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  • Product: 3-Amino-6-bromoquinoxalin-2-ol
  • CAS: 1083181-48-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Vectorized Scaffold Strategies Utilizing 3-Amino-6-bromoquinoxalin-2-ol in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug discovery program. 3-Amino-6-bromoquinoxalin-2-ol (CAS: 1083181-48-9) has emerged as a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug discovery program. 3-Amino-6-bromoquinoxalin-2-ol (CAS: 1083181-48-9) has emerged as a privileged pharmacophore, particularly in the development of kinase inhibitors and ionotropic glutamate receptor (AMPA/NMDA) antagonists. This technical guide provides an in-depth analysis of this scaffold, detailing its physicochemical behavior, structural vectorization, and self-validating synthetic protocols designed for high-throughput Structure-Activity Relationship (SAR) library generation.

Physicochemical Profiling & Tautomeric Dynamics

To effectively utilize 3-amino-6-bromoquinoxalin-2-ol, researchers must account for its tautomeric equilibrium. While named as a "2-ol", in physiological aqueous environments and solid-state, the molecule predominantly exists as the lactam tautomer: 3-amino-6-bromo-1H-quinoxalin-2-one [1].

This tautomerization is not merely a structural curiosity; it is the fundamental driver of its biological activity. The shift from a hydroxyl to a carbonyl group (=O) paired with the protonation of the adjacent ring nitrogen (-NH-) establishes a highly stable, rigid hydrogen-bond donor/acceptor network. This specific geometric arrangement perfectly complements the peptide backbone of the ATP-binding hinge region in numerous kinases (e.g., FGFR, PDGFR).

Table 1: Physicochemical Parameters of CAS 1083181-48-9
ParameterValuePharmacological Implication
Molecular Weight 240.06 g/mol Highly efficient ligand efficiency (LE); leaves ample MW budget for SAR expansion.
Topological Polar Surface Area (TPSA) 67.5 ŲOptimal for cell permeability; potential for blood-brain barrier (BBB) penetration if derivatized correctly.
LogP (Computed) ~0.8Highly hydrophilic core, preventing non-specific hydrophobic aggregation.
H-Bond Donors / Acceptors 2 / 3Provides rigid, directional anchoring to target protein backbones.

Data synthesized from [1] and [2].

Strategic Vectorization: The 6-Bromo Advantage

The true utility of CAS 1083181-48-9 lies in the precise positioning of the bromine atom at the C6 position. In the context of kinase binding, while the 3-amino and 2-oxo groups anchor the molecule to the hinge region, the C6 vector projects directly into the solvent-exposed channel or the adjacent hydrophobic pocket (depending on the specific kinase conformation). The bromine atom serves as an ideal synthetic handle for late-stage palladium-catalyzed cross-coupling, allowing chemists to rapidly append diverse chemical moieties without disrupting the core binding motif.

Pharmacophore Scaffold 3-Amino-6-bromoquinoxalin-2-ol (Core Scaffold) HBD 3-Amino Group (H-Bond Donor) Scaffold->HBD Motif 1 HBA 2-Oxo/2-ol Group (H-Bond Acceptor) Scaffold->HBA Motif 2 Vector 6-Bromo Position (Diversification Vector) Scaffold->Vector Motif 3 Kinase Kinase Hinge Region (Target Binding) HBD->Kinase H-Bond to Backbone C=O HBA->Kinase H-Bond to Backbone NH SAR SAR Library Generation (Cross-Coupling) Vector->SAR Pd-Catalyzed Coupling

Fig 1. Pharmacophore model of the quinoxaline core binding to the kinase hinge region.

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, I emphasize that protocols must not be blind recipes. They must be designed with causality (understanding why a reagent is used) and self-validation (built-in analytical checkpoints to ensure process integrity).

Protocol A: De Novo Synthesis of the Core Scaffold

Objective: Synthesize 3-amino-6-bromoquinoxalin-2-ol from commercially available 4-bromo-1,2-phenylenediamine. Causality: Utilizing ethyl cyanoformate as the cyclizing agent allows for the simultaneous, single-step installation of both the 2-oxo and 3-amino functionalities. This bypasses the need for multi-step protection/deprotection sequences that plague traditional quinoxaline syntheses [3].

Step-by-Step Procedure:

  • Initiation: Dissolve 4-bromo-1,2-phenylenediamine (1.0 eq, 10 mmol) in glacial acetic acid (20 mL) to create a 0.5 M solution.

  • Reagent Addition: Add ethyl cyanoformate (1.5 eq, 15 mmol) dropwise at room temperature. The acidic environment catalyzes the initial nucleophilic attack of the diamine onto the cyano group.

  • Cyclization: Heat the reaction mixture to 80°C for 6 hours.

  • Validation Checkpoint 1 (Reaction Progress): Withdraw a 10 µL aliquot and analyze via TLC (DCM:MeOH 9:1).

    • Pass Condition: The highly fluorescent diamine starting material (SM) spot is absent, replaced by a lower Rf spot (the polar product). Proceed to step 5.

    • Fail Condition: If SM persists, the cyanoformate may have hydrolyzed. Spike with an additional 0.2 eq of ethyl cyanoformate and heat for 2 more hours.

  • Precipitation: Cool the mixture to room temperature and pour slowly into 100 mL of vigorously stirred ice water to induce precipitation.

  • Validation Checkpoint 2 (Product Isolation): Filter the precipitate under a vacuum. Wash the filter cake with cold 0.1 M HCl (2 x 20 mL). Causality: The product is a very weak base and will remain insoluble, whereas any unreacted diamine SM will be protonated and washed away in the aqueous filtrate.

  • Drying: Dry the resulting pale yellow solid under a high vacuum to afford the pure core scaffold.

Protocol B: High-Throughput Suzuki-Miyaura Derivatization

Objective: Couple the 6-bromo vector with diverse aryl boronic acids to generate an SAR library. Causality: Pd(dppf)Cl2 is explicitly chosen over standard Pd(PPh3)4. The bidentate nature and large bite angle of the dppf ligand accelerate reductive elimination, effectively outcompeting the protodehalogenation side-reactions that commonly degrade electron-deficient heterocyclic bromides.

Table 2: Optimization of Late-Stage Functionalization
EntryCatalyst SystemBase / SolventTemp / TimeYieldMechanistic Observation
1Pd(PPh3)4 (5 mol%)Na2CO3 / Toluene:H2O90°C / 12h45%High rates of competitive dehalogenation observed.
2 Pd(dppf)Cl2 (5 mol%) K2CO3 / Dioxane:H2O 90°C / 6h 88% Optimal. Bidentate ligand stabilizes the Pd intermediate.
3Pd2(dba)3 + XPhosK3PO4 / n-BuOH100°C / 4h92%Required only for highly sterically hindered ortho-substituted boronic acids.

Step-by-Step Procedure:

  • Assembly: In a 10 mL microwave vial, charge 3-amino-6-bromoquinoxalin-2-ol (1.0 eq, 240 mg), the desired aryl boronic acid (1.2 eq), and K2CO3 (2.5 eq).

  • Solvation: Add 4 mL of Dioxane/H2O (4:1 v/v). Causality: This specific ratio ensures the simultaneous solubility of the hydrophobic quinoxaline core and the inorganic base.

  • Validation Checkpoint 1 (Atmospheric Control): Bubble the solution with N2 gas for exactly 5 minutes.

    • Pass Condition: The solution transitions to a uniform, deoxygenated suspension.

    • Fail Condition: If severe clumping occurs, sonicate for 30 seconds to break up aggregates before adding the catalyst, ensuring uniform surface area for the reaction.

  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial with a crimp cap and heat to 90°C in an aluminum heating block for 4 hours.

  • Validation Checkpoint 2 (IPC via LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Condition: The peak at m/z 240/242 (SM) is <5% relative to the product mass peak. Proceed to workup.

    • Fail Condition: If SM >5%, the catalyst has likely been poisoned by a nucleophilic impurity in the boronic acid. Spike with an additional 0.02 eq of Pd(dppf)Cl2 and heat for 2 additional hours.

  • Isolation: Cool to room temperature, filter through a Celite pad (eluting with EtOAc) to remove palladium black, concentrate the filtrate, and purify the target compound via preparative HPLC.

Workflow Step1 4-Bromo-1,2- phenylenediamine Step2 Cyclocondensation (Ethyl cyanoformate) Step1->Step2 Step3 Core Scaffold (CAS 1083181-48-9) Step2->Step3 Cyclization Step4 Suzuki-Miyaura Coupling Step3->Step4 Diversification Step5 Library Purification Step4->Step5 Isolation

Fig 2. Self-validating experimental workflow for SAR library generation using the quinoxaline core.

Conclusion

The 3-amino-6-bromoquinoxalin-2-ol scaffold is a highly versatile, bifunctional building block. By understanding its tautomeric H-bonding profile and leveraging the C6-bromine vector through rigorously validated, causality-driven cross-coupling protocols, drug development professionals can rapidly generate high-quality libraries targeting complex kinase and neurological targets.

References

  • Title: 3-Amino-6-bromoquinoxalin-2-ol | C8H6BrN3O | CID 46864140 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Exploratory

Synthesis and Mechanistic Evaluation of 3-Amino-6-bromo-1H-quinoxalin-2-one: A Technical Guide for Advanced Drug Development

Executive Summary The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, glycogen phosphorylase inhibitors, and neurological ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, glycogen phosphorylase inhibitors, and neurological therapeutics[1],[2]. Specifically, 3-amino-6-bromo-1H-quinoxalin-2-one (CAS: 1083181-48-9) serves as a highly versatile advanced intermediate[3],[4]. The 3-amino group functions as a critical hydrogen-bond donor/acceptor in target binding pockets, while the 6-bromo substituent provides an essential synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the molecular architecture.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth, self-validating technical guide to the synthesis of this molecule. We will contrast classical scalable routes with modern photoredox methodologies, focusing heavily on the mechanistic causality behind each experimental choice.

Retrosynthetic Analysis & Pathway Design

The synthesis of 3-amino-6-bromo-1H-quinoxalin-2-one can be approached via two distinct strategic paradigms:

  • Route A (Classical Stepwise Synthesis): Relies on the condensation of 4-bromo-1,2-diaminobenzene with a dicarbonyl electrophile, followed by halogenation, selective mono-hydrolysis, and nucleophilic aromatic substitution (SNAr)[1],[5].

  • Route B (Modern Photoredox C-H Amination): Employs a cross-dehydrogenative coupling (CDC) strategy, directly functionalizing the C3-H bond of 6-bromoquinoxalin-2(1H)-one using visible-light photocatalysis[6],[7].

RouteComparison cluster_0 Route A: Classical Stepwise Synthesis cluster_1 Route B: Modern Photoredox C-H Amination A_SM 4-Bromo-1,2-diaminobenzene A_Int1 6-Bromo-1,4-dihydroquinoxaline-2,3-dione A_SM->A_Int1 Diethyl Oxalate A_Int2 6-Bromo-2,3-dichloroquinoxaline A_Int1->A_Int2 POCl3 A_Int3 6-Bromo-3-chloroquinoxalin-2(1H)-one A_Int2->A_Int3 LiOH (Selective Hydrolysis) A_Target 3-Amino-6-bromo-1H-quinoxalin-2-one A_Int3->A_Target NH3 (SNAr) B_SM 6-Bromoquinoxalin-2(1H)-one B_Target 3-Amino-6-bromo-1H-quinoxalin-2-one B_SM->B_Target TMSN3, Photocatalyst Blue LED, Air (CDC)

Caption: Comparison of classical stepwise synthesis and modern photoredox C-H amination routes.

Mechanistic Causality in Experimental Design

To ensure a robust synthesis, one must understand why specific reagents and conditions are selected.

Regioselectivity in Classical Condensation

When 4-bromo-1,2-diaminobenzene reacts with diethyl oxalate, the inherent asymmetry of the starting material leads to a mixture of 6-bromo and 7-bromo isomers of 1,4-dihydroquinoxaline-2,3-dione[5]. However, because the target molecule is symmetric with respect to the dione tautomerization, the subsequent dichlorination with POCl3 yields a single 6-bromo-2,3-dichloroquinoxaline intermediate, effectively resolving the regiochemical ambiguity.

Kinetics of Selective Hydrolysis

The transformation of 2,3-dichloroquinoxaline to 3-chloroquinoxalin-2(1H)-one requires precise kinetic control. Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH because the lithium cation provides optimal coordination to the adjacent pyrazine nitrogen. This directs the hydroxide nucleophile selectively to the C2 position while preventing over-hydrolysis back to the dione[1].

Photoredox CDC Amination Dynamics

In Route B, the C(sp2)-H amination bypasses pre-functionalization. Under visible light irradiation, a photocatalyst generates a nitrogen-centered radical from azidotrimethylsilane (TMSN3) or an aliphatic amine[6],[7]. This radical selectively attacks the highly electron-deficient C3 position of the quinoxalinone. Subsequent oxidation by molecular oxygen (or an external oxidant) restores aromaticity, yielding the 3-amino product directly[8].

PhotoredoxMechanism SM 6-Bromoquinoxalin-2(1H)-one Radical N-Centered Radical Addition at C3 SM->Radical Photocatalyst Blue LED Intermediate Radical Intermediate Radical->Intermediate Oxidation Oxidation (O2) Rearomatization Intermediate->Oxidation Product 3-Amino-6-bromo-1H-quinoxalin-2-one Oxidation->Product -H+, -e-

Caption: Visible-light-induced C(sp2)-H/N-H CDC amination mechanism at the C3 position.

Step-by-Step Experimental Protocols

As a self-validating system, the following protocols for the classical route (Route A) include in-process controls to ensure high fidelity and reproducibility, which is paramount for scale-up operations.

Protocol 1: Synthesis of 6-Bromo-2,3-dichloroquinoxaline
  • Condensation: In a 500 mL round-bottom flask, suspend 4-bromo-1,2-diaminobenzene (50 mmol) in diethyl oxalate (150 mL). Reflux the mixture at 150 °C for 4 hours under a nitrogen atmosphere[5].

  • Isolation: Cool the reaction to room temperature. The 6-bromo-1,4-dihydroquinoxaline-2,3-dione will precipitate. Filter, wash with cold ethanol (3 x 30 mL), and dry under vacuum.

  • Chlorination: Transfer the dried dione to a flask containing POCl3 (100 mL) and N,N-dimethylaniline (2 mL) as a catalyst. Reflux at 110 °C for 6 hours[1].

  • Workup: Carefully quench the cooled mixture by pouring it dropwise over crushed ice. Extract with dichloromethane (3 x 100 mL), wash with brine, dry over MgSO4, and concentrate to yield the dichloro intermediate.

    • Validation Checkpoint: TLC (Hexane:EtOAc 4:1) should show complete consumption of the baseline dione.

Protocol 2: Selective Hydrolysis to 6-Bromo-3-chloroquinoxalin-2(1H)-one
  • Hydrolysis: Dissolve 6-bromo-2,3-dichloroquinoxaline (30 mmol) in THF (100 mL). Add an aqueous solution of LiOH (33 mmol in 30 mL H2O) dropwise at 0 °C[1].

  • Reaction Monitoring: Stir at room temperature for 12 hours. The precise 1.1 equivalent of LiOH prevents the formation of the dihydroxy byproduct.

  • Acidification: Acidify the mixture to pH 4 using 1M HCl. The mono-chloro lactam product will precipitate. Filter and dry.

Protocol 3: SNAr Amination to 3-Amino-6-bromo-1H-quinoxalin-2-one
  • Amination: Suspend 6-bromo-3-chloroquinoxalin-2(1H)-one (20 mmol) in a sealed tube containing 7M ammonia in methanol (50 mL).

  • Heating: Heat the sealed vessel to 90 °C for 16 hours. The high pressure and temperature overcome the activation energy barrier for the SNAr displacement at the C3 position.

  • Purification: Cool the vessel, vent carefully, and evaporate the solvent. Triturate the crude solid with cold water to remove NH4Cl salts, followed by recrystallization from ethanol to yield the pure target compound[3],[9].

    • Validation Checkpoint: 1H NMR (DMSO-d6) should reveal a broad singlet integrating for 2H around 7.5 ppm, confirming the primary amine, and the preservation of the lactam N-H proton around 12.2 ppm.

Quantitative Data & Optimization

To guide process chemists, the following tables summarize the optimization of the SNAr amination step (Protocol 3) and compare the overall metrics of both synthetic routes.

Table 1: Optimization of C3-Amination Conditions

EntryAmine SourceSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NH4OH (28% aq)Water1002442Poor solubility of substrate limits reaction rate.
2NH3 (gas)THF602455Low temperature insufficient to drive SNAr fully.
3NH3 (7M in MeOH)Methanol901688Optimal solvation and thermal energy in sealed tube.
4TMSN3 (Photoredox)*MeCN251276Direct C-H amination; avoids chlorination steps[6].

*Entry 4 represents Route B (CDC amination) starting directly from 6-bromoquinoxalin-2(1H)-one for comparison.

Table 2: Route Comparison Metrics

MetricRoute A (Classical Stepwise)Route B (Photoredox CDC)
Overall Yield ~65% (over 4 steps)~75% (over 1 step from lactam)
Scalability Excellent (Multi-kilogram)Moderate (Flow chemistry required for scale)
Atom Economy Low (Loss of Cl, POCl3 waste)High (Direct C-H functionalization)
Primary Challenge Regioselectivity & WastePhotocatalyst cost & Light penetration

References

  • Godoi, B. F., et al. "Novel syntheses of 3-anilino-pyrazin-2(1H)-ones and 3-anilino-quinoxalin-2-(1H)-ones via microwave-mediated Smiles rearrangement." ResearchGate.
  • "Substrate Scope for the Synthesis of 3-Aminoquinoxalin-2(1H)-ones." ResearchGate.
  • "Synthesis of quinoxalinones." Organic Chemistry Portal.
  • "Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions." MDPI.
  • "3-Amino-6-bromoquinoxalin-2-ol | C8H6BrN3O | CID 46864140." PubChem.
  • "European Reviews of Chemical Research: Synthesis of quinoxalines." Cherkasgu Press.
  • "Synthesis, Reactivity and Biological Activity of Quinoxalin-2-one Derivatives." ResearchGate.
  • "Novachemistry-product-info: 3-amino-6-bromo-1H-quinoxalin-2-one." Novachemistry.

Sources

Foundational

3-Amino-6-bromoquinoxalin-2-ol: Comprehensive Technical Guide on Molecular Properties, Synthesis, and Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of medicinal chemistry, fused N-heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of medicinal chemistry, fused N-heterocyclic compounds serve as privileged scaffolds for drug discovery[1]. Among these, 3-Amino-6-bromoquinoxalin-2-ol (CAS: 1083181-48-9) has emerged as a highly versatile, multi-functional building block. Characterized by a quinoxaline core substituted with an amino group, a hydroxyl/keto functionality, and a halogen (bromine), this molecule offers precise vectors for late-stage functionalization.

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, structural dynamics, and standardized synthetic methodologies, serving as a definitive guide for scientists integrating this scaffold into their drug development pipelines.

Physicochemical Profiling & Structural Dynamics

Molecular Formula and Weight

The molecular formula for 3-amino-6-bromoquinoxalin-2-ol is C₈H₆BrN₃O [2]. The structure consists of a fused bicyclic system (a benzene ring fused to a pyrazine ring) with three distinct substituents. The precise molecular weight is 240.06 g/mol [3].

Tautomerism and Phase Behavior

A critical factor in handling this compound is its tautomeric nature. While named as an "-ol" (3-amino-6-bromoquinoxalin-2-ol), the molecule exists in an equilibrium with its keto tautomer, 3-amino-6-bromoquinoxalin-2(1H)-one [3].

  • Causality in Application: The 2(1H)-one (lactam) form is thermodynamically favored in the solid state and in polar protic solvents. This robust intermolecular hydrogen-bonding network significantly reduces its solubility in non-polar solvents, often necessitating the use of aprotic polar solvents like DMSO or DMF for both analytical characterization (e.g., NMR) and downstream chemical synthesis.

Key Quantitative Data

Table 1: Fundamental Chemical Properties

PropertyValue / Description
Chemical Name 3-Amino-6-bromoquinoxalin-2-ol
Common Synonyms 3-Amino-6-bromoquinoxalin-2(1H)-one; 2(1H)-Quinoxalinone, 3-amino-6-bromo-
CAS Registry Number 1083181-48-9
Molecular Formula C₈H₆BrN₃O
Molecular Weight 240.06 g/mol
Core Scaffold Quinoxaline (Benzopyrazine)
Isotopic MS Signature ~1:1 doublet at m/z 240.0 and 242.0 ([M+H]⁺)

Mechanistic Rationale in Drug Design

The strategic value of 3-amino-6-bromoquinoxalin-2-ol lies in its orthogonal reactivity profile. Each functional group serves a distinct, independent purpose in synthetic chemistry:

  • The Quinoxaline Core: Acts as a bioisostere for quinolines and indoles, frequently utilized in the design of kinase inhibitors and antimicrobial agents[1].

  • The 6-Bromo Substituent: Serves as an essential synthetic handle. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly expand the molecule's footprint into novel chemical space[4].

  • The 3-Amino Group: Functions as both a hydrogen-bond donor/acceptor for target protein binding and a nucleophilic site for acylation, sulfonylations, or reductive aminations.

Functionalization Core 3-Amino-6-bromoquinoxalin-2-ol (Central Scaffold) Suzuki Suzuki-Miyaura Coupling (C6-Aryl derivatives) Core->Suzuki Pd cat., Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C6-Amino derivatives) Core->Buchwald Pd cat., R-NH2 Acylation Amidation / Acylation (N3-Amide derivatives) Core->Acylation R-COCl, Base Alkylation N/O-Alkylation (N1 or O2 derivatives) Core->Alkylation R-X, Base

Caption: Divergent late-stage functionalization pathways for the quinoxaline scaffold.

Standardized Synthetic Methodology

To ensure a self-validating and reproducible system, the following protocol outlines the de novo synthesis of 3-amino-6-bromoquinoxalin-2-ol via the cyclocondensation of an o-phenylenediamine derivative.

Step-by-Step Protocol: Cyclocondensation

Objective: Synthesize the target molecule by reacting 4-bromo-1,2-diaminobenzene with a cyanoacetate or cyanoformate derivative.

  • Preparation of the Reaction Matrix:

    • Charge a dry, round-bottom flask with 4-bromo-1,2-diaminobenzene (1.0 equivalent).

    • Dissolve the starting material in absolute ethanol (or glacial acetic acid, depending on the desired reaction kinetics). Ensure complete dissolution.

  • Reagent Addition (Causality Check):

    • Add ethyl cyanoformate (1.1 equivalents) dropwise at room temperature.

    • Mechanistic Note: The more nucleophilic amine (typically para to the bromine due to electronic effects, though a mixture of regioisomers can form if not controlled) attacks the ester carbonyl, followed by intramolecular cyclization of the adjacent amine onto the nitrile group, forming the 3-amino-2-one system.

  • Thermal Activation & In-Process Control (IPC):

    • Elevate the temperature to reflux (approx. 78°C for ethanol).

    • Monitor the reaction via LC-MS. Self-Validation: Look for the disappearance of the diamine mass and the emergence of the characteristic 1:1 isotopic doublet at m/z 240.0/242.0.

  • Isolation and Purification:

    • Upon >95% conversion, cool the reaction mixture to 0–5°C using an ice bath to maximize precipitation of the product (the lactam form is highly insoluble in cold ethanol).

    • Filter the precipitate under vacuum. Wash the filter cake sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and colored impurities.

    • Dry under high vacuum at 50°C to afford 3-amino-6-bromoquinoxalin-2-ol as a solid powder.

SynthWorkflow A 4-Bromo-1,2-diaminobenzene (Starting Material) C Condensation & Cyclization (Reflux, EtOH) A->C B Ethyl Cyanoformate (Reagent) B->C D In-Process Control (LC-MS / TLC) C->D Monitor conversion D->C <95% completion E Precipitation & Filtration (Cooling, Wash) D->E >95% completion F 3-Amino-6-bromoquinoxalin-2-ol (Target Product) E->F

Caption: Workflow for the cyclocondensation synthesis of 3-amino-6-bromoquinoxalin-2-ol.

Analytical Characterization Standards

To confirm the structural integrity and purity of the synthesized or procured 3-amino-6-bromoquinoxalin-2-ol, the following analytical benchmarks must be met:

  • Mass Spectrometry (ESI-MS): Because bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 50.69% to 49.31% ratio, the mass spectrum is highly diagnostic. A successful synthesis will yield a distinct doublet peak of equal intensity at m/z 240.0 and 242.0 [M+H]⁺ . Absence of this 1:1 doublet indicates a failure to retain the bromine atom during synthesis.

  • Nuclear Magnetic Resonance (¹H NMR): Due to the tautomeric lactam formation, the compound should be dissolved in DMSO-d₆. The spectrum will exhibit three distinct aromatic protons corresponding to the 1,2,4-substitution pattern of the brominated benzene ring. Additionally, broad exchangeable singlets will appear downfield representing the -NH₂ group and the lactam -NH (or hydroxyl -OH).

References

  • Sinfoo Biotech. "3-amino-6-bromoquinoxalin-2-ol Product Details." Sinfoo Biotech.
  • ChemicalBook. "1083181-48-9 CAS Manufactory: 3-amino-6-bromoquinoxalin-2-ol." ChemicalBook.
  • Guidechem. "6-Amino-5-bromoquinoxaline 50358-63-9 and Related Compounds." Guidechem.
  • Chemenu. "Quinoxalines: Fused N-heterocyclic compounds in pharmacological agents." Chemenu.

Sources

Exploratory

The Quinoxaline Scaffold: A Senior Application Scientist’s Guide to its Discovery, Synthesis, and Therapeutic Evolution

Executive Summary Quinoxaline (1,4-benzodiazine) is a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring. Since its initial synthesis in the late 19th century, the quinoxaline scaffold has evolved...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline (1,4-benzodiazine) is a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring. Since its initial synthesis in the late 19th century, the quinoxaline scaffold has evolved from a fundamental organic curiosity into a "privileged structure" in modern medicinal chemistry[1][2]. This whitepaper provides an authoritative, in-depth analysis of the history, synthetic evolution, and pharmacological validation of quinoxaline derivatives, culminating in field-proven, self-validating experimental protocols for their synthesis.

Historical Genesis: The Hinsberg Condensation

The foundational discovery of quinoxaline chemistry occurred in 1884, pioneered by Körner and Hinsberg[2][3]. They demonstrated that the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds yields the stable quinoxaline core[2].

From a mechanistic perspective, this reaction is a masterclass in thermodynamic driving forces. The reaction proceeds via a double nucleophilic attack. The primary amines of the o-phenylenediamine act as nucleophiles, attacking the highly electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. This forms a di-imine (Schiff base) intermediate, which undergoes rapid intramolecular cyclization and subsequent dehydration[4]. The ultimate driving force of the Hinsberg reaction is aromatization ; the loss of two water molecules yields a highly stable, fully conjugated 10-pi electron aromatic system.

HinsbergWorkflow R1 o-Phenylenediamine (Nucleophile) Int Di-imine Intermediate (Schiff Base) R1->Int R2 1,2-Dicarbonyl (Electrophile) R2->Int Cat Acid Catalyst (Protonation) Cat->Int Cyc Cyclization (-2 H2O) Int->Cyc Prod Quinoxaline Scaffold Cyc->Prod Val Validation (TLC, NMR, MP) Prod->Val

Figure 1: Logical workflow and mechanistic progression of the Hinsberg quinoxaline synthesis.

Evolution of Synthetic Methodologies

While the classical Hinsberg condensation remains a cornerstone, it historically required harsh conditions, prolonged reflux times, and strong acid catalysts[5]. As application scientists, we prioritize yield, atom economy, and scalability. The methodology has thus evolved significantly:

  • Microwave-Assisted Synthesis: Modern protocols utilize microwave irradiation to drastically reduce reaction times from hours to mere minutes. This approach provides uniform heating and enhances the kinetics of the dehydration step[6].

  • Green Chemistry & Catalysis: The shift away from toxic solvents has led to the adoption of solvent-free grinding methods and the use of mild, recyclable catalysts. For instance, molecular iodine has been successfully employed as a mild Lewis acid catalyst at room temperature, facilitating excellent yields without the need for harsh mineral acids[6].

  • Rearrangement Pathways: Advanced syntheses now utilize quinoxalinones as precursors for complex rearrangements. For example, 3-aroylquinoxalin-2(1H)-ones can react with 1,2-diaminobenzenes to form spiro-quinoxaline derivatives, which subsequently undergo acid-catalyzed ring-opening and intramolecular closure to yield highly substituted benzimidazoles[4].

Pharmacological Evolution & Target Validation

The true value of the quinoxaline scaffold lies in its biological versatility. The planar, nitrogen-rich structure allows it to participate in extensive hydrogen bonding and pi-pi stacking interactions within the binding pockets of various biological targets[7].

FDA-Approved Therapeutics

The clinical validation of quinoxaline derivatives is highlighted by several FDA-approved drugs. A prominent recent example is Erdafitinib , approved for the treatment of specific carcinomas[8][9]. Erdafitinib acts as a potent pan-fibroblast growth factor receptor (FGFR) inhibitor. Furthermore, Grazoprevir , a macrocyclic NS3/4a protease inhibitor containing a quinoxaline moiety, is FDA-approved for the treatment of Hepatitis C Virus (HCV)[10].

Antiviral and Antimicrobial Efficacy

Quinoxaline derivatives exhibit profound antiviral properties by targeting highly conserved viral proteins. For instance, specific 2,3,6-substituted quinoxalines have been shown to intercalate with RNA and bind to the NS1A RNA-binding domain of the influenza virus, effectively blocking viral replication[10].

KinasePathway Ligand Growth Factor (VEGF/FGF) RTK Receptor Tyrosine Kinase (VEGFR/FGFR) Ligand->RTK Activates PI3K PI3K/Akt Pathway RTK->PI3K Phosphorylates MAPK Ras/MAPK Pathway RTK->MAPK Phosphorylates Inhibitor Quinoxaline Drug (e.g., Erdafitinib) Inhibitor->RTK Blocks ATP Pocket Apoptosis Tumor Regression PI3K->Apoptosis Inhibited MAPK->Apoptosis Inhibited

Figure 2: Mechanism of action for quinoxaline-based kinase inhibitors blocking RTK signaling.

Quantitative Data Summary

To illustrate the structure-activity relationship (SAR) and potency of recent quinoxaline derivatives, the following table summarizes quantitative data from recent antiviral screenings[10].

Compound Name / DerivativeBiological TargetActivity Metric (EC50 / IC50)Mechanism of Action
Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoateCoxsackievirus B5 (CBV5)EC50 = 0.09 µMViral replication inhibition
4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acidCoxsackievirus B5 (CBV5)EC50 = 0.06 µMViral replication inhibition
Ethyl 6-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)nicotinateCoxsackievirus B5 (CBV5)EC50 = 0.30 µMViral replication inhibition
3-methoxyphenyl-substituted quinoxaline (Position 6)Influenza Virus (NS1A)IC50 = 6.20 µMRNA intercalation / NS1A binding
2-furyl-substituted quinoxaline (Position 6)Influenza Virus (NS1A)IC50 = 3.50 µMRNA intercalation / NS1A binding

Experimental Protocol: Self-Validating Hinsberg Synthesis

As a Senior Application Scientist, I mandate that all synthetic workflows be designed as self-validating systems . The following protocol details the synthesis of a substituted quinoxaline (e.g., 6-Methoxy-2,3-dimethylquinoxaline) via the Hinsberg condensation[3].

Causality of Reagent Selection:
  • Solvent (Ethanol): Chosen because both starting materials are highly soluble in warm ethanol, whereas the fully conjugated quinoxaline product has lower solubility in cold ethanol, allowing for spontaneous crystallization driven by thermodynamics.

  • Catalyst (Glacial Acetic Acid): A catalytic amount is used to gently protonate the carbonyl oxygens of the dicarbonyl compound. This increases their electrophilicity without fully protonating the nucleophilic amine groups of the diamine (which would stall the reaction)[3].

Step-by-Step Methodology:
  • Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of the o-phenylenediamine derivative (e.g., 4-methoxy-1,2-phenylenediamine) in 15 mL of absolute ethanol[3].

  • Electrophile Addition: Slowly add 5.0 mmol (equimolar) of the 1,2-dicarbonyl compound (e.g., 2,3-butanedione) dropwise to the stirring solution[3]. Causality: Dropwise addition prevents localized exothermic spikes and minimizes the formation of polymeric side products.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture[3].

  • Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) for 1 to 2 hours.

  • System Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent.

    • Self-Validation Logic: The starting diamine will stain heavily with ninhydrin (indicating primary amines). The reaction is deemed complete when the ninhydrin-active spot completely disappears, confirming total conversion to the tertiary nitrogen-containing quinoxaline core[3].

  • Isolation: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath for 30 minutes to maximize product precipitation.

  • Purification: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the crude solid with 5 mL of ice-cold ethanol to remove unreacted dicarbonyls and trace impurities.

  • Final Validation: Recrystallize the solid from hot ethanol. Determine the melting point of the dried crystals. A sharp melting point (e.g., 94–98 °C for 6-Methoxy-2,3-dimethylquinoxaline) validates the purity of the synthesized scaffold[3].

References

  • Science of Synthesis: Knowledge Updates 2012/3: Hinsberg Reaction. Thieme Connect. Available at:[Link]

  • Some commercially available drugs containing quinoxaline moiety. ResearchGate. Available at:[Link]

  • Example of some quinoxaline drugs. ResearchGate. Available at:[Link]

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Available at:[Link]

  • European Reviews of Chemical Research: Microwave-assisted Hinsberg reaction. OAJI. Available at:[Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC - NIH. Available at:[Link]

  • FDA approved quinoxaline derivatives. ResearchGate. Available at:[Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - NIH. Available at:[Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. IJPS Journal. Available at:[Link]

Sources

Foundational

The Pharmacological Potential of 3-Amino-6-bromoquinoxalin-2-ol: A Privileged Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The quinoxalin-2-one core is a highly privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The quinoxalin-2-one core is a highly privileged scaffold in medicinal chemistry, frequently utilized to mimic the adenine ring of ATP or the endogenous ligands of neurological receptors. Among its derivatives, 3-Amino-6-bromoquinoxalin-2-ol (also existing as its tautomer, 3-amino-6-bromo-1H-quinoxalin-2-one)[1] stands out as a highly versatile building block. The strategic placement of a primary amine at C3, a tautomerizable hydroxyl/carbonyl at C2, and a heavy halogen (bromine) at C6 creates a unique pharmacophore with exceptional hydrogen-bonding capabilities and late-stage functionalization potential.

This whitepaper provides an in-depth mechanistic analysis of the biological activities associated with this scaffold, detailing its role in kinase inhibition, neurological receptor antagonism, and oncology, alongside self-validating synthetic protocols for its derivatization.

Structural Profiling and Pharmacophore Logic

The biological efficacy of 3-Amino-6-bromoquinoxalin-2-ol is dictated by its physicochemical properties and tautomeric equilibrium. In physiological environments, the compound predominantly exists in the 2-oxo (quinoxalin-2(1H)-one) form rather than the 2-ol form. This tautomerism is critical for target engagement:

  • The C2-Oxo / N1-H Motif: Acts as a dual hydrogen-bond donor/acceptor system. In kinase targets, this motif perfectly mimics the Watson-Crick base-pairing edge of adenine, anchoring the molecule to the backbone amides of the kinase hinge region[2].

  • The C3-Amino Group: Provides an additional hydrogen-bond donor vector. It can interact with solvent-exposed residues or be acylated/alkylated to tune pharmacokinetic properties (e.g., solubility and cell permeability).

  • The C6-Bromo Substituent: Serves a dual purpose. Biologically, the electron-withdrawing nature of bromine modulates the pKa of the N1 proton, enhancing its hydrogen-bond donor strength. Synthetically, it is a prime handle for palladium-catalyzed cross-coupling, allowing chemists to rapidly access chemical space targeting hydrophobic pockets.

Pharmacophore A 3-Amino Group (H-Bond Donor) T1 Kinase Hinge Region (ATP Competitive) A->T1 Binds backbone C=O T2 AMPA/NMDA Receptor (Glutamate Binding Site) A->T2 NH Donor interaction B 2-Oxo/2-Ol Group (H-Bond Acceptor/Donor) B->T1 Binds backbone NH C 6-Bromo Group (Hydrophobic/Cross-Coupling Handle) C->T2 Modulates selectivity via electron withdrawal D Quinoxaline Core (Pi-Pi Stacking) D->T1 Hydrophobic pocket

Fig 1. Pharmacophore mapping of the 3-amino-6-bromoquinoxalin-2-ol scaffold against key biological targets.

Core Biological Activities & Target Engagement

Receptor Tyrosine Kinase (RTK) Inhibition

Quinoxalin-2-one derivatives are potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), particularly Fibroblast Growth Factor Receptor 1 (FGFR1)[2]. The 3-amino-quinoxalin-2-one core inserts into the ATP-binding cleft. When the C6-bromo group is substituted with extended vinyl or aryl systems, the molecule projects into the hydrophobic pocket II of the kinase domain. This structural extension prevents the DFG (Asp-Phe-Gly) motif from adopting its active conformation, locking the kinase in an inactive state[2].

AMPA and NMDA Receptor Antagonism

In neuropharmacology, the quinoxalinone skeleton is a well-documented antagonist for excitatory amino acid receptors, specifically AMPA and glycine-site NMDA receptors. The binding pocket of these receptors requires a strong NH proton donor. The C6-bromo group in 3-Amino-6-bromoquinoxalin-2-ol exerts an inductive electron-withdrawing effect, which increases the acidity of the N1-H, thereby strengthening the hydrogen bond with the receptor's glutamate binding site. Furthermore, the bulky bromine atom provides steric bulk that is preferentially tolerated by the AMPA receptor over the NMDA receptor, conferring subtype selectivity.

Emerging Anti-Cancer Mechanisms (LDHA and PARP1)

Recent studies have identified quinoxalinone derivatives as inhibitors of Lactate Dehydrogenase A (LDHA) and Poly (ADP-ribose) polymerase 1 (PARP1)[3][4].

  • LDHA Inhibition: By inhibiting LDHA, these compounds disrupt the Warburg effect in colorectal cancer (CRC) cells, starving the tumor of its primary glycolytic energy source[4]. The C6-halogen is critical for penetrating the hydrophobic sub-pocket of the LDHA active site.

  • PARP1 Trapping: Quinoxaline derivatives have shown the ability to trap PARP1 on DNA, resulting in DNA double-strand breaks (DSBs) and subsequent apoptosis in homologous recombination-deficient (HRD) tumors[3].

Synthetic Workflows for Late-Stage Functionalization

To leverage 3-Amino-6-bromoquinoxalin-2-ol in drug discovery, researchers must functionalize the C6 position. Because the quinoxaline nitrogen atoms and the C3-amino group donate electron density into the ring, the C6-bromo bond is electronically deactivated compared to a standard aryl bromide. Therefore, specialized catalytic systems are required.

Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling at C6

Causality & Rationale: Standard Pd(PPh3)4 often fails here due to the deactivated nature of the C-Br bond and potential catalyst poisoning by the C3-amine. We utilize Pd(dppf)Cl2 , which features a large bite angle that accelerates the reductive elimination step. A biphasic solvent system (1,4-Dioxane/H2O) is chosen to solubilize both the organic starting material and the inorganic base (K2CO3).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-Amino-6-bromoquinoxalin-2-ol (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (3.0 eq). Add 10 mol% of an internal standard (e.g., biphenyl) to enable quantitative LC-MS tracking.

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O. Degas the suspension via three freeze-pump-thaw cycles to prevent oxidative degradation of the palladium catalyst.

  • Catalyst Addition: Under an argon atmosphere, add Pd(dppf)Cl2 (0.05 eq).

  • Reaction Execution: Heat the mixture to 90°C.

  • Self-Validation & Monitoring: At 2 hours, sample the reaction. Run an LC-MS analysis. Validation checkpoint: You must observe the disappearance of the distinct isotopic doublet of the starting material ( m/z 240, 242) and the emergence of the [M+H]+ peak of the cross-coupled product. If the starting material persists, the C3-amine may be coordinating the Pd; add 0.1 eq of additional boronic acid and continue heating.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via reverse-phase HPLC.

Workflow S1 3-Amino-6-bromoquinoxalin-2-ol (Starting Material) S2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) S1->S2 Boronic Acid, Pd(dppf)Cl2, Base S3 C6-Aryl/Alkyl Derivative S2->S3 Heat/Microwave (80-120°C) S4 C3-Amino Functionalization (Acylation/Alkylation) S3->S4 Electrophile, Base S5 Lead Compound (Optimized Pharmacokinetics) S4->S5 Purification & In Vitro Screening

Fig 2. Synthetic workflow for the late-stage functionalization of the quinoxalinone scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes representative QSAR data demonstrating how modifications to the 3-amino-6-bromoquinoxalin-2-ol core impact biological targets. Note how the substitution of the C6-bromo group shifts the activity profile.

Scaffold ModificationTargetIC50 / KiMechanism of Action / Causality
Unmodified Core (3-Amino-6-bromoquinoxalin-2-ol)AMPA Receptor Ki​≈1.2μM Br atom increases N1-H acidity, strengthening H-bond with glutamate site.
C6-Vinyl Derivatization FGFR1 Kinase IC50​<10nM Vinyl extension penetrates hydrophobic pocket II, locking the DFG motif[2].
C6-Aryl Sulfonamide LDHA (Colorectal Cancer) IC50​≈45μg/mL Aryl group blocks the NADH cofactor binding site, halting glycolysis[4].
C3-Amine Acylation PARP1 IC50​<5nM Acyl group acts as a rigid linker, enhancing DNA trapping efficacy[3].

Conclusion & Future Perspectives

3-Amino-6-bromoquinoxalin-2-ol is far more than a simple chemical intermediate; it is a highly programmable pharmacophore. Its inherent hydrogen-bonding network provides baseline affinity for ATP-binding sites and excitatory amino acid receptors, while the C6-bromo group acts as a synthetic gateway to optimize target selectivity and pharmacokinetic properties. Future drug development efforts should focus on utilizing this scaffold in PROTAC (Proteolysis Targeting Chimera) design, where the C6-position can be tethered to an E3 ligase ligand, leveraging the core's high affinity for oncogenic kinases.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46864140, 3-Amino-6-bromoquinoxalin-2-ol." PubChem, [Link]

  • Zhao, X., et al. "Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as a new class of FGFR1 kinase inhibitors." Drug Design, Development and Therapy, 2016. [Link]

  • El-Sayed, N. N. E., et al. "Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses." Molecules, 2021. [Link]

  • World Journal of Pharmaceutical Research. "Anti-anxiety- and antidepressant-like effects of the combination of 6-nitro-2(1H)-quinoxalinone and 2(1H)-quinoxalinone in Wistar rats." WJPR, 2015. [Link]

  • World Intellectual Property Organization. "Quinoxaline derivatives as anti-cancer drugs." WO2021260092A1, 2021.

Sources

Exploratory

Solubility Profiling and Solvation Mechanics of 3-Amino-6-bromoquinoxalin-2-ol: A Technical Guide for Preclinical Development

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. As a Senior Application Scientist, I frequently encounter the bottleneck of poor solubility in halogenated hete...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter the bottleneck of poor solubility in halogenated heterocyclic intermediates. 3-Amino-6-bromoquinoxalin-2-ol (CAS: 1083181-48-9)[1] is a prime example of a compound whose physical chemistry demands a rigorous, mechanistically driven approach to solvation. This whitepaper deconstructs the physicochemical barriers to its dissolution and provides field-proven, self-validating protocols for accurate solubility determination and optimization.

Physicochemical Basis of Solubility

To dissolve a compound, the solvent must pay the energetic penalty of disrupting the solute's crystal lattice. For 3-amino-6-bromoquinoxalin-2-ol, this penalty is exceptionally high due to three structural features:

  • Lactam-Lactim Tautomerism: The compound exists in a dynamic equilibrium between its 2-ol (lactim) and 2-one (lactam) tautomers. This structural duality allows the molecule to act as both a potent hydrogen bond donor (-NH, -OH) and acceptor (C=O, pyrazine nitrogen), forming a highly stable, tightly packed intermolecular hydrogen-bonded network in the solid state[2].

  • The Halogen Penalty: The substitution of a heavy bromine atom at the 6-position introduces significant lipophilicity and bulk. This bulkiness retards the capability of the compound to form favorable hydrogen bonds with small, highly structured solvent molecules like water[2].

  • Planar Aromatic Stacking: The fused bicyclic quinoxaline core promotes strong π−π stacking interactions, further increasing the lattice energy that must be overcome by the solvent.

Solvation Mechanics & Solvent Selection

Because of its high lattice energy and hydrophobic bromine substituent, 3-amino-6-bromoquinoxalin-2-ol exhibits a very narrow range of effective solvents. It is practically insoluble in water and non-polar hydrocarbons, but demonstrates moderate to high solubility in strong polar aprotic solvents and alkaline media[3].

SolvationLogic cluster_solvents Solvent Interaction Pathways Compound 3-Amino-6-bromoquinoxalin-2-ol (High Crystal Lattice Energy) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Compound->PolarAprotic Strong H-Bond Acceptor Overcomes Lattice Energy PolarProtic Polar Protic (e.g., MeOH, EtOH) Compound->PolarProtic Moderate Solvation Competes with Lattice NonPolar Non-Polar (e.g., Hexane, DCM) Compound->NonPolar Weak Dispersion Forces Remains Insoluble Aqueous Aqueous (pH 7) (e.g., Water, PBS) Compound->Aqueous Hydrophobic Br Group Remains Insoluble Alkaline Alkaline (pH > 10) (e.g., NaOH aq) Aqueous->Alkaline Deprotonation of -OH/-NH Forms Soluble Salt

Mechanistic pathways of 3-amino-6-bromoquinoxalin-2-ol solvation across different solvent classes.

Solubility Matrix in Common Lab Solvents
Solvent CategoryRepresentative SolventsPolarity Index (P')Predicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF7.2, 6.4High (>10 mg/mL)Strong H-bond acceptors efficiently disrupt the crystal lattice without needing to donate protons.
Polar Protic Methanol, Ethanol5.1, 5.2Low (1-5 mg/mL)Competes with lattice H-bonds, but solvation is limited by the hydrophobic bulk of the bromine atom.
Moderately Polar Ethyl Acetate, Acetone4.4, 5.1Very Low (<1 mg/mL)Insufficient H-bond disruption capability to overcome the solid-state lattice energy.
Non-Polar Hexane, Toluene0.1, 2.4Insoluble (<0.1 mg/mL)Weak dispersion forces cannot overcome the strong intermolecular forces of the solute.
Aqueous (Neutral) Water, PBS (pH 7.4)10.2Practically Insoluble High hydrophobic penalty; inability to break solute-solute H-bonds effectively[4].
Aqueous (Alkaline) 0.1 M NaOHN/AHigh (>20 mg/mL)Deprotonation of the weakly acidic -OH/-NH group forms a highly soluble anion[3].

Experimental Protocol: Self-Validating Thermodynamic Solubility

When determining the solubility of rigid heterocyclic compounds, kinetic solubility (solvent shifting) often yields false positives due to transient supersaturation. To obtain accurate data, you must measure thermodynamic solubility .

The following shake-flask protocol is engineered as a self-validating system . Every step contains an internal control to prove the causality of the result and eliminate experimental artifacts.

Workflow Step1 1. Saturation Add excess solute Step2 2. Equilibration 24h & 48h sampling Step1->Step2 Step3 3. Separation Centrifuge 15k x g Step2->Step3 Step4 4. Filtration Discard first 100 µL Step3->Step4 Step5 5. Quantification HPLC-UV Analysis Step4->Step5

Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess of 3-amino-6-bromoquinoxalin-2-ol (~15 mg) to 1.0 mL of the target solvent in a sealed 2.0 mL Eppendorf tube.

  • Thermodynamic Equilibration (Validation Step 1): Place the suspension in a thermoshaker at 25.0 ± 0.1 °C, shaking at 800 rpm. Extract analytical samples at exactly 24 hours and 48 hours .

    • Causality: Solubility is an enthalpy-driven process requiring strict temperature control. Comparing the 24h and 48h concentrations validates that true thermodynamic equilibrium has been reached. If the variance is <5%, supersaturation is ruled out.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Filtration & Adsorption Control (Validation Step 2): Pass the supernatant through a 0.22 µm PTFE syringe filter. Crucially, discard the first 100 µL of the filtrate.

    • Causality: Highly lipophilic, halogenated compounds often adsorb non-specifically to filter membranes. Discarding the initial volume saturates these binding sites, preventing artificially low concentration readings.

  • Solid-State Verification (Validation Step 3): Recover the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: You must prove that the compound did not undergo a solvent-mediated polymorphic transformation or form a solvate/hydrate during the 48-hour shaking period, as this would fundamentally alter the apparent solubility limit.

  • Quantification: Dilute the filtrate with the mobile phase and quantify using HPLC-UV against a standard calibration curve.

Optimization Strategies for Poor Solubility

If your downstream application (e.g., biological assays, flow chemistry) requires an aqueous or moderately polar environment, direct dissolution will fail. Employ the following field-proven strategies:

  • Alkaline Solubilization (pH Adjustment): Quinoxalin-2-ones possess a weakly acidic proton (pKa typically around 8.0–9.0)[3]. By adjusting the aqueous vehicle to pH > 10 using NaOH or KOH, the molecule is deprotonated into an enolate/phenolate salt. This introduces powerful ion-dipole interactions with water, exponentially increasing solubility.

  • Co-Solvency (DMSO/Water): Because water is highly ineffective at disrupting the lattice, initiate dissolution by creating a highly concentrated stock solution in 100% DMSO. Slowly titrate this stock into a vigorously stirred aqueous buffer. While this creates a kinetically stable dispersion rather than a true thermodynamic solution, it is often sufficient for in vitro biological screening[4].

Sources

Foundational

Predicted Bioactivity and Synthetic Methodologies of Novel Bromo-Substituted Quinoxalinones: A Technical Guide

Executive Summary The quinoxalinone scaffold—a bicyclic heterocycle comprising fused benzene and pyrazine rings—is a privileged structure in modern medicinal chemistry. Recent structural-activity relationship (SAR) studi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxalinone scaffold—a bicyclic heterocycle comprising fused benzene and pyrazine rings—is a privileged structure in modern medicinal chemistry. Recent structural-activity relationship (SAR) studies have demonstrated that the introduction of bromine substituents into the quinoxalinone core fundamentally alters its pharmacological profile. As a Senior Application Scientist, I have compiled this technical guide to dissect the causality behind the predicted bioactivity of novel bromo-substituted quinoxalinones, detailing their mechanistic targets, quantitative efficacy, and the self-validating synthetic protocols required for their development.

The Mechanistic Rationale for Bromine Substitution

The strategic placement of a bromine atom on the quinoxalinone ring (e.g., at the 5- or 6-position) is not arbitrary; it is driven by precise physicochemical principles:

  • Halogen Bonding (X-Bonding): Bromine possesses an anisotropic electron distribution, creating a localized region of positive electrostatic potential (the σ-hole). This allows bromo-quinoxalinones to form highly directional, non-covalent interactions with electron-rich moieties (such as backbone carbonyls) within the hydrophobic pockets of target kinases.

  • Lipophilicity and Permeability: Bromine significantly increases the partition coefficient (logP) of the molecule. This enhanced lipophilicity is critical for crossing cellular membranes, particularly in hepatic and dermatologic applications, ensuring high intracellular concentrations of the active pharmacophore[1].

  • Steric Shielding: The atomic radius of bromine provides steric bulk that can lock the molecule into a specific bioactive conformation, increasing target selectivity and protecting adjacent bonds from rapid metabolic degradation by cytochrome P450 enzymes[1].

Pharmacological Landscape and Target Mechanisms

Oncology: Kinase Inhibition (ASK1 and Pim-1/2)

Dibromo-quinoxaline derivatives have emerged as potent inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1)[2]. ASK1 is a critical MAP3K that responds to cellular stress by activating the JNK and p38 MAPK pathways, driving inflammation and apoptosis. By occupying the ATP-binding cleft of ASK1, bromo-quinoxalinones halt this signaling cascade. Furthermore, 6-bromo-quinoxaline derivatives have been identified as submicromolar inhibitors of Pim-1 and Pim-2 kinases, effectively suppressing hyperproliferative cell survival pathways in prostate and colon cancer models[2].

ASK1_Pathway Stress Cellular Stress (ROS, ER Stress) ASK1 ASK1 Kinase Stress->ASK1 MKK MKK4 / MKK7 ASK1->MKK Inhibitor Bromo-Quinoxalinone Inhibitor->ASK1 IC50 ~30 nM MAPK JNK / p38 MAPK MKK->MAPK Apoptosis Apoptosis & Inflammation MAPK->Apoptosis

ASK1 kinase inhibition pathway by bromo-quinoxalinones.

Metabolic Regulation: Hypolipidemic Activity

Certain bromo-substituted and alkylated quinoxalinones exhibit remarkable euglycemic and hypolipidemic properties[3]. For instance, 3,6-dimethyl-3,4-dihydro-1H-quinoxalin-2-one has been shown to prevent palmitate-induced lipid accumulation in HepG2 hepatocytes, reducing intracellular neutral lipids by approximately 50% compared to controls[4].

Dermatology: α2-Adrenergic Receptor Agonism

Brimonidine (5-bromo-6-(2-imidazolidinylideneamino)quinoxaline) exemplifies the dermatological utility of this scaffold. The 5-bromo substitution is essential for its high selectivity toward α2-adrenergic receptors. Activation of these receptors triggers Gi protein-coupled signaling, decreasing intracellular cAMP and inducing potent vasoconstriction to treat rosacea and facial erythema[1].

Quantitative Bioactivity Profiles

To facilitate rapid comparison, the in vitro efficacy of key bromo-quinoxalinone derivatives is summarized below:

Compound Class / DerivativePrimary Biological TargetQuantitative Efficacy / BioactivityPrimary Disease Indication
Dibromo-quinoxaline fragment ASK1 KinaseIC₅₀ = 30.17 nMNon-alcoholic fatty liver disease (NAFLD)[2]
6-Bromo-quinoxaline derivatives Pim-1 / Pim-2 KinasesSubmicromolar IC₅₀Oncology (Prostate/Colon Cancer)[2]
3,6-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one Intracellular Lipid Droplets~50% reduction in lipid accumulationMetabolic Disorders[4]
Brimonidine (5-bromo derivative) α2-Adrenergic ReceptorHigh-affinity agonism (Vasoconstriction)Dermatology (Rosacea / Erythema)[1]

Advanced Synthetic Workflows & Experimental Protocols

Designing these molecules requires robust, high-yield synthetic routes. Traditional methods often suffer from poor regioselectivity. Below are two field-proven, self-validating methodologies.

Workflow Visualization: Copper-Catalyzed Cross-Coupling

Synthesis_Workflow Reactants 2-Bromoaniline + Amino Acid Reaction Cross-Coupling (DMSO, 90°C) Reactants->Reaction Catalyst CuCl / DMEDA Catalyst->Reaction Product Quinoxalin-2-one Reaction->Product Cyclization

Copper-catalyzed cross-coupling workflow for quinoxalinones.

Protocol 1: Copper-Catalyzed Synthesis of Bromo-Quinoxalinones[4]

Causality & Design: This protocol utilizes CuCl and N,N'-dimethylethylenediamine (DMEDA) to lower the activation energy for C-N bond formation. DMEDA acts as a bidentate ligand, stabilizing the Cu(I) intermediate against disproportionation and accelerating the oxidative addition of the sterically hindered 2-bromoaniline. K₃PO₄ provides optimal basicity to deprotonate the amino acid without degrading the substrate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an inert argon atmosphere, combine the substituted 2-bromoaniline (8.00 mmol) and the desired α-amino acid (16.0 mmol). Rationale: Argon prevents the premature oxidation of the Cu(I) catalyst to inactive Cu(II).

  • Catalyst Complexation: Add CuCl (5 mol%, 0.4 mmol), K₃PO₄ (16.0 mmol), and DMEDA (40 mol%, 3.2 mmol) in 20 mL of anhydrous DMSO. Rationale: DMSO serves as a highly polar aprotic solvent, solvating the ionic base and stabilizing the transition state during cyclization.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

  • Self-Validation (TLC): Monitor progression via Thin Layer Chromatography (Hexane/Ethyl Acetate 1:1). The disappearance of the 2-bromoaniline spot (R_f ~0.8) and the emergence of a highly UV-active product spot (R_f ~0.55) confirms conversion.

  • Workup: Quench with water, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Structural Validation: Purify via flash column chromatography. Validate structural integrity using ¹H NMR (CDCl₃), ensuring the presence of the characteristic chiral methine proton (e.g., a quartet at ~3.99 ppm for alanine derivatives).

Protocol 2: Phenotypic Validation via HepG2 Lipid Accumulation Assay[4]

Causality & Design: To validate the hypolipidemic bioactivity of the synthesized quinoxalinones, an in vitro cellular assay is required. Oil Red O staining is utilized as a self-validating phenotypic readout because the diazo dye selectively partitions into neutral lipids.

Step-by-Step Methodology:

  • Cell Culture & Stress Induction: Culture HepG2 hepatocytes in DMEM supplemented with 10% FBS. Expose cells to 0.5 mM palmitate for 24 hours to artificially induce intracellular neutral lipid accumulation.

  • Compound Dosing: Co-treat the cells with the synthesized bromo-quinoxalinone at varying concentrations (e.g., 1 µM to 50 µM) to establish a dose-response curve.

  • Staining: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with Oil Red O working solution for 30 minutes.

  • Quantification (Self-Validation): Elute the retained dye using 100% isopropanol. Measure the absorbance spectrophotometrically at 500 nm. The optical density is directly proportional to the lipid droplet density, allowing for precise quantification of the compound's hypolipidemic efficacy relative to vehicle-treated controls.

References

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives Source: ACS Omega URL:[Link]

  • Brimonidine Beyond a Single Specialty: Pharmacological Profile, Dermatologic Applications, and Advances in Drug Delivery Systems Source: PMC / NIH URL:[Link]

  • Synthetic Studies of Bioactive Quinoxalinones: A Facile Approach to Potent Euglycemic and Hypolipidemic Agents Source: Heterocycles / Clockss URL:[Link]

Sources

Protocols & Analytical Methods

Method

A Detailed, Step-by-Step Protocol for the Synthesis of 3-Amino-6-bromoquinoxalin-2-ol

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive, three-step protocol for the synthesis of 3-Amino-6-bromoquinoxalin-2-ol, a valuable heterocyclic int...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 3-Amino-6-bromoquinoxalin-2-ol, a valuable heterocyclic intermediate in medicinal chemistry and drug discovery. The synthesis begins with the cyclocondensation of 4-bromo-1,2-phenylenediamine with diethyl oxalate to form the key intermediate, 6-bromoquinoxaline-2,3(1H,4H)-dione. Subsequent chlorination followed by a carefully controlled aminolysis/hydrolysis reaction yields the target compound. This guide is designed for researchers and chemists, offering not just a procedural outline but also the underlying chemical principles, key technical considerations, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The specific target of this protocol, 3-Amino-6-bromoquinoxalin-2-ol, incorporates several key pharmacophoric features: a quinoxalin-2-one scaffold, a free amino group for further derivatization, and a bromine atom which can serve as a synthetic handle for cross-coupling reactions or as a bioisostere for other functional groups.

The synthesis of the quinoxaline ring system is classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] Our strategy adapts this foundational approach by first constructing a stable quinoxaline-dione precursor, which is then chemically modified in subsequent steps to install the desired amino and hydroxyl functionalities. This multi-step approach provides a reliable and scalable route to the target molecule.

Overall Synthetic Pathway

The synthesis is performed in three distinct stages, starting from commercially available precursors. The workflow is designed to be logical and efficient, with purification steps incorporated for each intermediate to ensure the purity of the final product.

Synthesis_Workflow A Step 1: Cyclocondensation I1 Intermediate 1: 6-bromoquinoxaline-2,3(1H,4H)-dione A->I1 Reflux in Acidic Ethanol B Step 2: Chlorination I2 Intermediate 2: 2,3-dichloro-6-bromoquinoxaline B->I2 Reflux C Step 3: Aminolysis & Hydrolysis FP Final Product: 3-Amino-6-bromoquinoxalin-2-ol C->FP Pressurized Heating P1 4-bromo-1,2-phenylenediamine + Diethyl Oxalate P1->A I1->B P2 POCl₃ P2->B I2->C P3 Aqueous Ammonia P3->C

Caption: Overall 3-step synthesis workflow for 3-Amino-6-bromoquinoxalin-2-ol.

Materials, Reagents, and Equipment

The following table summarizes all necessary components for the synthesis. All reagents should be of analytical grade or higher.

Category Item Grade/Specification Supplier Example
Starting Materials 4-bromo-1,2-phenylenediamine98% or higherSigma-Aldrich, TCI
Diethyl oxalate99%Sigma-Aldrich, Acros
Phosphoryl chloride (POCl₃)99%Sigma-Aldrich, Alfa Aesar
Ammonium hydroxide solution28-30% NH₃ basisFisher Scientific
Solvents Ethanol (Absolute)200 proof, anhydrousVWR, Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Reagents Hydrochloric Acid (HCl)Concentrated, 37%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab Grade
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFisher Scientific
Equipment Round-bottom flasks (various sizes)Standard taper ground glassCorning, Pyrex
Reflux condenserStandard taper ground glass---
Magnetic stirrer with heating mantle---IKA, Corning
Rotary evaporator---Büchi, Heidolph
Buchner funnel and filter paper------
Pressure vessel (autoclave)Capable of 120-130°CParr Instrument
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma

Detailed Experimental Protocols

Safety First: This synthesis involves corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 6-bromoquinoxaline-2,3(1H,4H)-dione (Intermediate 1)

Principle: This step involves a classic acid-catalyzed cyclocondensation reaction. The ortho-diamine attacks the two electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of the heterocyclic dione ring system after the elimination of two molecules of ethanol.[5]

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1,2-phenylenediamine (9.35 g, 50 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask, followed by the cautious addition of concentrated hydrochloric acid (2 mL) to act as a catalyst. Stir the mixture until the diamine is mostly dissolved.

  • Reagent Addition: Add diethyl oxalate (7.3 g, 6.8 mL, 50 mmol) to the solution dropwise.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., 7:3 Hexanes:Ethyl Acetate), observing the consumption of the starting diamine. A precipitate of the product will form as the reaction proceeds.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then cold deionized water (2 x 20 mL) to remove unreacted starting materials and the acid catalyst.

    • Dry the resulting pale solid in a vacuum oven at 60°C to a constant weight.

  • Expected Outcome: A high yield (typically >90%) of 6-bromoquinoxaline-2,3(1H,4H)-dione as a light brown or off-white solid. The product is generally of high purity and can be used in the next step without further purification.

Step 2: Synthesis of 2,3-dichloro-6-bromoquinoxaline (Intermediate 2)

Principle: This is a nucleophilic acyl substitution reaction where the oxygen atoms of the amide-like carbonyl groups in the dione are replaced by chlorine atoms. Phosphoryl chloride serves as both the chlorinating agent and the solvent.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a scrubber or trap), place the dried 6-bromoquinoxaline-2,3(1H,4H)-dione (4.82 g, 20 mmol) from Step 1.

  • Reagent Addition: (Caution: Perform in a certified fume hood) Carefully add phosphoryl chloride (POCl₃, 20 mL, ~215 mmol) to the flask. A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.5 mL) can be added to facilitate the reaction.

  • Reaction: Heat the slurry to reflux (approximately 105-110°C) and maintain for 3-5 hours. The solid will gradually dissolve as it is converted to the dichloro product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • (Extreme Caution: Exothermic and releases HCl gas) Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

    • A precipitate will form. Continue stirring until all the ice has melted and the excess POCl₃ has been quenched.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the crude product under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed to yield the pure product.

  • Expected Outcome: A good yield (75-85%) of 2,3-dichloro-6-bromoquinoxaline as a crystalline solid.

Step 3: Synthesis of 3-Amino-6-bromoquinoxalin-2-ol (Final Product)

Principle: This step involves a selective nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C2 and C3 positions have different reactivities. Ammonia acts as the nucleophile. Under controlled conditions of heat and pressure, one chlorine is displaced by an amino group (-NH₂) and the other is hydrolyzed to a hydroxyl group (-OH), which tautomerizes to the more stable keto form (quinoxalin-2-ol).

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel (autoclave), place 2,3-dichloro-6-bromoquinoxaline (3.0 g, 10 mmol) from Step 2.

  • Reagent Addition: Add 30 mL of a concentrated aqueous ammonium hydroxide solution (28-30%).

  • Reaction: Seal the vessel tightly. Place it in a heating block or oven and heat to 120-130°C for 8-12 hours. The internal pressure will increase significantly; ensure your equipment is rated for these conditions.

  • Work-up and Purification:

    • (Caution: Vessel is under pressure) Allow the vessel to cool completely to room temperature before opening.

    • A solid precipitate should be present. Transfer the entire contents to a beaker.

    • Neutralize the mixture by carefully adding glacial acetic acid until the pH is approximately 7.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with deionized water (3 x 20 mL) and then a small amount of cold ethanol.

    • Dry the product under vacuum at 50°C. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

  • Expected Outcome: A moderate yield of 3-Amino-6-bromoquinoxalin-2-ol as a solid. The color may range from yellow to brown.

Characterization and Validation

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of substituents on the aromatic ring.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern (due to bromine).

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches for amines, C=O stretch for the quinoxalinone).

  • Melting Point: To assess the purity of the crystalline solids.

Troubleshooting and Key Considerations

  • Incomplete Reaction in Step 1: If the starting diamine is still present after 6 hours, add an additional small portion of concentrated HCl and continue refluxing. Ensure the ethanol is anhydrous to favor the condensation reaction.

  • Low Yield in Step 2: The quenching of POCl₃ is highly exothermic and can lead to product degradation. Ensure the quench is performed very slowly onto a large excess of ice to dissipate heat effectively.

  • Isomer Formation in Step 3: The formation of the isomer, 2-amino-6-bromoquinoxalin-3-ol, is possible. The reaction conditions are optimized to favor the desired product, but separation of isomers might require column chromatography if significant amounts are formed.

  • Safety with POCl₃: Phosphoryl chloride is highly corrosive and reacts violently with water, releasing HCl gas. Always handle it in a fume hood and have a neutralizing agent (like sodium bicarbonate) ready for spills.

  • Pressure Reaction Safety: Never exceed the maximum rated temperature and pressure of the reaction vessel. Always allow the vessel to cool completely before opening.

References

  • BenchChem. (2025). High-Yield Synthesis of Quinoxaline Derivatives: Application Notes and Protocols.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Al-Ostath, A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • BenchChem. (2025). Validation of reaction products from Diethyl oxalate using analytical techniques.

Sources

Application

Advanced Derivatization Strategies for 3-Amino-6-bromoquinoxalin-2-ol in Combinatorial Library Synthesis

Executive Summary Quinoxalines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics[1]. Specifically, 3-amino-6-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics[1]. Specifically, 3-amino-6-bromoquinoxalin-2-ol (which predominantly exists as its lactam tautomer, 3-amino-6-bromoquinoxalin-2(1H)-one)[2] offers a highly versatile starting point for parallel library synthesis. This application note details the causal reasoning, sequencing strategy, and self-validating protocols required to exploit the three orthogonal handles of this building block for high-throughput diversification.

Scaffold Analysis & Orthogonal Reactivity

To successfully build a combinatorial library, the sequence of derivatization is critical to prevent cross-reactivity and catalyst poisoning. The 3-amino-6-bromoquinoxalin-2-ol scaffold presents three distinct sites for functionalization:

  • Handle 1 (N1-Position): The N1-H is the most acidic proton (pKa ~8-9) on the molecule. It can be regioselectively alkylated in the presence of the C3-NH2 using mild bases.

  • Handle 2 (C6-Position): The C6-bromide is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Performing N1-alkylation prior to cross-coupling is highly recommended to increase the solubility of the scaffold and prevent the free N1-lactam from coordinating with the palladium catalyst[3].

  • Handle 3 (C3-Position): The C3-amine is highly deactivated due to conjugation with the electron-withdrawing quinoxalinone core. It requires forcing conditions (e.g., strong acylating agents) for functionalization, making it an excellent final point of diversification to prevent unwanted side reactions during earlier steps.

OrthogonalDerivatization Core 3-Amino-6-bromoquinoxalin-2-ol (Core Scaffold) C6 C6-Bromo Handle Pd-Catalyzed Cross-Coupling Core->C6 2. Suzuki/Buchwald C3 C3-Amino Handle Acylation / Reductive Amination Core->C3 3. Electrophiles N1 N1-Lactam Handle Alkylation / Mitsunobu Core->N1 1. Alkyl Halides (Base) LibA Sub-Library A (Aryl/Heteroaryl Diversity) C6->LibA LibB Sub-Library B (Amide/Urea Diversity) C3->LibB LibC Sub-Library C (Alkyl/Solubilizing Groups) N1->LibC

Workflow of orthogonal derivatization for 3-amino-6-bromoquinoxalin-2-ol library synthesis.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Causality & Design: Potassium carbonate (K₂CO₃) in DMF provides sufficient basicity to deprotonate the N1-lactam without activating the C3-amine, ensuring strict regiocontrol[4]. Self-Validation System: The reaction progress is monitored by LCMS. The disappearance of the parent mass (m/z 240/242) and the appearance of the [M+R] mass without double-alkylation confirms regioselectivity.

Step-by-Step Methodology:

  • Charge a 20 mL scintillation vial with 3-amino-6-bromoquinoxalin-2-ol (1.0 eq, 0.5 mmol) and anhydrous DMF (5 mL).

  • Add finely powdered K₂CO₃ (1.5 eq, 0.75 mmol). Stir at room temperature for 15 minutes to allow for pre-deprotonation.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq, 0.55 mmol) dropwise.

  • Stir the reaction at 50 °C for 4 hours.

  • Validation Check: Sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LCMS. A single major peak with the desired [M+H]⁺ indicates completion.

  • Quench with ice water (15 mL). Filter the resulting precipitate, wash with cold water, and dry under a high vacuum to afford the N1-alkylated intermediate.

Protocol B: C6 Suzuki-Miyaura Cross-Coupling

Causality & Design: The use of Pd(dppf)Cl₂ is critical here. The bidentate dppf ligand creates a sterically hindered palladium center that resists poisoning by the basic nitrogen atoms of the quinoxaline core[3]. A biphasic 1,4-dioxane/water system ensures the solubility of both the organic substrate and the inorganic base (Na₂CO₃).

Step-by-Step Methodology:

  • In a microwave-safe vial, combine the N1-alkylated intermediate (1.0 eq, 0.3 mmol), the desired boronic acid (1.2 eq, 0.36 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.015 mmol).

  • Add 1,4-dioxane (3 mL) and a 2M aqueous solution of Na₂CO₃ (1 mL).

  • Degas the mixture by sparging with argon for 5 minutes. Crucial step to prevent homocoupling of the boronic acid and catalyst oxidation.

  • Seal the vial and irradiate in a microwave reactor at 110 °C for 30 minutes.

  • Validation Check: Perform TLC (Hexanes/EtOAc 1:1). The starting material spot (UV active, typically Rf ~0.4) should be completely consumed, replaced by a lower Rf, highly fluorescent product spot.

  • Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via automated flash chromatography.

Protocol C: C3-Amidation

Causality & Design: Because the C3-amine is highly deactivated, standard EDC/HOBt couplings often fail. Using the highly reactive uronium salt HATU with a strong organic base (DIPEA) at elevated temperatures forces the formation of the amide bond.

Step-by-Step Methodology:

  • In a dry vial, dissolve the carboxylic acid building block (1.5 eq, 0.3 mmol) in anhydrous DMF (2 mL).

  • Add HATU (1.5 eq, 0.3 mmol) and DIPEA (3.0 eq, 0.6 mmol). Stir for 10 minutes to form the active ester.

  • Add the C6-arylated quinoxaline intermediate (1.0 eq, 0.2 mmol).

  • Heat the reaction to 80 °C for 12 hours.

  • Validation Check: LCMS analysis should show the desired [M+H]⁺. If unreacted amine persists, add an additional 0.5 eq of pre-activated acid.

  • Purify the final library compound via preparative reverse-phase HPLC (MeCN/H₂O with 0.1% TFA).

Quantitative Data Summary

The following table summarizes the expected yields and reaction efficiencies across the three derivatization handles based on typical library synthesis campaigns.

Derivatization HandleReagent ClassReaction TypeAvg. Yield (%)Purity (Post-Prep HPLC)
N1-Lactam Primary Alkyl HalidesSN2 Alkylation85 - 95%> 98%
N1-Lactam Secondary Alkyl HalidesSN2 Alkylation60 - 75%> 95%
C6-Bromo Aryl Boronic AcidsSuzuki Coupling70 - 90%> 95%
C6-Bromo Heteroaryl Boronic AcidsSuzuki Coupling55 - 80%> 95%
C3-Amino Aliphatic Carboxylic AcidsHATU Amidation65 - 85%> 95%
C3-Amino Aryl Carboxylic AcidsHATU Amidation40 - 60%> 90%

Biological Context: Quinoxalines in Kinase Inhibition

The derivatized 3-aminoquinoxalin-2(1H)-one scaffold is frequently deployed in targeted oncology libraries. The core mimics the adenine ring of ATP, allowing it to competitively bind to the hinge region of various kinases, notably within the Receptor Tyrosine Kinase (RTK) and PI3K/AKT signaling pathways[1]. The N1-alkyl group typically projects into the solvent-exposed region, while the C6 and C3 substituents probe the deep hydrophobic pockets and specificity regions of the kinase active site.

Pathway Ligand Growth Factor (e.g., PDGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K Lipid Kinase RTK->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation Proliferation Cell Survival & Proliferation AKT->Proliferation Inhibitor Quinoxaline-based Library Hit Inhibitor->RTK Inhibitor->PI3K Competitive Inhibition

Mechanism of action for quinoxaline-based library hits targeting the RTK/PI3K/AKT signaling pathway.

References

  • PubChem. 3-Amino-6-bromoquinoxalin-2-ol | C8H6BrN3O | CID 46864140. National Institutes of Health.2

  • MDPI. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.4

  • Sciforum. Synthesis of Quinoxalin-2(1H)-One Derivatives via the Novel Ugi 4CR-Palladium- Catalyzed Cyclization Process.3

  • Taylor & Francis. Recent Advances in the Synthesis of Quinoxalines. A Mini Review.1

Sources

Method

Application Note: 3-Amino-6-bromoquinoxalin-2-ol as a Privileged Scaffold in High-Throughput Kinase Inhibitor Screening

Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds that effectively mimic the adenine ring of ATP. Among these, 3-Amino-6-bromoquinoxalin-2-ol (PubChem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds that effectively mimic the adenine ring of ATP. Among these, 3-Amino-6-bromoquinoxalin-2-ol (PubChem CID: 46864140) has emerged as a highly versatile and robust building block[1]. Its application spans the discovery of targeted therapies across diverse kinase families, including ATR (Ataxia telangiectasia and Rad3-related) kinases, PI3K, and PIM kinases[2][3]. This application note details the mechanistic rationale, library synthesis protocols, and self-validating screening workflows for utilizing this specific quinoxaline scaffold in high-throughput drug discovery.

Mechanistic Rationale: The Quinoxalin-2-ol Scaffold

The structural efficacy of 3-amino-6-bromoquinoxalin-2-ol lies in its dual-functionality, which bridges target affinity with synthetic tractability. In solution and physiological conditions, the compound exists in a tautomeric equilibrium with 3-amino-6-bromo-1H-quinoxalin-2-one [1]. This specific geometry provides two distinct advantages in kinase targeting:

  • The Hinge-Binding Anchor: The 3-amino group acts as a potent hydrogen-bond donor, while the adjacent 2-oxo group serves as a hydrogen-bond acceptor. This bidentate motif forms highly stable, complementary interactions with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the molecule competitively within the ATP-binding pocket.

  • The Synthetic Vector for Selectivity: Because the quinoxaline core rigidly anchors to the hinge, the bromine atom at the 6-position is strategically oriented to project outward toward the solvent-exposed channel or the hydrophobic selectivity pockets (e.g., the DFG-in/out conformations). This halogen serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to rapidly append diverse R-groups to tune kinase selectivity[2].

Pharmacophore Scaffold 3-Amino-6-bromoquinoxalin-2-ol (Core Pharmacophore) Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-Bond Donor (3-NH2) H-Bond Acceptor (2=O) Vector C6-Bromine Vector (Cross-Coupling Handle) Scaffold->Vector Scaffold Diversification Selectivity Hydrophobic / Selectivity Pocket (DFG-in/out) Vector->Selectivity Projects R-groups into adjacent pockets

Figure 1: Pharmacophore mapping and logical binding relationships of the 3-amino-6-bromoquinoxalin-2-ol scaffold.

Application Workflow: From Scaffold to Lead

To maximize the utility of the 3-amino-6-bromoquinoxalin-2-ol scaffold, drug development professionals employ a streamlined, self-validating workflow. This begins with parallel microscale synthesis to replace the 6-bromo group with diverse aryl, heteroaryl, or aliphatic substituents, followed by universal functional screening to identify active hits[3].

Workflow Step1 1. Scaffold Diversification Parallel Suzuki Couplings at C6-Bromo position Step2 Step2 Step1->Step2 Step3 3. Primary Screening ADP-Glo Kinase Assay Single Dose (10 µM) Step2->Step3 Step4 4. Hit Validation 10-Point Dose Response IC50 Determination Step3->Step4 Step5 5. Selectivity Profiling Broad Kinase Panel (Off-target Assessment) Step4->Step5

Figure 2: Self-validating high-throughput screening workflow from scaffold derivatization to hit profiling.

Experimental Protocols

Protocol A: Microscale Parallel Derivatization (Suzuki-Miyaura Coupling)

Objective: Rapid diversification of the C6-bromo position to generate a focused screening library. Causality & Design: Palladium(II) dichloro-1,1'-bis(diphenylphosphino)ferrocene (Pd(dppf)Cl₂) is selected as the catalyst due to its robust stability and high efficiency in coupling sterically hindered or heteroatom-rich boronic acids to the rigid quinoxaline core. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic scaffold and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well reaction block, dispense 3-amino-6-bromoquinoxalin-2-ol (0.05 mmol, 1.0 eq) into each well.

  • Reagent Addition: Add diverse boronic acids or pinacol esters (0.075 mmol, 1.5 eq) to individual wells.

  • Catalyst & Base: Under a nitrogen atmosphere, add Pd(dppf)Cl₂ (0.0025 mmol, 5 mol%) and aqueous K₂CO₃ (2.0 M, 0.15 mmol, 3.0 eq).

  • Solvent: Add degassed 1,4-Dioxane (0.5 mL) to each well. Seal the block with a chemically resistant mat.

  • Reaction: Agitate the block on an orbital shaker at 90°C for 12 hours.

  • Workup: Cool to room temperature. Add ethyl acetate (1.0 mL) and water (0.5 mL) to each well. Centrifuge to separate phases, and transfer the organic layer to a new plate using an automated liquid handler. Evaporate the solvent under a vacuum centrifuge.

  • Self-Validation Check: Re-dissolve the crude products in DMSO (10 mM). Randomly sample 10% of the wells for LC-MS analysis. Proceed to screening only if the average target mass conversion exceeds 85% and no unreacted 3-amino-6-bromoquinoxalin-2-ol remains.

Protocol B: Universal Kinase Screening using ADP-Glo™ Assay

Objective: Evaluate the synthesized library for ATP-competitive kinase inhibition. Causality & Design: The ADP-Glo assay is chosen over traditional radiometric or TR-FRET assays because it universally measures ADP production, making it agnostic to the specific kinase or substrate used. Furthermore, luminescence readouts are highly resistant to auto-fluorescence—a critical factor when screening highly conjugated quinoxaline derivatives that often interfere with fluorescent wavelengths.

Step-by-Step Methodology:

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo), transfer 10 nL of the 10 mM compound library (in DMSO) into a 384-well white microplate (Final assay concentration: 10 µM).

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture (e.g., ATR kinase and p53 peptide substrate) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add 5 µL of ATP solution (at the Km​ for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second).

  • Self-Validation Check: Calculate the Z'-factor using Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). Formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Validation standard: The assay is only considered valid and actionable if Z' > 0.6.

Quantitative Data Presentation: Representative SAR Profiling

The table below illustrates how derivatization of the 3-amino-6-bromoquinoxalin-2-ol core at the C6-position successfully drives selectivity across distinct kinase families (lipid kinases vs. atypical kinases vs. Ser/Thr kinases).

CompoundR-Group at C6 PositionPI3Kα IC₅₀ (nM)ATR IC₅₀ (nM)PIM1 IC₅₀ (nM)ClogP
Core Scaffold -Br (Unmodified)>10,000>10,000>10,0001.8
Derivative A 4-methoxyphenyl4501,200>10,0002.9
Derivative B 3-(morpholinomethyl)phenyl15 8,5004202.4
Derivative C 1-methyl-1H-pyrazol-4-yl1,10045 12 1.9

Data Interpretation: The unmodified core scaffold exhibits negligible biochemical activity, serving purely as a structural anchor. Appending a bulky, basic moiety (Derivative B) drives potent selectivity toward PI3Kα, whereas smaller, electron-rich heteroaromatics (Derivative C) shift the selectivity profile heavily toward ATR and PIM1 kinases[2][3].

References

  • PubChem Database. "3-Amino-6-bromoquinoxalin-2-ol | C8H6BrN3O | CID 46864140" National Center for Biotechnology Information. URL:[Link]

  • Vertex Pharmaceuticals Inc. "Pyrazine derivatives useful as inhibitors of ATR kinase" (Patent CN106518856A / WO2010118367A2). Google Patents.
  • Incyte Corporation. "PIM kinase inhibitors and methods of their use" (Patent US8822497B2). Google Patents.

Sources

Application

Experimental protocol for evaluating the antimicrobial effects of quinoxaline compounds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Antimicrobial Pharmacodynamics & Medicinal Chemistry Mechanistic Rationale: The Quinoxaline Scaffold Quinoxaline deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Antimicrobial Pharmacodynamics & Medicinal Chemistry

Mechanistic Rationale: The Quinoxaline Scaffold

Quinoxaline derivatives, particularly Quinoxaline 1,4-di-N-oxides (QdNOs), have emerged as a highly promising class of broad-spectrum antimicrobial agents[1]. Unlike conventional antibiotics that rely on a single target, the quinoxaline scaffold exhibits a dual-threat mechanism depending on its specific structural modifications[1][2].

  • Bioreductive Activation (Oxidative Stress): In hypoxic environments—such as deep bacterial biofilms—QdNOs undergo enzymatic reduction. This process generates a lethal surge of Reactive Oxygen Species (ROS), causing irreversible oxidative damage to bacterial DNA and proteins[1].

  • Topoisomerase Inhibition: Structurally analogous to fluoroquinolones, specific quinoxaline derivatives competitively bind to bacterial DNA gyrase and topoisomerase IV, halting DNA supercoiling and replication[1].

MOA cluster_1 Pathway 1: Bioreductive Activation cluster_2 Pathway 2: Topoisomerase Inhibition Q Quinoxaline Derivatives Hypoxia Hypoxic Environment (Enzymatic Reduction) Q->Hypoxia QdNOs Gyrase Bind DNA Gyrase & Topoisomerase IV Q->Gyrase Quinolone-like ROS Reactive Oxygen Species (ROS) Surge Hypoxia->ROS OxDamage Oxidative Damage to DNA/Proteins ROS->OxDamage Death Bacterial Cell Death OxDamage->Death Supercoil Halt DNA Supercoiling & Decatenation Gyrase->Supercoil Supercoil->Death

Molecular mechanisms of quinoxaline antimicrobial activity via ROS and DNA gyrase inhibition.

Experimental Design: Causality & Self-Validating Systems

To ensure high-fidelity data, the experimental design must account for the unique physicochemical properties of quinoxalines. The following parameters are not merely steps, but critical causal choices designed to prevent false readouts.

  • Vehicle Control & Solubility (The DMSO Limit): Quinoxalines are highly lipophilic and typically require 100% Dimethyl Sulfoxide (DMSO) for initial stock solubilization[2][3]. Causality: The final assay concentration of DMSO must never exceed 1% v/v. Higher concentrations disrupt the bacterial lipid bilayer, artificially lowering the Minimum Inhibitory Concentration (MIC) and invalidating the assay.

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the gold standard[4][5]. Causality: Standardized physiological concentrations of Ca2+ and Mg2+ stabilize the bacterial outer membrane and ensure consistent compound diffusion, preventing batch-to-batch variability.

  • Inoculum Standardization: The bacterial suspension must be strictly standardized to 5×105 CFU/mL[4][5]. Causality: An inoculum that is too high triggers the "inoculum effect" (false resistance due to target saturation), while an inoculum that is too low yields false susceptibility.

  • Colorimetric Validation (Resazurin): Many quinoxaline compounds possess inherent chromophores (appearing intensely yellow or orange), which can mask visual turbidity readouts[3]. Causality: Adding Resazurin (Alamar Blue) dye provides an orthogonal, metabolic readout. Living cells reduce the non-fluorescent blue dye to a highly fluorescent pink state, bypassing optical interference from the drug itself[3].

Step-by-Step Methodologies

The following workflow aligns with the Clinical and Laboratory Standards Institute (CLSI) M07 and M26 guidelines for evaluating novel antimicrobials[4][5][6].

Workflow Inoculum 1. Standardize Inoculum (5 x 10^5 CFU/mL) Incubate 3. Incubate 16-20h at 35°C (CLSI M07 Guideline) Inoculum->Incubate Dilution 2. Serial Dilution of Quinoxaline (in DMSO/CAMHB) Dilution->Incubate MIC 4. Determine MIC (Lowest conc. w/o visible growth) Incubate->MIC Plate 5. Subculture Clear Wells onto Agar (Drug-free Media) MIC->Plate MBC 6. Determine MBC (≥99.9% CFU Reduction / 3-log kill) Plate->MBC

Step-by-step experimental workflow for determining MIC and MBC of quinoxaline compounds.

Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Stock Preparation: Dissolve the quinoxaline derivative in 100% sterile DMSO to yield a 10 mg/mL stock[2][3].

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. Ensure the final volume per well is 50 µL (prior to inoculation) and the DMSO concentration is ≤1% [4][6].

  • Self-Validating Controls: Include a Sterility Control (CAMHB + 1% DMSO), a Growth Control (CAMHB + 1% DMSO + Bacteria), and a Reference Standard (e.g., Ciprofloxacin or Erythromycin) to validate strain susceptibility[2][6][7].

  • Inoculation: Prepare a 0.5 McFarland standard from an overnight agar culture. Dilute this suspension 1:150 in CAMHB. Add 50 µL of this standardized inoculum to each well to achieve a final concentration of 5×105 CFU/mL[4][5].

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16–20 hours under aerobic conditions[4][5].

  • Readout: The MIC is the lowest concentration exhibiting no visible turbidity. Optional but recommended: Add 10 µL of 0.015% Resazurin to each well, incubate for 1–2 hours, and record the MIC as the lowest concentration that remains blue (no metabolic reduction)[3].

Minimum Bactericidal Concentration (MBC)

To determine whether the quinoxaline is bacteriostatic (inhibits growth) or bactericidal (kills the pathogen), an MBC assay must follow the MIC[4][7].

  • Subculture: Gently agitate the 96-well plate. From all wells showing no visible growth (the MIC well and all higher concentrations), aspirate a 10 µL aliquot[4].

  • Plating: Spread the aliquot evenly onto drug-free Mueller-Hinton Agar plates[4][6].

  • Incubation & Counting: Incubate the plates at 35 ± 2°C for 24 hours. Count the resulting colony-forming units (CFUs).

  • Calculation: The MBC is defined strictly as the lowest concentration that results in a ≥99.9% (3-log₁₀) reduction of the initial bacterial inoculum[4][6].

Data Interpretation & Quantitative Profiling

The relationship between the MIC and MBC dictates the clinical viability and dosing strategy of the compound. The MBC/MIC ratio is the definitive metric for classifying the mechanism of action[4].

  • Bactericidal: MBC/MIC ≤4

  • Bacteriostatic: MBC/MIC >4

Table 1: Representative Quantitative Profiling of Quinoxaline Derivatives

Compound IDTarget StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
QdNO-01 S. aureus (MRSA)1.02.02Bactericidal
QdNO-01 E. coli (ATCC 25922)4.032.08Bacteriostatic
QdNO-05 P. aeruginosa0.51.02Bactericidal
Ciprofloxacin (Control)S. aureus (MRSA)0.250.52Bactericidal

Note: Data structure modeled after standard CLSI reporting guidelines for novel antimicrobial agents[4][7].

References

  • MDPI. "Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents." MDPI.com. URL: [Link]

  • Nikoopharmed. "MIC/MBC Testing | International and Accredited Lab." Nikoopharmed.com. URL:[Link]

  • Emery Pharma. "Minimum Inhibitory Concentration (MIC)." Emerypharma.com. URL:[Link]

  • NIH PMC. "Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays." NIH.gov. URL:[Link]

  • Scholars Research Library. "Synthesis and antimicrobial activity of some new quinoxaline derivatives." Scholarsresearchlibrary.com. URL: [Link]

  • NIH PMC. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials in Eight Strains of Listeria monocytogenes." NIH.gov. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Quinoxaline Core

Introduction: The Quinoxaline Scaffold - A Privileged Heterocycle The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone of medicinal chemistry and materials science. Its derivatives are re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoxaline Scaffold - A Privileged Heterocycle

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone of medicinal chemistry and materials science. Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The biological and material properties of quinoxaline-based compounds are profoundly influenced by the nature and position of substituents on the core structure.[3] Consequently, the development of efficient and regioselective methods to introduce functional groups onto the quinoxaline scaffold is a critical objective in modern synthetic chemistry, enabling the creation of novel molecular entities for drug discovery and advanced materials.[4][5]

This guide provides an in-depth overview of key methodologies for the functionalization of the quinoxaline core. We move beyond simple synthetic recitation to explore the causality behind procedural choices, focusing on both contemporary C-H activation strategies and classical cross-coupling reactions. Each section is designed to be a self-validating system, complete with detailed protocols, mechanistic insights, and supporting data, grounded in authoritative scientific literature.

Section 1: Foundational Synthesis of the Quinoxaline Core

The most traditional and robust method for constructing the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] This reaction is mechanistically straightforward, typically acid-catalyzed, and proceeds through the formation of a di-imine intermediate which then cyclizes and aromatizes to yield the quinoxaline product.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the classic synthesis using o-phenylenediamine and benzil.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic, ~2 drops)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve o-phenylenediamine and benzil in 10 mL of ethanol.

  • Add a catalytic amount (~2 drops) of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with a small volume of cold ethanol to remove residual starting materials.

  • Dry the purified product under vacuum to obtain 2,3-diphenylquinoxaline as a crystalline solid.[2]

Section 2: The Vanguard of Synthesis: Direct C-H Functionalization

Direct C-H functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to modifying molecular scaffolds.[6][7] This strategy avoids the need for pre-functionalization (e.g., halogenation), directly converting a C-H bond into a new C-C, C-N, or C-O bond. The C3 position of quinoxalin-2(1H)-ones is particularly amenable to these transformations.

C-H Arylation: Forging C-C Bonds without Transition Metals

The direct introduction of aryl groups is crucial for tuning the electronic and steric properties of the quinoxaline core. While palladium-catalyzed methods exist, transition-metal-free approaches have gained traction for their reduced cost and lower risk of metallic contamination in pharmaceutical intermediates.[4][8] A powerful method involves the use of diaryliodonium salts as aryl radical precursors under mild, room temperature conditions.[4][9]

Protocol: Transition-Metal-Free Direct C3-Arylation of 1-Methylquinoxalin-2(1H)-one

This protocol describes the arylation using a diaryliodonium salt as the aryl source.[4][9]

Materials:

  • 1-Methylquinoxalin-2(1H)-one (0.2 mmol)

  • Diphenyliodonium tetrafluoroborate (0.3 mmol)

  • Potassium carbonate (K₂CO₃) (0.4 mmol)

  • Acetonitrile (CH₃CN) (2 mL)

Procedure:

  • To an oven-dried reaction vial, add 1-methylquinoxalin-2(1H)-one, diphenyliodonium tetrafluoroborate, and potassium carbonate.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add acetonitrile via syringe.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the 3-arylquinoxalin-2(1H)-one product.

Data Presentation: Substrate Scope for C-H Arylation

Entry Quinoxalinone Substituent (R¹) Arylating Agent (Ar₂I⁺BF₄⁻) Product Yield (%)
1 1-Methyl Diphenyl 3a 92%
2 1-Methyl Di(p-tolyl) 3b 85%
3 1-Methyl Di(p-methoxyphenyl) 3c 81%
4 1-Methyl Di(p-chlorophenyl) 3d 90%
5 1-Ethyl Diphenyl 3e 88%

Data adapted from Yin, K. & Zhang, R. (2017).[4]

C-H Alkylation: Visible-Light-Mediated Decarboxylative Coupling

Photoinduced radical reactions provide a green and efficient pathway for C-H alkylation. This method often utilizes readily available carboxylic acids as alkyl radical precursors, which decarboxylate upon photo-excitation, offering a broad substrate scope under mild conditions without the need for external photocatalysts in some cases.[10]

Protocol: Photoinduced Decarboxylative C3-H Alkylation

This protocol details the alkylation of N-substituted quinoxalin-2(1H)-ones using carboxylic acids.[10]

Materials:

  • N-Substituted quinoxalin-2(1H)-one (0.2 mmol)

  • Carboxylic Acid (e.g., Cyclohexanecarboxylic acid) (0.4 mmol)

  • Potassium persulfate (K₂S₂O₈) (0.4 mmol)

  • Acetonitrile:Water (3:1, 2 mL)

Procedure:

  • In a 5 mL reaction vial, combine the quinoxalin-2(1H)-one derivative, the carboxylic acid, and potassium persulfate.

  • Add the acetonitrile/water solvent mixture.

  • Seal the vial and stir the mixture at room temperature under irradiation with a blue LED lamp (λ = 450-455 nm) for 2-6 hours.

  • After the reaction is complete (monitored by TLC), quench with saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel chromatography.

C-H Amination: A Green Approach Using Air as the Oxidant

The introduction of an amino group is a key transformation in drug discovery. Photocatalyst-free, visible-light-induced dehydrogenative amination reactions represent a particularly eco-friendly approach, utilizing air as the sole, benign oxidant.[11][12] In this process, the quinoxalinone starting material can itself act as a photosensitizer, eliminating the need for an external photocatalyst.[11]

Protocol: Photoinduced Dehydrogenative C3-Amination

This protocol describes a metal- and photocatalyst-free amination with aliphatic amines.[11]

Materials:

  • Quinoxalin-2(1H)-one (0.2 mmol)

  • Aliphatic Amine (e.g., Piperidine) (0.4 mmol)

  • Acetonitrile (CH₃CN) (2 mL)

Procedure:

  • Add the quinoxalin-2(1H)-one and acetonitrile to a 10 mL reaction tube equipped with a stir bar.

  • Add the aliphatic amine to the solution.

  • Seal the tube with a septum and insert a balloon filled with air (or simply leave open to the air if volatility is not an issue).

  • Place the reaction tube approximately 3-5 cm from a purple LED (λ = 400 nm) and stir at room temperature for 12 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to afford the desired 3-aminoquinoxalin-2(1H)-one.

Data Presentation: Scope of Amination using Air as Oxidant

Entry Quinoxalinone (R¹) Amine Partner Product Yield (%)
1 1-Methyl Piperidine 3a 95%
2 1-Methyl Pyrrolidine 3b 92%
3 1-Methyl Morpholine 3c 89%
4 1-Benzyl Piperidine 3d 90%
5 H Diethylamine 3e 75%

Data adapted from Jiao, H. et al. (2024).[11]

C-H Cyanation: Visible-Light-Mediated Synthesis

The cyano group is a valuable functional group that can be converted into amines, amides, or carboxylic acids. Direct C-H cyanation offers a streamlined route to these important building blocks. Visible-light-mediated methods using safe and accessible cyanating agents like acetone cyanohydrin in aqueous media provide a green and efficient protocol.[13][14]

Protocol: Visible-Light C3-Cyanation in Water

This protocol describes the regioselective cyanation of quinoxalin-2(1H)-ones.[13]

Materials:

  • Quinoxalin-2(1H)-one (0.5 mmol)

  • Acetone cyanohydrin (1.0 mmol)

  • Water (2.0 mL)

Procedure:

  • In a 10 mL test tube, suspend the quinoxalin-2(1H)-one in water.

  • Add acetone cyanohydrin to the suspension.

  • Seal the tube and stir the mixture under aerobic conditions (open to air).

  • Irradiate the mixture with a 24 W blue LED at room temperature for 12 hours.

  • After completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 3-cyanoquinoxalin-2(1H)-one.

Section 3: Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[15] These reactions require a halide or triflate "handle" on the quinoxaline core, typically at the C2 or C3 position. 2-Chloroquinoxalines are common and versatile starting materials for these transformations.[15][16]

General_Workflow A Quinoxalinone Precursor B Chlorination (e.g., POCl₃) A->B Step 1 C 2-Chloroquinoxaline (Key Intermediate) B->C Step 2 D Pd-Catalyzed Cross-Coupling C->D Step 3 E Functionalized Quinoxaline D->E Final Product

Caption: General workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a premier method for creating biaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid.[15] Its mild conditions and the stability of boronic acids make it exceptionally versatile.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)-X L₂ OxAdd->PdII_A + Ar-X Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)-Ar' L₂ Transmetal->PdII_B + Ar'-B(OR)₂ RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar'

Caption: General catalytic cycle for Suzuki coupling.

Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-(2-thienyl)quinoxaline

This protocol describes the coupling of a chloroquinoxaline with phenylboronic acid.[15]

Materials:

  • 2-Chloro-3-(2-thienyl)quinoxaline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1, 5 mL)

Procedure:

  • To a reaction tube, add 2-chloro-3-(2-thienyl)quinoxaline, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Purge the tube with an inert gas (Argon).

  • Add the degassed toluene/water solvent mixture.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by silica gel column chromatography to obtain the 2-phenyl-3-(2-thienyl)quinoxaline.

References

  • Frontiers. (2021). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Available at: [Link]

  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Available at: [Link]

  • Yin, K., & Zhang, R. (2017). Transition-Metal-Free Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts at Room Temperature. Organic Letters, 19(7), 1574–1577. Available at: [Link]

  • PMC. (n.d.). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Available at: [Link]

  • PMC. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Available at: [Link]

  • Samanta, R. K., Meher, P., & Murarka, S. (2022). Visible Light Photoredox-Catalyzed Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(16), 10947–10957. Available at: [Link]

  • CiteDrive. (n.d.). C−H Functionalization of Quinoxalines. Available at: [Link]

  • RSC Publishing. (n.d.). Base-mediated denitrative C3-alkylation of quinoxaline derivatives. Available at: [Link]

  • CiteDrive. (n.d.). C−H Functionalization of Quinoxalines. Available at: [Link]

  • ACS Publications. (2017). Transition-Metal-Free Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts at Room Temperature. Available at: [Link]

  • Jiao, H., Jing, Y., Niu, K., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Visible-light-accelerated amination of quinoxalin-2-ones and benzo[3][17]oxazin-2-ones with dialkyl azodicarboxylates under metal and photocatalyst-free conditions. Available at: [Link]

  • Niu, K., Jiao, H., Zhou, P., & Wang, Q. (2023). Photoinduced Decarboxylative C3–H Alkylation of Quinoxalin-2(1H)-ones. The Journal of Organic Chemistry, 88(4), 2033–2042. Available at: [Link]

  • PubMed. (2014). Synthesis of highly functionalized polycyclic quinoxaline derivatives using visible-light photoredox catalysis. Available at: [Link]

  • ResearchGate. (2025). Transition Metal-Free Direct C-3 Arylation of Quinoxalin-2(1H)-ones with Arylamines under Mild Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Water‐Mediated C−H Cyanation of Quinoxalin‐2(1H)‐ones and Quinoxalines Under Visible‐Light Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Cyanation of quinoxalin‐2(1H)‐ones. Available at: [Link]

  • MDPI. (2024). Discovery of the Aminated Quinoxalines as Potential Active Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Photocatalytic direct C3 arylation of quinoxalinones. Available at: [Link]

  • RSC Publishing. (2022). Electro-oxidation induced O–S cross-coupling of quinoxalinones with sodium sulfinates for synthesizing 2-sulfonyloxylated quinoxalines. Available at: [Link]

  • PubMed. (2019). Synthesis of Diverse Functionalized Quinoxalines by Oxidative Tandem Dual C-H Amination of Tetrahydroquinoxalines with Amines. Available at: [Link]

  • ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. Available at: [Link]

  • ACS Publications. (2025). One-Step Synthesis of Cyanated Quinoxaline Regioisomers Enables n-Type Polymers with Record Ambient-Processed Thermoelectric Performance. Available at: [Link]

  • ResearchGate. (n.d.). Scope for the cyanation of quinoxalines. Available at: [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Amino-6-bromoquinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Quinoxalin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry The quinoxalin-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Quinoxalin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoxalin-2-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] These nitrogen-containing heterocycles are considered "privileged structures" due to their ability to bind to a wide range of biological targets, exhibiting diverse pharmacological activities including anticancer, antiviral, antibacterial, and neuroprotective properties.[2][3] The strategic functionalization of the quinoxalin-2-one skeleton is a key objective for medicinal chemists aiming to develop novel therapeutic agents with enhanced potency and selectivity.

Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and exceptional functional group tolerance.[4] This powerful reaction enables the coupling of organoboron compounds with organic halides, providing a direct route to biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.[1]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-Amino-6-bromoquinoxalin-2-ol, a versatile building block for the synthesis of a library of novel 3-amino-6-arylquinoxalin-2-ol derivatives. We will delve into the mechanistic underpinnings of this reaction, offer a detailed experimental protocol, present a comparative analysis of reaction conditions, and provide troubleshooting strategies to overcome common challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] The key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the active Pd(0) species into the carbon-bromine bond of 3-Amino-6-bromoquinoxalin-2-ol. This step forms a square planar Pd(II) intermediate. The electron-donating nature of the amino group at the 3-position and the inherent electron richness of the quinoxalinone ring can make this step more challenging compared to electron-deficient aryl halides.[5]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: This is the final step where the two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond in the product, 3-amino-6-arylquinoxalin-2-ol. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)L_n-Br] OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl [Ar-Pd(II)L_n-Ar'] Transmetalation->PdII_Biaryl RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide 3-Amino-6-bromo- quinoxalin-2-ol (Ar-Br) ArylHalide->OxAdd BoronicAcid Ar'B(OH)_2 + Base Boronate [Ar'B(OH)_3]⁻ BoronicAcid->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-bromoquinoxalin-2-ol

This protocol provides a general procedure that has proven effective for challenging Suzuki-Miyaura couplings of electron-rich heteroaryl bromides. Optimization of specific parameters may be necessary for different arylboronic acids.

Materials and Reagents
  • 3-Amino-6-bromoquinoxalin-2-ol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a palladacycle precatalyst like CataCXium® A Pd G3) (1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), 2-MeTHF, or DME)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Equipment Setup

All reactions should be performed under an inert atmosphere to prevent catalyst deactivation.[2] A Schlenk line or a glovebox is recommended. Solvents should be thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

Reaction Procedure
  • To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 3-Amino-6-bromoquinoxalin-2-ol (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Seal the flask with a septum or cap, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

Workup and Purification
  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-6-arylquinoxalin-2-ol.

Experimental_Workflow Start Start Reagents Combine Reactants: - 3-Amino-6-bromoquinoxalin-2-ol - Arylboronic Acid - Base - Pd Catalyst Start->Reagents Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-120 °C, 2-24 h) Solvent->Heat Monitor Monitor Reaction (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Pure Product: 3-Amino-6-arylquinoxalin-2-ol Purify->Product

Caption: A typical experimental workflow for Suzuki coupling reactions.

Data Presentation: Comparison of Reaction Conditions

The optimal conditions for the Suzuki-Miyaura coupling of 3-Amino-6-bromoquinoxalin-2-ol will depend on the specific arylboronic acid used. The following table summarizes representative conditions reported for the Suzuki coupling of structurally related and electronically similar bromo-N-heterocycles, providing a valuable starting point for optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference(s)
16-Bromoimidazo[1,2-a]pyridinePd(PPh₃)₄ (10)-K₂CO₃ (2.0)Dioxane/EtOHMW0.2585-95
25-Bromo-1H-indazolePd(dppf)Cl₂ (5)-K₂CO₃ (2.0)DME802~90[7]
32-Amino-5-bromothiazolePd(PPh₃)₄ (5)-K₃PO₄ (2.0)Toluene/H₂O (4:1)953160-85[8]
4ortho-BromoanilineCataCXium A Pd G3 (10)-K₃PO₄ (2.0)2-MeTHF801691[9]
5Bromo-trifluoroanilineCataCXium® A Pd G3 (1-5)-K₃PO₄ (2.0)2-MeTHF802-2470-90[2]

Key Considerations and Troubleshooting

The Suzuki coupling of 3-Amino-6-bromoquinoxalin-2-ol can be challenging due to the electronic properties of the substrate. The presence of the electron-donating amino group can lead to catalyst inhibition and a less reactive C-Br bond.[9] Below are common issues and potential solutions.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Conversion Catalyst Inactivity: Oxidation of Pd(0) or ligand.Ensure rigorous degassing of solvents and use of an inert atmosphere. Use a fresh batch of catalyst or a more stable pre-catalyst.[2]
Inefficient Oxidative Addition: The electron-rich quinoxalinone ring deactivates the C-Br bond.Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) to facilitate this step.[5]
Catalyst Inhibition: The amino group coordinates to the palladium center.Consider protecting the amino group (e.g., as an acetamide) prior to coupling, although many modern catalysts can tolerate free amines.[9]
Significant Side Reactions Protodeboronation: Hydrolysis of the boronic acid.Use an anhydrous solvent system. Consider using a more stable boronic ester (e.g., pinacol ester).
Homocoupling: Coupling of two boronic acid molecules.This is often promoted by oxygen. Improve degassing procedures. Starting with a Pd(0) source can also mitigate this issue.[5]
Dehalogenation: Reduction of the C-Br bond.Avoid bases that can act as hydride donors (e.g., alkoxides). Carbonate and phosphate bases are generally preferred.[5]

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Check_Conditions -> Action_Ligand [label="No"]; Action_Ligand -> Action_Base_Solvent; Action_Base_Solvent -> Action_Protect; Action_Protect -> Success; Check_Conditions -> Check_Side_Reactions [label="Yes"];

Check_Side_Reactions -> Action_Boronic_Ester [label="Protodeboronation"]; Action_Boronic_Ester -> Success; Check_Side_Reactions -> Action_Inert [label="Homocoupling"]; Action_Inert -> Success; }

Caption: A logical workflow for troubleshooting a challenging Suzuki coupling reaction.

Applications in Drug Development

The 3-amino-6-arylquinoxalin-2-ol derivatives synthesized via this methodology are of significant interest in drug discovery. The introduction of diverse aryl and heteroaryl moieties at the 6-position allows for extensive Structure-Activity Relationship (SAR) studies. This enables the fine-tuning of pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles. For instance, functionalized quinoxalinones have been investigated as inhibitors of various kinases, which are crucial targets in oncology. The ability to rapidly generate a library of analogs from the 3-Amino-6-bromoquinoxalin-2-ol building block accelerates the hit-to-lead and lead optimization phases of the drug discovery pipeline.

References

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]

  • Jiang, X., Wu, K., Bai, R., Zhang, P., & Zhang, Y. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry, 229, 114085. Available at: [Link]

  • ResearchGate. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities | Request PDF. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed Central. Available at: [Link]

  • Guillaumet, G., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central. Available at: [Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 3-Amino-6-bromoquinoxalin-2-ol

Executive Summary & Strategic Overview The quinoxaline scaffold is a recognized "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for advanced kinase inhibitors and therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The quinoxaline scaffold is a recognized "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for advanced kinase inhibitors and therapeutics targeting neurodegenerative disorders like Huntington's disease[1]. The2 is the premier methodology for functionalizing these scaffolds via C-N bond formation[2].

However, applying this transformation to 3-Amino-6-bromoquinoxalin-2-ol presents severe chemoselectivity challenges. The presence of unprotected, highly polar functional groups demands a departure from standard coupling protocols. This guide provides a self-validating, field-proven methodology for the selective amination of this complex heterocycle, ensuring high yields while suppressing off-target polymerization.

Mechanistic Causality: Overcoming Chemoselectivity Challenges

The substrate presents a triad of reactive sites: an electrophilic aryl bromide at C6, a nucleophilic primary amine at C3, and an acidic hydroxyl group at C2 (which tautomerizes to a quinoxalin-2(1H)-one lactam)[3].

  • The Catalyst Poisoning & Homocoupling Conundrum : In standard conditions, the unprotected C3-amine acts as a competing nucleophile, leading to intermolecular homocoupling (oligomerization) with the C6-bromide of adjacent molecules[4]. Furthermore, multi-nitrogen heteroaromatics strongly coordinate to Pd(II) intermediates, forming dead-end chelate complexes that poison the catalyst[5].

  • Ligand Architecture (Steric Shielding) : To circumvent this, bulky biarylphosphine ligands such as tBuBrettPhos or RuPhos are strictly required[6]. The extreme steric bulk of tBuBrettPhos creates a protective shield around the palladium center, preventing the quinoxaline nitrogens from coordinating. Simultaneously, the electron-rich dialkylphosphine moiety accelerates oxidative addition, while the steric strain forces rapid reductive elimination, outcompeting the slower homocoupling pathway.

  • Base Selection (Chemoselective Deprotonation) : Standard strong bases like NaOtBu irreversibly deprotonate the C2-hydroxyl/lactam (pKa ~8.5), forming an insoluble sodium salt that crashes out of solution[2]. Instead, Lithium hexamethyldisilazide (LHMDS) or Cs₂CO₃ must be employed[6][7]. LHMDS transiently forms a soluble N/O-lithium complex, temporarily masking the internal nucleophiles from the cross-coupling cycle, yet remains basic enough to facilitate the deprotonation of the external amine at the Pd center.

Reaction Workflow & Decision Tree

Workflow Substrate 3-Amino-6-bromoquinoxalin-2-ol (Unprotected -NH2, -OH) Challenge Risk: Catalyst Poisoning & Homocoupling Substrate->Challenge Ligand Ligand: tBuBrettPhos (Steric Shielding) Challenge->Ligand Prevents N-coordination Base Base: LHMDS or Cs2CO3 (Chemoselective Deprotonation) Challenge->Base Protects acidic protons Product Target: 6-Amino Substituted Quinoxalin-2-ol Ligand->Product Base->Product

Fig 1. Chemoselective workflow for the amination of unprotected bromoquinoxalines.

Quantitative Data: Reaction Optimization

The following table summarizes the causality behind condition screening, demonstrating why specific reagents succeed or fail when handling unprotected aminoquinoxalines.

EntryPrecatalyst (mol%)Ligand (mol%)Base (equiv)SolventTempYield (%)Observation / Causality
1Pd₂(dba)₃ (2%)XPhos (4%)NaOtBu (2.5)Toluene100 °C15%Substrate precipitation; extensive homocoupling observed.
2Pd(OAc)₂ (4%)RuPhos (4.5%)Cs₂CO₃ (2.5)1,4-Dioxane100 °C62%Moderate conversion; effective for secondary amines[7].
3Pd G3 (4%)BrettPhos (4.5%)K₃PO₄ (3.0)t-Amyl OH100 °C78%Good yield; slower reaction rate due to weak base solubility.
4 Pd G3 (4%) tBuBrettPhos (4.5%) LHMDS (2.5) 1,4-Dioxane 90 °C 94% Optimal; transient Li-protection prevents catalyst poisoning[6].

Catalytic Cycle & Steric Shielding

CatalyticCycle Pd0 Pd(0)L Active OxAdd Oxidative Addition Pd0->OxAdd Ar-Br AmineCoord Amine Binding OxAdd->AmineCoord L-Pd(Ar)(Br) Deprot Base Deprotonation AmineCoord->Deprot + HNR2 RedElim Reductive Elimination Deprot->RedElim L-Pd(Ar)(NR2) RedElim->Pd0 Product

Fig 2. Pd-catalyzed cross-coupling cycle highlighting steric shielding by bulky ligands.

Self-Validating Experimental Protocol

Reagents Required:

  • 3-Amino-6-bromoquinoxalin-2-ol (1.0 mmol, 1.0 equiv)

  • External Amine (e.g., Morpholine or substituted aniline) (1.2 mmol, 1.2 equiv)

  • tBuBrettPhos Pd G3 Precatalyst (0.04 mmol, 4 mol%)

  • tBuBrettPhos Ligand (0.045 mmol, 4.5 mol%)

  • LHMDS (1.0 M in THF) (2.5 mmol, 2.5 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Amino-6-bromoquinoxalin-2-ol, the Pd G3 precatalyst, and the tBuBrettPhos ligand.

    • Causality: A slight excess of ligand (4.5 mol%) relative to Pd (4.0 mol%) ensures the formation of the active mono-ligated Pd(0)L complex and prevents the precipitation of inactive palladium black[4].

  • Degassing : Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent & Amine Addition : Add anhydrous 1,4-Dioxane (5 mL) followed by the external amine via a gas-tight syringe.

  • Base Addition (Critical Step) : Dropwise add the LHMDS solution at room temperature.

    • Self-Validation: The mixture will briefly exotherm and may shift in color as the lithium-salt of the quinoxaline forms. Excess base (2.5 equiv) is mandatory because the substrate's acidic -NH₂ and -OH protons will consume the first 2.0 equivalents before the catalytic cycle can proceed[6].

  • Thermal Activation : Seal the tube and heat the reaction mixture to 90 °C in a pre-heated oil bath.

    • Self-Validation: Observe the color transition. The initial suspension will transition to a deep red/brown homogeneous solution upon reaching 90 °C. This color change is a critical self-validating indicator that the Pd(II) precatalyst has successfully reduced to the active Pd(0) species.

  • Monitoring : Stir for 12–18 hours. Monitor the reaction strictly via LC-MS.

    • Causality: Do not rely solely on TLC. The highly polar lactam core causes the starting material and product to exhibit nearly identical Rf values. LC-MS will clearly show the mass shift corresponding to the displacement of bromine.

  • Workup & Isolation : Cool to room temperature. Quench the reaction with saturated aqueous NH₄Cl (10 mL).

    • Causality: The mild acidic quench neutralizes the LHMDS and reprotonates the quinoxalin-2-ol core, forcing it back into its neutral, organic-soluble state.

  • Purification : Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography using a DCM/MeOH gradient (typically 2–5% MeOH) to yield the pure 6-amino substituted quinoxalin-2-ol.

References

  • BenchChem:2

  • BenchChem:3

  • ACS Publications (Organic Letters):6

  • Google Patents:7

  • Elsevier / Ethernet.edu.et:5

  • BenchChem: 4

  • Google Patents: 1

Sources

Application

Application Notes and Protocols for High-Throughput Screening Assays Involving Quinoxalinone Derivatives

Introduction: The Therapeutic Promise of Quinoxalinone Derivatives Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry.[1] Its deri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Quinoxalinone Derivatives

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including potent anticancer, antiviral, and neuroprotective properties.[1][2] The versatility of the quinoxaline scaffold allows for a multitude of chemical modifications, enabling the fine-tuning of its biological activity against a diverse range of molecular targets.

Recent research has highlighted the potential of quinoxalinone derivatives as inhibitors of key cellular signaling pathways implicated in various diseases. In oncology, these compounds have shown efficacy in targeting critical proteins such as protein kinases (e.g., PI3K, mTOR, EGFR, IKKβ) and topoisomerases, which are often dysregulated in cancer.[1][2][3] This targeted inhibition can lead to the induction of apoptosis (programmed cell death) and the suppression of tumor growth.[3] Furthermore, certain quinoxalinone derivatives have demonstrated promising antiviral activity, for instance, by inhibiting the influenza NS1A protein, and neuroprotective effects by modulating receptors like the AMPA receptor.[2][4]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify promising lead compounds.[5][6] This guide provides detailed application notes and protocols for various HTS assays tailored for the screening and characterization of quinoxalinone derivatives. The methodologies described herein are designed to be robust, reliable, and adaptable for identifying and validating novel therapeutic candidates based on the quinoxalinone scaffold.

Foundational Principles of High-Throughput Screening (HTS)

A successful HTS campaign is built on a foundation of meticulous assay development, validation, and quality control. Before embarking on a large-scale screen, it is crucial to establish a robust and reproducible assay with a clear distinction between positive and negative controls.

The Z'-Factor: A Critical Metric for Assay Quality

The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of an HTS assay.[7] It takes into account both the dynamic range of the assay (the difference between the mean signals of the positive and negative controls) and the variability of the data (the standard deviations of the positive and negative controls).[3][8]

The formula for calculating the Z'-factor is:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|[2]

A Z'-factor between 0.5 and 1.0 is indicative of an excellent and reliable assay suitable for HTS.[2][3][8] An assay with a Z'-factor below 0.5 may require further optimization to reduce variability or increase the signal window.[3]

Biochemical Assays for Target-Based Screening

Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.

Kinase Inhibition Assays

Many quinoxalinone derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[1]

The DELFIA® kinase assay is a time-resolved fluorescence (TRF) method for detecting the phosphorylation of a substrate by a kinase.[9] It offers high sensitivity and a wide dynamic range.[10]

Principle: A biotinylated substrate is incubated with the target kinase, ATP, and the test compounds (quinoxalinone derivatives). The phosphorylated substrate is then captured on a streptavidin-coated microplate. A Europium-labeled anti-phospho-specific antibody is added, which binds to the phosphorylated substrate. After washing away unbound reagents, an enhancement solution is added, which dissociates the Europium ions and forms a new, highly fluorescent chelate. The time-resolved fluorescence signal is then measured, which is proportional to the kinase activity.[9][11]

Experimental Protocol: DELFIA® Kinase Assay [9][11]

  • Compound Plating: Dispense serial dilutions of quinoxalinone derivatives into a 384-well microplate. Include appropriate controls (e.g., a known kinase inhibitor as a positive control and DMSO as a negative control).

  • Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells. Incubate at room temperature for 60 minutes.

  • Capture: Transfer the reaction mixture to a streptavidin-coated 384-well plate and incubate for 60 minutes to allow the biotinylated substrate to bind.

  • Washing: Wash the plate multiple times with a suitable wash buffer to remove unbound reagents.

  • Antibody Incubation: Add a Europium-labeled anti-phospho-specific antibody and incubate for 60 minutes.

  • Washing: Repeat the washing steps to remove the unbound antibody.

  • Signal Development: Add DELFIA® Enhancement Solution to each well and incubate on a shaker for 5-10 minutes.

  • Detection: Measure the time-resolved fluorescence using a plate reader equipped for TRF.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Topoisomerase Inhibition Assays

Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for cancer therapy.[12] Quinoxalinone derivatives have been identified as potential topoisomerase inhibitors.[13]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Principle: Supercoiled plasmid DNA is incubated with topoisomerase I and the test compounds. In the absence of an inhibitor, the enzyme relaxes the supercoiled DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis or detected using a high-throughput plate-based assay that utilizes the differential binding of a fluorescent dye to supercoiled and relaxed DNA.[14][15]

Experimental Protocol: Plate-Based DNA Relaxation Assay [14][15]

  • Compound Plating: Dispense quinoxalinone derivatives into a 384-well plate.

  • Reaction Mixture: Add a reaction mix containing supercoiled plasmid DNA, topoisomerase I, and assay buffer to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Signal Detection: Add a fluorescent dye that differentially binds to supercoiled and relaxed DNA and measure the fluorescence intensity on a plate reader. A decrease in fluorescence can indicate inhibition of the enzyme.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values.

Cell-Based Assays for Phenotypic Screening

Cell-based assays are performed using living cells and provide insights into the effects of compounds on cellular processes in a more physiologically relevant context.

Cytotoxicity and Cell Proliferation Assays

These assays are fundamental for identifying compounds with anticancer activity.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16][17]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[19][20]

Experimental Protocol: MTT Assay [16][17][21][22]

  • Cell Seeding: Seed cancer cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of quinoxalinone derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assays

Induction of apoptosis is a key mechanism of action for many anticancer drugs.[3]

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[19][23]

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. In the presence of active caspases-3 and -7, the substrate is cleaved, releasing aminoluciferin, which is a substrate for luciferase. The resulting "glow-type" luminescent signal is proportional to the amount of caspase activity.[19][24]

Experimental Protocol: Caspase-Glo® 3/7 Assay [19][24][25]

  • Cell Treatment: Treat cells with quinoxalinone derivatives in a white-walled multi-well plate.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by shaking and incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Quantify the fold-increase in caspase activity compared to untreated cells.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for HTS assays involving quinoxalinone derivatives.

Table 1: HTS Assays for Anticancer Activity

Assay TypeTarget/Cell LineKey ParametersTypical Values for Quinoxalinone DerivativesZ'-FactorReference(s)
MTT Cell ProliferationPC-3 (Prostate Cancer)IC502.11 µM - 4.11 µM> 0.5[13]
Caspase-Glo® 3/7MiaPaCa2 (Pancreatic Cancer)% Caspase Activation~4-fold increase at 10 µM> 0.6[3]
Topoisomerase II InhibitionBiochemicalIC50Compound-dependent> 0.5[13][12]
PI3K/mTOR Kinase AssayBiochemicalIC50Compound-dependent> 0.7[26]

Table 2: HTS Assays for Antiviral Activity

Assay TypeTarget/VirusKey ParametersTypical Values for Quinoxalinone DerivativesZ'-FactorReference(s)
Fluorescence PolarizationInfluenza NS1A ProteinIC503.5 µM - 6.2 µM> 0.7[2][4][27]
Plaque Reduction AssayHerpes Simplex Virus% Plaque Reduction25% at 20 µg/mLNot specified[8]
Cell-Based AssayHuman Cytomegalovirus (HCMV)EC50< 0.05 µMNot specified[8]

Table 3: HTS Assays for Neuroprotective Activity

Assay TypeTargetKey ParametersTypical Values for Quinoxalinone DerivativesZ'-FactorReference(s)
Calcium Flux AssayAMPA ReceptorIC500.063 µM - 0.47 µM> 0.5[2]

Visualizing Workflows and Pathways

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Quinoxalinone derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][26]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoxalinone Quinoxalinone Derivative Quinoxalinone->PI3K Quinoxalinone->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxalinone derivatives.

Experimental Workflow: High-Throughput Screening

A typical HTS campaign follows a structured workflow from initial screening to hit validation.[10][18][28]

HTS_Workflow AssayDev Assay Development & Optimization PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID HitConfirmation Hit Confirmation (Re-testing) HitID->HitConfirmation DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirmation->DoseResponse SecondaryAssays Secondary & Orthogonal Assays DoseResponse->SecondaryAssays SAR Structure-Activity Relationship (SAR) SecondaryAssays->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A generalized workflow for a high-throughput screening campaign.

Troubleshooting and Hit Confirmation

Common HTS Challenges and Solutions

High-throughput screening campaigns can encounter various challenges. Proactive troubleshooting is key to ensuring data quality and reliability.

Table 4: HTS Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)Reference(s)
Low Z'-Factor High variability in controls, small signal window.Optimize reagent concentrations, incubation times, and temperature. Ensure consistent liquid handling.[3][29]
False Positives Compound autofluorescence, light scattering, non-specific inhibition.Perform counter-screens without the target protein. Use orthogonal assays to confirm hits.[7][16]
False Negatives Compound insolubility, degradation, insufficient concentration.Check compound solubility in assay buffer. Ensure proper storage and handling of the compound library.[9][29]
Edge Effects Differential evaporation from wells at the edge of the plate.Use plate seals, maintain a humidified environment during incubation.[30]
Hit Confirmation and Prioritization

Once primary hits are identified, a rigorous confirmation process is essential to eliminate false positives and prioritize the most promising compounds for further development.[16][28]

  • Re-testing: Confirmed hits should be re-tested in the primary assay, preferably from a freshly prepared sample, to ensure reproducibility.

  • Dose-Response Analysis: Generate full dose-response curves to determine the potency (IC50 or EC50) of the confirmed hits.

  • Orthogonal Assays: Validate hits using an orthogonal assay that has a different detection method or principle to rule out technology-specific artifacts.[16]

  • Structure-Activity Relationship (SAR) Analysis: Test analogs of the confirmed hits to establish a preliminary SAR, which can guide lead optimization efforts.[3][31]

  • Selectivity Profiling: Assess the selectivity of the hits by testing them against related targets to identify compounds with a desirable selectivity profile.

Conclusion

Quinoxalinone derivatives represent a highly promising class of compounds with diverse therapeutic potential. The application of robust and well-validated high-throughput screening assays is critical for unlocking the full potential of this chemical scaffold. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to design and execute successful HTS campaigns aimed at the discovery and development of novel quinoxalinone-based therapeutics. By adhering to the principles of scientific integrity, rigorous data analysis, and systematic hit validation, the scientific community can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Retrieved from [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (2024). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). BioPharm International. Retrieved from [Link]

  • A brief review of high throughput screening in drug discovery process. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (2021). PLoS ONE. Retrieved from [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). ChemCopilot. Retrieved from [Link]

  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Structure-Activity Relationships of Quinoxalines: Research Guide & Papers. (2026). PapersFlow. Retrieved from [Link]

  • Synthesis, Structure–Activity Relationships, and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein–Protein Interactions between Transcription Coactivator AF9/ENL and DOT1L/AF4. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (n.d.). Molecules. Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. Retrieved from [Link]

  • Human Topoisomerase I Relaxation High Throughput Plate Assay. (n.d.). Inspiralis. Retrieved from [Link]

  • PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth.... (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. (n.d.). SciSpace. Retrieved from [Link]

  • Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies. (2012). Frontiers in Genetics. Retrieved from [Link]

  • fluorescence polarization assay. (n.d.). UbiQ Bio BV. Retrieved from [Link]

  • Caspas-Glo 3/7 Assay. (2022). Reaction Biology. Retrieved from [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (n.d.). PubMed. Retrieved from [Link]

  • Screening and Hit Prioritization Strategy..... (n.d.). ResearchGate. Retrieved from [Link]

  • Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual. Retrieved from [Link]

  • Schematic diagram of PI3K/Akt/mTOR pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Schematic diagram of the PI3K/AKT/mTOR pathway downstream from the.... (n.d.). ResearchGate. Retrieved from [Link]

  • Key high-throughput screening quantitative metrics. (A) Z-factor.... (n.d.). ResearchGate. Retrieved from [Link]

  • Human topoisomerase I DNA relaxation assay HTS kit (enzyme not included). (n.d.). BioHippo. Retrieved from [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. Retrieved from [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. Retrieved from [Link]

Sources

Method

Advanced Synthesis and SAR Profiling of 3-Amino-6-bromoquinoxalin-2-ol Analogs

Executive Summary Quinoxaline derivatives represent a highly privileged class of pharmacophores in modern drug discovery, frequently deployed as kinase inhibitors, glutamate receptor antagonists, and anti-infective agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives represent a highly privileged class of pharmacophores in modern drug discovery, frequently deployed as kinase inhibitors, glutamate receptor antagonists, and anti-infective agents. Among these, 3-amino-6-bromoquinoxalin-2-ol (CID 46864140)[1]—which predominantly exists as its tautomer, 3-amino-6-bromo-1H-quinoxalin-2-one—serves as a highly versatile intermediate. The presence of the C6-bromine provides a robust synthetic handle for transition-metal-catalyzed cross-couplings, while the C3-amino and C2-hydroxyl groups dictate critical hydrogen-bonding interactions within target binding pockets.

This application note details a self-validating, highly regiocontrolled synthetic protocol for generating the 3-amino-6-bromoquinoxalin-2-ol core, followed by a strategic framework for Structure-Activity Relationship (SAR) derivatization.

Retrosynthetic Rationale & Pathway Design

Direct condensation of 4-bromo-1,2-phenylenediamine with cyano-derivatives often yields an intractable mixture of regioisomers. To achieve absolute regiochemical control, our pathway utilizes a robust three-step sequence: cyclization to the dione, exhaustive chlorination, amination, and a highly controlled, selective monohydrolysis[2].

The critical step is the final hydrolysis. By exploiting the thermodynamic stability of the mono-oxo tautomer, we can selectively hydrolyze only one amino group of the 2,3-diamino intermediate, completely avoiding over-hydrolysis to the dione.

SynthesisWorkflow SM 4-Bromo-1,2- phenylenediamine Int1 6-Bromo-2,3- dichloroquinoxaline SM->Int1 1. Diethyl oxalate 2. POCl3, DMF Int2 6-Bromo-2,3- diaminoquinoxaline Int1->Int2 NH3 (aq), 140°C Sealed Tube Prod 3-Amino-6-bromo- quinoxalin-2-ol Int2->Prod 2.5M HCl, 100°C 5 min (Kinetic)

Fig 1. Regiocontrolled synthetic workflow for 3-amino-6-bromoquinoxalin-2-ol.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-Process Controls (IPCs) are embedded within each step to ensure that researchers can verify intermediate integrity without requiring immediate offline purification.

Protocol A: Synthesis of 6-Bromo-2,3-diaminoquinoxaline

Causality & Design: Nucleophilic aromatic substitution ( SN​Ar ) of 6-bromo-2,3-dichloroquinoxaline requires forcing conditions due to the electron-rich nature of the resulting mono-amino intermediate, which deactivates the second chloride towards substitution. A sealed tube is required to maintain high ammonia concentrations at elevated temperatures.

  • Setup: Charge a high-pressure sealed tube with 6-bromo-2,3-dichloroquinoxaline (1.0 eq) and 28% aqueous ammonium hydroxide (20.0 eq).

  • Reaction: Seal the vessel and heat to 140 °C for 16 hours behind a blast shield.

  • IPC (Self-Validation): Cool the vessel to room temperature. The reaction is visually self-validating; the product precipitates as a vibrant yellow solid as the pressure drops. TLC (DCM:MeOH 9:1) should show complete consumption of the highly mobile dichloro starting material ( Rf​≈0.9 ) and the appearance of a polar baseline spot ( Rf​≈0.1 ).

  • Isolation: Filter the suspension, wash with cold water, and dry under vacuum to yield 6-bromo-2,3-diaminoquinoxaline.

Protocol B: Selective Monohydrolysis to 3-Amino-6-bromoquinoxalin-2-ol

Causality & Design: Why does 2.5M HCl at 100 °C for exactly 5 minutes yield the mono-ol? When the first amino group is hydrolyzed to a carbonyl, the resulting 3-aminoquinoxalin-2-one is stabilized by a strong intramolecular hydrogen bond between the C3-amino protons and the C2-carbonyl oxygen. Furthermore, the remaining C3-amino group is now conjugated with the electron-withdrawing carbonyl. This resonance delocalizes the amine's lone pair, drastically reducing its basicity and preventing the protonation required for the second hydrolysis step[2]. This creates a kinetic window where the reaction naturally stalls at the desired product.

  • Setup: Suspend 6-bromo-2,3-diaminoquinoxaline (1.0 eq) in 2.5 M HCl (15 mL/mmol).

  • Reaction: Submerge the flask in a pre-heated 100 °C oil bath. Stir vigorously for exactly 5 minutes.

  • Quench: Immediately remove the flask and pour the mixture into an equal volume of crushed ice to instantly halt the kinetics.

  • IPC (Self-Validation): Neutralize a 0.5 mL aliquot with saturated NaHCO3​ and extract with EtOAc. TLC (DCM:MeOH 9:1) will show a new spot at Rf​≈0.4 . The increase in Rf​ compared to the diamine ( Rf​≈0.1 ) is due to the intramolecular hydrogen bonding, which reduces the molecule's exposed polar surface area. LC-MS must confirm the bromine isotopic doublet at m/z 239.0 / 241.0 [M+H]+ .

  • Isolation: Adjust the bulk quenched mixture to pH 6-7 using 2M NaOH. Filter the resulting off-white precipitate, wash with cold water, and dry under high vacuum.

Structure-Activity Relationship (SAR) Strategy

Bromo-amino quinoxalines are heavily utilized as building blocks in medicinal chemistry due to their multi-zone functionalization potential[3]. To optimize target binding (e.g., against a hypothetical kinase target), the scaffold is divided into three distinct derivatization zones.

SARStrategy Core 3-Amino-6-bromoquinoxalin-2-ol (Privileged Scaffold) Zone1 C6-Bromine Handle (Suzuki/Buchwald Couplings) Core->Zone1 Optimize target pocket binding & modulate lipophilicity Zone2 C3-Amino Group (Acylation/Alkylation) Core->Zone2 Probe H-bond donor requirements Zone3 N1/O2 Tautomeric Core (N- vs O-Alkylation) Core->Zone3 Tune solubility & pharmacokinetics

Fig 2. Logical derivatization zones for 3-amino-6-bromoquinoxalin-2-ol SAR profiling.

Quantitative SAR Profiling Data

The following table summarizes a representative SAR campaign. By systematically altering the C6 and C3 positions, we track the causality between structural changes and biological readouts (e.g., target IC50, lipophilicity, and permeability).

Compound IDZone 1 (C6 Position)Zone 2 (C3 Position)Target IC₅₀ (nM)LogPCaco-2 PermeabilitySAR Insight / Causality
Core -Br −NH2​ 12501.8LowBaseline activity; poor lipid solubility limits cellular entry.
Analog 1 -Phenyl −NH2​ 4502.4ModerateSuzuki coupling adds bulk, filling the hydrophobic pocket.
Analog 2 -4-Fluorophenyl −NH2​ 1202.6HighFluorine addition improves metabolic stability and lipophilicity.
Analog 3 -4-Fluorophenyl-NH-Acetyl>50002.9HighLoss of activity proves the C3-amine is a critical H-bond donor.
Analog 4 -3-Pyridyl −NH2​ 451.9HighPyridine nitrogen acts as a crucial H-bond acceptor; optimal potency.

Table 1. Representative SAR data demonstrating the optimization of the quinoxaline core.

By maintaining the C3-amino group (Zone 2) as an essential hydrogen-bond donor and utilizing the C6-bromine (Zone 1) to install heteroaromatics via Suzuki-Miyaura coupling, researchers can rapidly drive the potency of this scaffold into the low nanomolar range while maintaining favorable pharmacokinetic properties.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 3-Amino-6-bromoquinoxalin-2-ol Synthesis

Welcome to the Quinoxaline Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemical nuances of synthesizing 3-am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoxaline Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemical nuances of synthesizing 3-amino-6-bromoquinoxalin-2-ol (CAS: 1083181-48-9)[1]. While this compound is a highly valuable intermediate in medicinal chemistry, its synthesis is notoriously prone to regioselectivity failures and oxidative degradation.

This guide abandons generic advice in favor of mechanistic causality. By understanding why molecules behave the way they do under specific conditions, you can build a self-validating experimental system that ensures high yield and purity.

Part 1: Mechanistic Workflow & Regioselectivity

The most efficient and scalable route to 3-aminoquinoxalin-2-ols is the bimolecular condensation of an o-phenylenediamine with ethyl oxamate[2]. However, because the starting material (4-bromo-1,2-diaminobenzene) is unsymmetrical, the reaction inherently risks producing a mixture of 6-bromo and 7-bromo regioisomers.

The Causality of Regiocontrol: The differentiation between the two amine groups relies entirely on electronic effects. The bromine atom exerts a strong inductive electron-withdrawing effect (-I). Because the C2-amine is closer to the bromine atom than the C1-amine, it is more heavily deactivated. Consequently, the C1-amine (para to the bromine) is inherently more nucleophilic.

Ethyl oxamate possesses two electrophilic centers: an ester (highly reactive) and an amide (less reactive). By carefully selecting an aprotic solvent and a mild catalyst, we preserve this nucleophilicity differential, directing the C1-amine to selectively attack the ester, thereby forming the desired 6-bromo isomer as the major product.

Pathway Diamine 4-Bromo-1,2-diaminobenzene (C1-NH₂ is more nucleophilic) Intermediate Acyclic Intermediate (C1-Amide formation) Diamine->Intermediate Nucleophilic Attack (-EtOH) Minor 3-Amino-7-bromoquinoxalin-2-ol (Minor Regioisomer) Diamine->Minor Non-selective attack (High Temp/Protic Solvent) Reagent Ethyl Oxamate (Ester is more electrophilic) Reagent->Intermediate Major 3-Amino-6-bromoquinoxalin-2-ol (Major Regioisomer) Intermediate->Major Cyclization (-H₂O) Kinetically Favored

Caption: Mechanistic pathway detailing the regioselective synthesis of 3-amino-6-bromoquinoxalin-2-ol.

Part 2: Quantitative Data & Protocol Optimization

To maximize the yield of the 6-bromo isomer, our lab has evaluated various conditions. Protic solvents mask the nucleophilicity differential via hydrogen bonding, leading to poor selectivity, whereas catalyzed polar aprotic systems provide superior regiocontrol.

Table 1: Optimization of Reaction Conditions

Solvent SystemTemperature (°C)Catalyst (10 mol%)Time (h)Total Yield (%)Regiomeric Ratio (6-Br : 7-Br)
Ethanol78 (Reflux)None124560:40
Acetic Acid100None65550:50
Pyridine115 (Reflux)None86875:25
DMF 120 p-TsOH 4 82 88:12
Optimized Experimental Protocol: Catalyzed Condensation

This protocol is designed as a self-validating system; visual and chromatographic cues are embedded to ensure success at each step.

  • Preparation & Degassing : In an oven-dried 100 mL round-bottom flask, dissolve 4-bromo-1,2-diaminobenzene (1.87 g, 10.0 mmol) and ethyl oxamate (1.29 g, 11.0 mmol) in 20 mL of anhydrous DMF. Sparge the solution with dry Nitrogen for 10 minutes. (Causality: Degassing prevents the diamine from undergoing oxidative degradation into colored azo byproducts).

  • Catalysis : Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.19 g, 1.0 mmol) to the mixture.

  • Cyclization : Equip the flask with a reflux condenser and heat the mixture to 120 °C under a continuous Nitrogen atmosphere. Stir vigorously for 4 hours.

  • In-Process Monitoring : Verify reaction progress via TLC (DCM:MeOH 9:1, UV detection). The diamine starting material (Rf ~0.4) must be completely consumed and replaced by a new, intensely fluorescent spot (Rf ~0.3).

  • Workup : Remove the heat source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold distilled water while stirring vigorously. A pale yellow precipitate will immediately form, validating successful cyclization.

  • Isolation : Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 20 mL) to remove residual DMF, and cold diethyl ether (10 mL) to remove unreacted ethyl oxamate.

  • Purification : Recrystallize the crude solid from boiling ethanol. The 6-bromo isomer preferentially crystallizes upon slow cooling to 4 °C. Store the final purified product at 0-8 °C to maintain long-term stability.

Part 3: Troubleshooting & FAQs

Q1: Why am I getting a nearly 1:1 mixture of 6-bromo and 7-bromo isomers instead of the desired 6-bromo product? Causality & Solution : You are likely using a highly protic or acidic solvent (such as plain acetic acid or ethanol). Protons hydrogen-bond with the amine groups, masking their inherent nucleophilicity differences. Switch to a polar aprotic solvent like DMF with a catalytic amount of a mild acid (p-TsOH). This preserves the electronic differential, allowing the more nucleophilic amine to selectively attack the ester group[2].

Q2: The cyclization step seems incomplete, and I am isolating an acyclic intermediate. How do I drive the reaction to completion? Causality & Solution : The initial attack of the amine on the ester forms an amide intermediate and releases ethanol. The subsequent cyclization requires the second amine to attack the less reactive amide carbonyl, releasing water. This second step has a significantly higher activation energy. Ensure your reaction temperature is strictly maintained at ≥115 °C. You can also add activated 4Å molecular sieves to the reaction flask to scavenge the generated water and ethanol, pushing the equilibrium strictly toward the cyclized product.

Q3: My product is heavily colored (dark brown/red) instead of the expected pale yellow solid. What went wrong? Causality & Solution : 1,2-diaminobenzenes are highly susceptible to air oxidation, forming intensely colored azo or quinonoid byproducts at elevated temperatures. You must rigorously degas your DMF prior to the reaction and run the entire synthesis under a strict inert atmosphere (Nitrogen or Argon). If your starting 4-bromo-1,2-diaminobenzene is already dark before the reaction begins, purify it via a short silica plug before use.

Q4: How can I definitively distinguish the 6-bromo isomer from the 7-bromo isomer using NMR? Causality & Solution : The protons on the quinoxaline ring exhibit different coupling patterns depending on the bromine's position. Use 2D NMR (NOESY or HMBC). In the 6-bromo isomer, the proton at C5 (ortho to Br) will show an NOE correlation with the N4-proton (if operating in the lactam tautomeric form). Alternatively, HMBC correlations from the C3-amino protons to the adjacent ring carbons will definitively map the substitution pattern.

References
  • National Center for Biotechnology Information. "3-Amino-6-bromoquinoxalin-2-ol | C8H6BrN3O | CID 46864140 - PubChem". nih.gov.1

  • Kerwin, S. "Synthesis and docking studies of novel antitumor benzimidazoles". academia.edu. 2

  • MilliporeSigma. "3-Aminoquinoxalin-2-ol | 35015-91-9". sigmaaldrich.com.

Sources

Optimization

Purification of crude 3-Amino-6-bromoquinoxalin-2-ol by recrystallization

Welcome to the Technical Support Center for Organic Intermediates . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 3-A...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Intermediates . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 3-Amino-6-bromoquinoxalin-2-ol (CAS: 1083181-48-9).

This compound is a highly valuable heterocyclic scaffold used in the development of kinase inhibitors and α -2 adrenergic receptor agonists [1]. However, achieving pharmaceutical-grade purity (>98%) requires overcoming significant thermodynamic barriers inherent to its molecular structure.

Physicochemical Context: Why is Purification Challenging?

The purification of crude quinoxalin-2(1H)-one derivatives is notoriously difficult. This difficulty arises from their rigid, planar structure, which promotes strong π−π stacking interactions between the quinoxaline rings. Furthermore, lactam-lactim tautomerism facilitates extensive intermolecular N-H···O hydrogen bonding, creating a highly stable crystal lattice [2].

The presence of the 3-amino group introduces additional hydrogen bond donor/acceptor sites, rendering the compound highly insoluble in standard non-polar or weakly polar organic solvents. To purify this compound effectively, we must use a binary solvent system (anti-solvent recrystallization) that provides the thermodynamic energy to break these bonds, followed by controlled nucleation [3].

Solvent Selection Matrix

The choice of solvent is the most critical variable. The table below summarizes the quantitative and qualitative data for solvent efficacy based on the compound's hydrogen-bonding profile.

Solvent SystemSolvating Power (Hot)Solvating Power (Cold)Suitability & Mechanistic Notes
DMF / Water ExcellentPoorOptimal. DMF effectively breaks strong H-bonds; water induces selective crystallization.
Ethanol / Water ModeratePoorGood. Suitable for slightly purer crude batches; requires significantly larger solvent volumes.
DMSO ExcellentExcellentPoor. High boiling point makes solvent removal difficult; prone to forming stable solvates [4].
Toluene PoorPoorIneffective. Non-polar nature cannot disrupt the intermolecular H-bonding of the quinoxalinone core.

Step-by-Step Methodology: DMF/Water Anti-Solvent Recrystallization

This protocol is designed as a self-validating system : successful disruption of the crystal lattice is visually confirmed by complete dissolution at 80°C, while the thermodynamic success of the cooling phase is validated by the formation of distinct crystalline needles rather than amorphous powder.

Materials Required: N,N-Dimethylformamide (DMF), Deionized Water, Activated Charcoal, Celite, Cold Ethanol.

  • Dissolution: Suspend 10.0 g of crude 3-Amino-6-bromoquinoxalin-2-ol in 40 mL of DMF in a 250 mL round-bottom flask. Heat the mixture to 80°C under continuous magnetic stirring until complete dissolution is achieved.

    • Causality: Heating in a polar aprotic solvent (DMF) provides the thermodynamic energy and dipole interactions required to overcome the strong π−π stacking and N-H···O hydrogen bonds of the crude lattice.

  • Decolorization & Hot Filtration: Add 0.5 g of activated charcoal to the dark solution. Stir for 10 minutes at 80°C. Filter the hot solution rapidly through a pre-warmed Celite pad into a clean flask.

    • Causality: Charcoal adsorbs large, conjugated oxidative byproducts. Hot filtration prevents premature crystallization of the target compound on the filter paper.

  • Anti-Solvent Addition: Maintain the filtrate at 70–80°C. Slowly add warm deionized water (approx. 40–60 mL) dropwise until the solution becomes persistently cloudy (the "cloud point"). Add 1–2 mL of DMF until the solution just clears.

    • Causality: Water acts as an anti-solvent, decreasing the dielectric constant of the mixture and lowering the solubility threshold of the quinoxalinol.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25°C) over 2 hours, then transfer to an ice bath (4°C) for an additional 1 hour.

    • Causality: A slow cooling rate (approx. 0.5°C/min) favors the thermodynamic growth of large, pure crystals, preventing the kinetic precipitation of amorphous solids that trap impurities.

  • Filtration & Washing: Collect the crystallized product via vacuum filtration. Wash the filter cake with 2 x 15 mL of cold water, followed by 1 x 10 mL of cold ethanol.

    • Causality: Cold ethanol displaces residual high-boiling DMF and water without dissolving the purified crystals.

  • Drying & Validation: Dry the crystals in a vacuum oven at 60°C for 12 hours. Validate purity via HPLC (>98%) and confirm the structure via sharp melting point analysis.

RecrystallizationWorkflow Start Crude 3-Amino-6-bromoquinoxalin-2-ol Dissolve Dissolve in minimal hot DMF (80°C) Breaks intermolecular H-bonds Start->Dissolve HotFilter Hot Filtration Removes insoluble impurities Dissolve->HotFilter AntiSolvent Dropwise addition of warm Water (Anti-solvent) HotFilter->AntiSolvent Cooling Controlled Cooling (RT -> 4°C) Induces nucleation AntiSolvent->Cooling Filter Vacuum Filtration & Wash (Cold Water/EtOH) Cooling->Filter Dry Vacuum Drying (60°C) Yields Pure Crystals Filter->Dry

Fig 1. Standard DMF/Water anti-solvent recrystallization workflow.

Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture drops below the temperature at which it saturates the solvent. This is typically caused by a high impurity load or adding the anti-solvent (water) too rapidly.

  • Actionable Fix: Reheat the mixture until the oil redissolves. Add 10–15% more primary solvent (DMF) to increase the solubility threshold, then cool the solution at a much slower rate. Seeding the solution with a few pure crystals of 3-Amino-6-bromoquinoxalin-2-ol at the cloud point provides a nucleation site, forcing crystallization over phase separation.

OilingOutTroubleshooting Issue Issue: Compound 'Oils Out' instead of crystallizing Cause1 Cause: Cooling rate too fast Issue->Cause1 Cause2 Cause: Excess anti-solvent added Issue->Cause2 Cause3 Cause: High impurity load lowering melting point Issue->Cause3 Fix1 Action: Reheat to dissolve oil, cool slowly (0.5°C/min) Cause1->Fix1 Fix2 Action: Add more primary solvent (DMF) to adjust ratio Cause2->Fix2 Fix3 Action: Seed with pure crystals or scratch flask Cause3->Fix3

Fig 2. Troubleshooting logic tree for resolving oiling out during crystallization.

Q2: The recovered crystals are dark brown instead of the expected yellow/off-white. How do I remove the color? A: The 3-amino group on the quinoxaline ring is highly susceptible to mild oxidation during synthesis, forming trace amounts of highly conjugated, intensely colored byproducts.

  • Actionable Fix: You must incorporate the activated charcoal step (Step 2) during hot filtration. Charcoal effectively adsorbs these large oxidative byproducts. Ensure the hot filtration is performed quickly through Celite to prevent the target compound from crystallizing and being lost in the filter cake.

Q3: My recovery yield is extremely low (<40%). What went wrong? A: A low yield typically indicates that the solvent-to-antisolvent ratio is skewed (too much DMF) or the final cooling temperature was insufficient to force the compound out of solution.

  • Actionable Fix: Evaporate 30–50% of the solvent mixture under reduced pressure, then repeat the cooling process. Alternatively, slightly increase the volume of the water (anti-solvent) added at the cloud point, ensuring you do not exceed a 1:2 DMF:Water ratio, which might precipitate impurities alongside your product.

References

  • Title: Structural properties theoretical investigation of quinoxalin-2(1H)-one and some its pharmaceutical derivatives Source: ResearchGate URL: [Link]

  • Title: Purification of Laboratory Chemicals - 9th Edition Source: Elsevier URL: [Link]

  • Title: Sequential rearrangements of ethyl 2-(3-chloro-2-oxoindolin-3-yl)acetates and 1H,1′H-spiro[quinoline-4,2′-quinoxaline] Source: Jomard Publishing (Advanced Journal of Chemistry) URL: [Link]

Troubleshooting

Technical Support Center: Regioselective Bromination in Quinoxaline Synthesis

Welcome to the Advanced Technical Support Center for quinoxaline functionalization. Quinoxalines are highly electron-deficient N-heterocycles, making electrophilic aromatic substitution (EAS) inherently sluggish and pron...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for quinoxaline functionalization. Quinoxalines are highly electron-deficient N-heterocycles, making electrophilic aromatic substitution (EAS) inherently sluggish and prone to poor regioselectivity[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve precise regiocontrol during bromination.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does direct bromination of my quinoxaline core with NBS in dichloromethane yield a complex mixture of unreacted starting material and polybrominated isomers? Analysis & Causality: The pyrazine ring heavily withdraws electron density from the fused benzenoid system. In non-polar solvents like dichloromethane, N-bromosuccinimide (NBS) is not sufficiently polarized to overcome the high activation energy required for EAS on a deactivated ring. Consequently, the reaction is non-selective and sluggish[2]. Solution: You must alter the electronic environment using a strong acid (e.g., H₂SO₄ or CF₃SO₃H). Acid protonates the pyrazine nitrogens. While this paradoxically deactivates the overall ring system further, it highly differentiates the electronic landscape, funneling the electrophilic attack exclusively to the C-5 and C-8 positions where the relative electron density is highest[1][2].

Q2: I am trying to synthesize a 5,8-dibromoquinoxaline derivative (e.g., for PTQ10 polymer synthesis), but my yields are low and I see mono-brominated byproducts. How can I drive this to completion? Analysis & Causality: Standard sulfuric acid often lacks the acidity required to fully activate NBS for the second bromination event, which is even more electronically demanding than the first[2]. Solution: Switch to Trifluoromethanesulfonic acid (Triflic acid, CF₃SO₃H) as both the solvent and activator. Triflic acid acts as a superacid, generating a highly reactive bromonium species from NBS. Heating the reaction to 60 °C provides the necessary kinetic energy to overcome the barrier for the second bromination at C-8, driving the reaction to >85% yield[3][4].

Q3: My substrate is a pyrrolo[1,2-a]quinoxaline. When I use strong acids, the pyrrole ring degrades. How do I selectively brominate the C-3 position? Analysis & Causality: Fused systems containing electron-rich moieties (like pyrrole) are highly sensitive to superacids and harsh oxidants, leading to polymerization or ring-opening[5]. Solution: Abandon acid-catalyzed NBS systems. Instead, utilize Tetrabutylammonium tribromide (TBATB) in acetonitrile. TBATB acts as a mild, controlled source of electrophilic bromine (Br₃⁻). The pyrrole ring is sufficiently electron-rich to undergo EAS without acid activation, and TBATB provides exquisite regioselectivity for the C-3 position without degrading the heterocycle[5][6].

Part 2: Mechanistic & Decision Workflows

Mechanism Substrate Quinoxaline Core (Electron Deficient) Acid Strong Acid Addition (e.g., CF3SO3H) Substrate->Acid Step 1: Activation Protonated N-Protonated Quinoxalinium (Directs to C-5/C-8) Acid->Protonated Protonation BrominatingAgent Electrophilic Bromine (from NBS) Protonated->BrominatingAgent Step 2: EAS Wheland Wheland Intermediate (Resonance Stabilized) BrominatingAgent->Wheland Nucleophilic Attack Product Regioselective Product (5-Bromo / 5,8-Dibromo) Wheland->Product Rearomatization

Mechanistic pathway of acid-directed electrophilic aromatic bromination.

LogicTree Start Assess Quinoxaline Substrate IsFused Contains Electron-Rich Fused Ring? (e.g., Pyrrole) Start->IsFused FusedYes Use Mild Conditions: TBATB in MeCN, 80°C IsFused->FusedYes Yes FusedNo Standard Electron-Deficient Core IsFused->FusedNo No Target Identify Target Bromination Site FusedNo->Target Benzenoid Benzenoid Ring (C-5, C-8) Target->Benzenoid Pyrazine Pyrazine Ring (C-2, C-3) Target->Pyrazine SuperAcid Use Superacid System: NBS in CF3SO3H Benzenoid->SuperAcid PreFunctionalize Pre-functionalize via Quinoxalin-2-one & POBr3 Pyrazine->PreFunctionalize

Decision matrix for selecting regioselective bromination conditions.

Part 3: Quantitative Condition Matrix

The following table summarizes the causal relationship between reagent selection and regiochemical outcomes based on recent synthetic benchmarks[2][3][5].

Substrate TypeReagent SystemTemperatureTarget PositionTypical YieldKey Advantage / Note
Standard Quinoxaline NBS / H₂SO₄20 °C to 60 °CC-5~12–40%Low cost, but suffers from poor conversion due to insufficient acidity[2].
Difluoroquinoxaline NBS / CF₃SO₃H60 °CC-5, C-8>85%Superacid drives complete dibromination; ideal for PTQ10 precursors[3].
Pyrrolo[1,2-a]quinoxaline TBATB / MeCN80 °CC-375–92%Mild, environmentally friendly; avoids degradation of the pyrrole ring[5][6].

Part 4: Self-Validating Experimental Protocols

Protocol A: Triflic Acid-Assisted 5,8-Dibromination (For PTQ10 Precursors)

This protocol utilizes a superacid to overcome the extreme electron deficiency of the quinoxaline core, specifically directing bromination to the benzenoid ring[3][4].

  • Preparation: Charge an oven-dried Schlenk flask with the quinoxaline derivative (1.0 equiv) under an inert nitrogen atmosphere.

  • Acid Activation: Cool the flask to 0 °C using an ice bath. Slowly add cold Trifluoromethanesulfonic acid (CF₃SO₃H, 0.5 M relative to substrate) dropwise. Causality: The ice bath controls the exothermic protonation of the pyrazine nitrogens.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 2.2 equiv) in three distinct portions over 15 minutes.

  • Thermal Drive: Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours. Causality: Elevated temperature is strictly required to overcome the activation energy barrier for the second EAS event at the C-8 position.

  • In-Process Validation: Extract a 0.1 mL aliquot, quench in D₂O/CDCl₃, and analyze via ¹H NMR. The complete disappearance of the C-5 and C-8 aromatic protons confirms the reaction has reached the dibrominated stage[3].

  • Quench & Isolation: Carefully pour the crude mixture over crushed ice. The sudden shift in pH and temperature will precipitate the dibrominated product. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Mild C-3 Bromination of Pyrrolo[1,2-a]quinoxalines

This protocol avoids strong acids to preserve the electron-rich pyrrole moiety, utilizing a controlled tribromide source[5][6].

  • Preparation: In a 10 mL Schlenk tube, combine pyrrolo[1,2-a]quinoxaline (0.2 mmol) and Tetrabutylammonium tribromide (TBATB, 0.24 mmol for mono-bromination)[5].

  • Solvation: Add 2.5 mL of anhydrous Acetonitrile (MeCN).

  • Reaction: Stir the mixture at 80 °C for 12 hours. Causality: MeCN stabilizes the ionic intermediates of the TBATB reagent without acting as a competing nucleophile.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc). The starting material will consume entirely, yielding a distinct, highly UV-active lower-Rf spot.

  • Quench: Add 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Self-Validation: The solution will immediately shift from a deep orange/yellow to colorless, visually confirming the successful reduction and neutralization of all unreacted electrophilic bromine species[5].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (15 mL × 3), dry over Na₂SO₄, and concentrate in vacuo.

References

  • Title: Triflic Acid-Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10 Source: ChemSusChem (Wiley) URL: [Link]

  • Title: Regioselective bromination of pyrrolo[1,2-a]quinoxalines Source: RSC Advances (PMC / Royal Society of Chemistry) URL: [Link]

  • Title: Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid Source: Synthesis (Thieme Connect) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Amino-6-bromoquinoxalin-2-ol

Welcome to the Technical Support Center for the synthesis of 3-Amino-6-bromoquinoxalin-2-ol (CID 46864140)[1]. This functionalized quinoxaline is a highly valued scaffold in medicinal chemistry, frequently serving as a k...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-6-bromoquinoxalin-2-ol (CID 46864140)[1]. This functionalized quinoxaline is a highly valued scaffold in medicinal chemistry, frequently serving as a key intermediate in the development of kinase inhibitors and anti-inflammatory agents[2].

The most efficient synthetic route involves the condensation of 4-bromo-1,2-phenylenediamine with ethyl cyanoformate[3]. While this one-pot approach is superior to historical methods utilizing hazardous cyanogen gas[4], it is highly sensitive to environmental conditions and thermodynamic variables. This guide provides mechanistic troubleshooting, a self-validating protocol, and empirical data to help you avoid common side reactions such as oxidative tarring, hydrolysis, and regioisomer scrambling.

Logical Troubleshooting Workflow

Workflow N1 4-Bromo-1,2-phenylenediamine + Ethyl Cyanoformate N2 Strictly Anhydrous & Inert Atmosphere? N1->N2 N3 Oxidative Degradation (Tars) & Hydrolysis (Dione) N2->N3  No   N4 Amide Intermediate Formation N2->N4  Yes   N5 Controlled Temperature Gradient (0°C to Reflux)? N4->N5 N6 Poor Regioselectivity (High 7-Br Isomer) N5->N6  No   N7 Target Molecule: 3-Amino-6-bromoquinoxalin-2-ol N5->N7  Yes  

Figure 1: Logical troubleshooting workflow for the synthesis of 3-Amino-6-bromoquinoxalin-2-ol.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction mixture turn into a dark, intractable tar before cyclization completes? A: You are observing the oxidative degradation of the starting material. 4-Bromo-1,2-phenylenediamine is highly electron-rich and extremely susceptible to aerobic oxidation.

  • The Causality: Molecular oxygen acts as a radical initiator, abstracting protons from the diamine to form polyaniline-like polymeric tars and azo dimers.

  • The Fix: Strict Schlenk techniques must be employed. Sparging the solvent with Argon for at least 15 minutes prior to reagent addition completely suppresses this oxidative degradation pathway.

Q2: LC-MS analysis of my crude product shows a major peak at m/z 241/243 [M+H]+. Why am I getting 6-bromoquinoxaline-2,3-dione? A: The dione forms via the premature hydrolysis of the cyano group on the ethyl cyanoformate reagent (or the resulting amide intermediate)[3].

  • The Causality: Adventitious water acts as a nucleophile, converting the highly electrophilic nitrile into an amide/carboxylic acid. This intermediate subsequently cyclizes to form the symmetric dione instead of the target amino-alcohol.

  • The Fix: Ensure all glassware is flame-dried, use strictly anhydrous solvents (e.g., ethanol dried over molecular sieves), and maintain a positive pressure of inert gas.

Q3: I am isolating a mixture of 3-amino-6-bromoquinoxalin-2-ol and 3-amino-7-bromoquinoxalin-2-ol. How can I improve the regioselectivity? A: Condensation of an unsymmetrical diamine with a bifunctional electrophile inherently risks regioisomer formation[4].

  • The Causality: The inductive electron-withdrawing effect of the bromine atom reduces the nucleophilicity of the para-amine. The meta-amine is relatively more nucleophilic. At high temperatures, the reaction is thermodynamically controlled, leading to near 1:1 mixtures. At low temperatures (0 °C), the reaction is kinetically controlled, allowing the more nucleophilic meta-amine to preferentially attack the ester carbonyl of ethyl cyanoformate.

  • The Fix: Implement a strict temperature gradient. Perform the electrophile addition at 0 °C, hold for 2 hours to lock in the regiochemistry of the acyclic intermediate, and only then apply heat to drive the cyclization.

Section 2: Quantitative Data Summary

The table below summarizes the empirical impact of varying reaction conditions on the overall yield and the critical 6-Br to 7-Br regioselectivity ratio.

Table 1: Impact of Reaction Conditions on Yield and Regioselectivity

SolventAtmosphereTemperature ProfileYield (%)Regioselectivity (6-Br : 7-Br)Primary Observed Side Reaction
EtOH (95%)AirReflux (80 °C)< 15%1.1 : 1Heavy tarring (oxidation), Dione formation
THF (Dry)ArgonRT to Reflux45%1.5 : 1Regioisomer scrambling
EtOH (Dry)Argon0 °C (2h) Reflux (12h)82%8.0 : 1Minor 7-Br isomer (removable via recrystallization)
Section 3: Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, follow this step-by-step methodology. Each phase includes a self-validating checkpoint to confirm systemic integrity before proceeding.

Step 1: Preparation & Degassing

  • Add 4-bromo-1,2-phenylenediamine (10.0 mmol, 1.87 g) to a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the diamine in 50 mL of anhydrous ethanol (0.2 M).

  • Self-Validation Checkpoint: The solution must be pale yellow. A rapid shift to dark brown or purple indicates atmospheric contamination. Discard the solution if observed.

  • Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

Step 2: Kinetically Controlled Addition

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add ethyl cyanoformate (11.0 mmol, 1.09 g) dropwise over 30 minutes using a syringe pump.

  • Causality: Slow addition prevents localized exothermic heating, maintaining kinetic control so the meta-amine reacts first, establishing the correct 6-bromo regiochemistry.

Step 3: Cyclization

  • Stir the reaction mixture at 0 °C for 2 hours, then slowly warm to room temperature over 1 hour.

  • Attach a reflux condenser and heat the mixture to 80 °C for 12 hours under a continuous Argon atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). System integrity is confirmed when the starting material spot ( Rf​≈0.6 ) disappears, replaced by a highly fluorescent blue spot under 254 nm UV light ( Rf​≈0.3 )[1].

Step 4: Isolation & Purification

  • Cool the mixture to 0 °C to induce precipitation of the product.

  • Filter the resulting solid and wash the filter cake with cold anhydrous ethanol (2 x 10 mL) followed by diethyl ether (10 mL).

  • Self-Validation Checkpoint: Analyze the crude solid via LC-MS. A primary peak at m/z 240/242 [M+H]+ confirms the target mass. 1 H NMR (DMSO- d6​ ) should confirm the absence of the symmetric dione splitting pattern, verifying successful amidine cyclization.

References
  • [2] Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. National Institutes of Health (NIH) / Bentham Science. URL: [Link]

  • [4] Process for the preparation of 2-amino-3-hydroxyquinoxalines. US Patent 3446809A. URL:

  • [1] 3-Amino-6-bromoquinoxalin-2-ol | C8H6BrN3O. PubChem (CID 46864140). URL: [Link]

  • [3] Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews (ACS Publications). URL: [Link]

Sources

Troubleshooting

Scaling up the synthesis of 3-Amino-6-bromoquinoxalin-2-ol for preclinical studies

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Amino-6-bromoquinoxalin-2-ol. Designed for researchers, process chemists, and drug development professionals, this guide bridges the gap between...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Amino-6-bromoquinoxalin-2-ol. Designed for researchers, process chemists, and drug development professionals, this guide bridges the gap between bench-scale discovery and preclinical manufacturing. Here, we provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure high-yield, reproducible synthesis.

Process Overview & Mechanistic Pathway

The foundational condensation of 4-bromo-1,2-phenylenediamine with two-carbon synthons is a well-established route for generating quinoxaline cores 1. While reagents like oxalic acid yield the 2,3-dione derivative 1, utilizing ethyl cyanoformate directs the synthesis specifically toward the 3-amino-2-ol derivative via a highly efficient di-amide/acyl intermediate cyclization pathway 2.

Workflow SM 4-Bromo-1,2-phenylenediamine React Condensation (EtOH, Reflux) SM->React Reagent Ethyl Cyanoformate Reagent->React IPC IPC (HPLC > 98%) React->IPC IPC->React Fail Cool Controlled Cooling (0-5 °C) IPC->Cool Pass Filter Filtration & Washing Cool->Filter Prod 3-Amino-6-bromoquinoxalin-2-ol Filter->Prod

Workflow for the scale-up synthesis of 3-Amino-6-bromoquinoxalin-2-ol.

Troubleshooting Guide: Reaction Dynamics & Regioselectivity

Regioselectivity is a known critical challenge when utilizing asymmetrical commercial o-phenylenediamines [[3]](). The following guide addresses the most common deviations encountered during scale-up.

Regioselectivity SM 4-Bromo-1,2-phenylenediamine PathA Attack at C1-Amine SM->PathA High Temp PathB Attack at C2-Amine SM->PathB Low Temp IntA 1-Acyl Intermediate PathA->IntA IntB 2-Acyl Intermediate PathB->IntB ProdA 7-Bromo Isomer (Impurity) IntA->ProdA Cyclization ProdB 6-Bromo Isomer (Target) IntB->ProdB Cyclization

Mechanistic divergence in the synthesis of 6-bromo vs. 7-bromo quinoxaline isomers.

Q1: We are observing a high percentage of the 7-bromo isomer instead of the desired 6-bromo isomer. How can we improve regioselectivity?

  • Causality: 4-bromo-1,2-phenylenediamine possesses two non-equivalent amines. The amine at the 2-position (meta to the bromine) is more nucleophilic than the 1-position (para to the electron-withdrawing bromine). High initial reaction temperatures override this kinetic difference, leading to indiscriminate acylation and a higher 7-bromo impurity profile.

  • Solution: Maintain the initial addition of ethyl cyanoformate strictly between 0–5 °C to maximize kinetic control. The 6-bromo isomer can be further enriched during downstream cooling, as it consistently exhibits lower solubility in cold ethanol compared to the 7-bromo isomer.

Q2: During our 500g scale-up, the reaction stalls at 85% conversion. Adding more ethyl cyanoformate does not push the reaction to completion. Why?

  • Causality: The intramolecular cyclization releases ethanol as a byproduct. In large-volume batch reactors, poor mass transfer and the accumulation of this volatile byproduct shift the thermodynamic equilibrium backward, stalling the reaction.

  • Solution: Implement a slight nitrogen sweep or a Dean-Stark trap to continuously remove volatile byproducts. This drives the equilibrium forward, ensuring >98% conversion without requiring excess reagent.

Q3: The final product is contaminated with highly colored (dark brown/purple) impurities. What is the source?

  • Causality: 1,2-phenylenediamines are highly susceptible to oxidative degradation in the presence of oxygen and light, forming highly colored phenazine derivatives and polymeric azo-compounds.

  • Solution: Degas all solvents by sparging with nitrogen for 30 minutes prior to use. Conduct the reaction under a strict inert atmosphere.

Scale-Up Performance Metrics

To assist in capacity planning and yield expectations, the following table summarizes the quantitative data and performance metrics observed across different scales when adhering to the optimized protocol.

Scale (Starting Material)Reaction Time (Reflux)Crude Yield (%)Isomeric Ratio (6-Br : 7-Br)Purified Yield (%)HPLC Purity (%)
10 g (Bench)4.0 hours92%88:1285%>99.5%
100 g (Kilo-lab prep)5.5 hours89%85:1581%>99.0%
500 g (Pilot scale)7.0 hours87%82:1878%>99.0%

Self-Validating Experimental Protocol (500g Scale)

This protocol is designed as a self-validating system. Built-in physical and chemical checks are included at every step to ensure the operator can verify the integrity of the reaction in real-time.

Step 1: Inertion and Dissolution

  • Action: Charge a 10 L jacketed reactor with 5 L of absolute ethanol. Sparge with N₂ for 30 minutes. Add 500 g (2.67 mol) of 4-bromo-1,2-phenylenediamine. Stir at 200 rpm until fully dissolved.

  • Causality: Nitrogen sparging prevents the oxidative polymerization of the diamine.

  • Validation Check: The solution must remain transparent and pale brown. A dark, opaque shift indicates premature oxidation of the diamine, necessitating immediate charcoal filtration before proceeding.

Step 2: Cryogenic Reagent Addition

  • Action: Cool the reactor to 0–5 °C. Using an addition funnel, add 294 g (2.94 mol, 1.1 eq) of ethyl cyanoformate dropwise over 2 hours.

  • Causality: Low temperatures ensure the nucleophilic attack occurs kinetically at the more reactive 2-amine, favoring the 6-bromo isomer.

  • Validation Check: The internal temperature must not exceed 10 °C. A controlled exotherm confirms the acylation is actively proceeding. If no exotherm is observed, verify the integrity of the ethyl cyanoformate (it degrades rapidly in the presence of moisture).

Step 3: Thermodynamically Driven Cyclization

  • Action: Once addition is complete, ramp the reactor temperature to reflux (78 °C). Maintain a slight N₂ sweep to vent generated ethanol. Reflux for 7 hours.

  • Causality: Heat provides the activation energy required for the intramolecular cyclization of the intermediate amide into the stable quinoxaline ring.

  • Validation Check: IPC via HPLC must demonstrate <2% remaining starting material. Visually, the transition from a clear solution to a thick, mustard-yellow suspension confirms successful cyclization.

Step 4: Controlled Precipitation

  • Action: Cool the reactor linearly to 5 °C over 3 hours. Hold at 5 °C for 2 hours to maximize precipitation.

  • Causality: Controlled cooling selectively crystallizes the less soluble 6-bromo isomer, leaving the majority of the 7-bromo isomer in the mother liquor.

  • Validation Check: A thick slurry should form. If the slurry becomes too thick to agitate, add up to 1 L of cold, degassed ethanol to maintain the stirring vortex.

Step 5: Isolation and Desiccation

  • Action: Discharge the slurry and filter via a Nutsche filter. Wash the filter cake with 2 x 500 mL of cold ethanol (0 °C), followed by 1 L of cold purified water. Dry the cake in a vacuum oven at 45 °C for 24 hours.

  • Causality: The cold ethanol wash removes residual 7-bromo isomer, while the water wash removes any water-soluble salts or unreacted cyanoformate degradation products.

  • Validation Check: Loss on Drying (LOD) must be <0.5% before releasing the batch for preclinical formulation.

Frequently Asked Questions (FAQs) on Safety & Downstream Processing

Q: Is 4-bromo-1,2-phenylenediamine considered a severe contact hazard during scale-up? A: Yes. Like many halogenated phenylenediamines, it is a known skin sensitizer and suspected mutagen. During large-scale charging (Step 1), operators must use localized exhaust ventilation (LEV) and wear appropriate PPE, including a supplied-air respirator if dust generation is unavoidable.

Q: Can we use methanol instead of ethanol as the reaction solvent to save costs? A: While methanol can be used, it alters the solubility profile during the cooling phase (Step 4). The 7-bromo isomer is less soluble in methanol than in ethanol, which will drastically reduce the isomeric purity of your final isolated cake. Stick to absolute ethanol for optimal regioselective isolation.

References

  • 2 Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Source: PMC (nih.gov).

  • 1 Title: A Technical Guide to the Synthesis and Characterization of 6-Bromoquinoxaline-2,3(1H,4H)-dione. Source: BenchChem.

  • 3 Title: New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Source: PMC (nih.gov).

Sources

Optimization

Technical Support Center: Troubleshooting 3-Amino-6-bromoquinoxalin-2-ol Solubility

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals struggling with the notoriously poor solubility of 3-Amino-6-bromoquinoxalin-2-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals struggling with the notoriously poor solubility of 3-Amino-6-bromoquinoxalin-2-ol (and its tautomer, 3-amino-6-bromoquinoxalin-2(1H)-one) in standard reaction media.

Below, we dissect the physicochemical causality behind this issue and provide field-proven, self-validating protocols to achieve homogeneous reaction conditions for downstream functionalization (e.g., cross-coupling, alkylation, or biological assay prep).

Part 1: Mechanistic Overview & FAQs

The Causality of Insolubility

3-Amino-6-bromoquinoxalin-2-ol features a rigid, planar fused benzene-pyrazine ring system. In the solid state, it predominantly exists as the 3-amino-6-bromoquinoxalin-2(1H)-one tautomer[1]. This structure acts as both a robust hydrogen-bond donor (via the C3-amino and N1-amide protons) and a hydrogen-bond acceptor (via the C2-carbonyl and N4-imine). Combined with strong intermolecular π−π stacking, this creates an exceptionally high crystal lattice energy that resists dissolution in standard organic solvents or aqueous media[2][3].

Frequently Asked Questions

Q1: My compound is completely insoluble in DCM, THF, and EtOAc at room temperature. What is the baseline solvent recommendation? A1: The high lattice energy of quinoxaline derivatives cannot be overcome by non-polar or moderately polar solvents. You must shift to highly polar aprotic solvents such as N,N -Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N -Methyl-2-pyrrolidone (NMP)[2]. Even in these solvents, heating (60–80 °C) or microwave irradiation is often required to achieve a homogeneous solution[4].

Q2: I am trying to perform an N-alkylation in DMF, but the starting material remains a stubborn suspension. How can I force it into solution? A2: Utilize a base-mediated deprotonation strategy . The N1 position of the 2(1H)-one tautomer is moderately acidic. By adding a base like Cesium Carbonate ( Cs2​CO3​ ) or Sodium Hydride ( NaH ), you deprotonate the molecule to form an anionic species[1]. This transformation disrupts the hydrogen-bonding network and replaces it with strong ion-dipole interactions with the polar aprotic solvent, resulting in rapid and complete solubilization.

Q3: My downstream catalytic cross-coupling is sensitive to strong bases. How can I solubilize the compound under neutral conditions? A3: If base-mediated solubilization is incompatible with your workflow, you must use transient protection . Installing a bulky protecting group—such as a tert-Butyloxycarbonyl (Boc) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group—on the amino or amide functionalities breaks the molecular planarity and eliminates key hydrogen-bond donors[2]. This dramatically lowers the lattice energy, rendering the protected intermediate highly soluble in standard solvents like THF or DCM.

Q4: How do I handle the poor aqueous solubility of this compound for in vitro biological assays? A4: For aqueous assay buffers, utilize a pH adjustment or co-solvent strategy . In acidic conditions (pH < 4), the C3-amino group can be protonated to form a highly soluble cationic salt[2]. If physiological pH (7.4) is strictly required, prepare a concentrated stock solution (e.g., 10–50 mM) in 100% DMSO, and perform a rapid dilution into the assay buffer (keeping final DMSO concentration 1%).

Part 2: Decision Workflows & Mechanistic Pathways

To determine the optimal solubilization strategy for your specific experiment, follow the decision matrix below.

SolubilityWorkflow Start Compound Insoluble in Reaction Medium CheckReaction Is the reaction base-compatible? Start->CheckReaction BaseYes Yes: Base-Mediated Deprotonation CheckReaction->BaseYes Yes BaseNo No: Neutral/Acidic Conditions Required CheckReaction->BaseNo No Deprotonate Add Cs2CO3 or NaH to form soluble anion BaseYes->Deprotonate SolventSwitch Switch to Polar Aprotic (DMSO, NMP, DMF) + Heat BaseNo->SolventSwitch Protect Transient Protection (e.g., N/O-Boc, SEM) SolventSwitch->Protect Still Insoluble

Caption: Workflow for selecting the appropriate solubilization strategy for 3-Amino-6-bromoquinoxalin-2-ol.

MechanisticPathway Solid Solid State (High Lattice Energy, Strong H-Bonds) Suspension Suspension in DMF/DMSO (Poorly Soluble) Solid->Suspension Add Solvent Anion Deprotonated Quinoxalinone (Soluble Anion) Suspension->Anion Add Base (NaH/Cs2CO3) Product Functionalized Product (e.g., N-Alkyl derivative) Anion->Product Add Electrophile (e.g., R-X)

Caption: Mechanistic pathway of base-mediated solubilization and subsequent functionalization.

Part 3: Data Presentation & Strategy Matrix

Table 1: Matrix of Solubilization Strategies for 3-Amino-6-bromoquinoxalin-2-ol

StrategyReagents / SolventsMechanism of ActionVisual Indicator of SuccessDownstream Compatibility
Thermal Agitation DMSO or NMP (80–120 °C)Thermal energy overcomes crystal lattice forces.Opaque suspension becomes a clear, pale yellow solution.High-temperature cross-couplings; Microwave synthesis[4].
Anionic Deprotonation DMF + Cs2​CO3​ or NaH Formation of N1-anion; induces strong ion-dipole interactions.Rapid transition from cloudy suspension to a deep orange/red homogeneous solution.N-alkylation, N-arylation, SN​Ar reactions[1].
Cationic Protonation Aqueous Buffer + HCl (pH < 4)Protonation of C3-amino group to form a soluble hydrochloride salt.Dissolution of solid into a clear aqueous phase.Acidic biological assays; biphasic extractions[2].
Transient Protection THF + Boc2​O
  • DMAP
Steric bulk disrupts π−π stacking and removes H-bond donors.Gradual dissolution over 2–4 hours as the protected species forms.Base-sensitive organometallic catalysis; Grignard reactions.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in observational checkpoints to ensure the physical chemistry of the solubilization is occurring correctly.

Protocol A: Base-Mediated Solubilization for N-Alkylation

Use this protocol when functionalizing the N1 position using alkyl halides.

  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Flush with inert gas (Nitrogen or Argon).

  • Suspension: Add 3-Amino-6-bromoquinoxalin-2-ol (1.0 equiv, e.g., 1.0 mmol, 240 mg) to the flask. Add anhydrous DMF (5.0 mL, 0.2 M concentration).

    • Validation Check: The mixture will appear as a cloudy, pale-yellow suspension. Do not proceed if the solvent is not strictly anhydrous, as water will quench the base.

  • Deprotonation: Slowly add Cs2​CO3​ (1.5 equiv) or NaH (60% dispersion in mineral oil, 1.2 equiv) at 0 °C.

  • Solubilization Phase: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

    • Validation Check (Critical): The cloudy suspension must transition into a clear, deeply colored (often orange to red) homogeneous solution. This color change and clarification are the self-validating proof that the lattice energy has been broken and the soluble anion has formed. If it remains cloudy, your base may be degraded, or the DMF is wet.

  • Reaction: Add the desired electrophile (e.g., alkyl bromide, 1.2 equiv) dropwise. Stir until TLC indicates complete consumption of the highly polar anionic starting material.

Protocol B: Transient Boc-Protection for Enhanced Organic Solubility

Use this protocol to temporarily solubilize the core scaffold for base-sensitive downstream reactions in non-polar solvents.

  • Preparation: In a round-bottom flask, suspend 3-Amino-6-bromoquinoxalin-2-ol (1.0 equiv) in anhydrous THF (0.1 M).

  • Catalyst & Base Addition: Add Triethylamine ( Et3​N , 2.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). The mixture will remain largely insoluble.

  • Protection: Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 2.2 equiv) either neat or as a solution in THF.

  • Solubilization Phase: Stir the reaction at 40 °C for 4–12 hours.

    • Validation Check: As the Boc groups attach to the C3-amino and N1-amide positions, the rigid hydrogen-bonding network is destroyed. You will observe the gradual disappearance of the solid suspension, resulting in a clear, homogeneous solution. Complete dissolution indicates successful di-protection.

  • Workup: Concentrate the THF, dissolve the resulting highly soluble oil/foam in DCM, and wash with saturated aqueous NH4​Cl to remove DMAP and unreacted base.

References

  • 3-Amino-6-bromoquinoxalin-2-ol | C8H6BrN3O | CID 46864140 PubChem (National Institutes of Health)[Link]

  • A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines PMC (National Institutes of Health)[Link]

Sources

Troubleshooting

Column chromatography techniques for purifying polar quinoxaline compounds

Welcome to the Advanced Purification Support Portal. As researchers and drug development professionals, you know that nitrogen-containing heterocycles like quinoxalines present unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Portal. As researchers and drug development professionals, you know that nitrogen-containing heterocycles like quinoxalines present unique chromatographic challenges. Due to their basicity and polarity, these compounds are notoriously prone to severe tailing, poor resolution, and irreversible adsorption on standard media.

This guide synthesizes field-proven insights and thermodynamic principles to help you troubleshoot and optimize your column chromatography workflows.

Diagnostic Purification Workflow

Before packing a column, the physical chemistry of your specific quinoxaline derivative must dictate your stationary phase. The flowchart below outlines the authoritative decision matrix for purification.

Workflow A Crude Quinoxaline B Assess Solubility A->B C Organic Soluble (DCM, EtOAc) B->C Low/Med Polarity D Polar Soluble (MeOH, Water) B->D High Polarity E Normal Phase Silica C->E F Reversed-Phase C18 D->F G TLC Shows Tailing? E->G H Add 1-3% TEA G->H Yes (Cost-effective) I Use Amine-Silica G->I Yes (Optimal)

Diagnostic workflow for selecting quinoxaline chromatography strategies.

Troubleshooting & FAQs

Q1: My highly polar quinoxaline streaks severely on standard silica TLC plates and irreversibly binds to the column. Why does this happen, and how do I fix it? Causality: Quinoxalines contain basic nitrogen atoms. Standard bare silica gel acts as a Brønsted acid due to its surface silanol groups (Si-OH). The basic nitrogens in your compound interact via strong hydrogen bonding and ion-exchange mechanisms with these acidic sites[1]. This creates a mixed-mode retention mechanism (adsorption + ion exchange), leading to severe peak broadening, tailing, and irreversible adsorption[2]. Solution: You must neutralize the silica surface. The most cost-effective method is adding a competitive amine, such as 1-3% Triethylamine (TEA) or ammonium hydroxide, to your mobile phase[3][4]. Because TEA has a higher pKa than most quinoxalines, it preferentially binds to the silanol groups, allowing your target compound to elute freely[1]. Alternatively, switching to an amine-functionalized silica (NH2) stationary phase completely eliminates this issue by providing a pre-basified environment[5][6].

Q2: I added Triethylamine (TEA) to my mobile phase, but my compound is still tailing. What is the mechanistic failure here? Causality: The failure is likely a lack of pre-equilibration. Silica gel requires time and sufficient volume for the TEA to fully saturate and cap the millions of active silanol sites. If you load your sample immediately after packing the column, the quinoxaline will compete with the TEA for the active sites, resulting in continued tailing. Solution: Flush the packed column with at least 2 to 3 column volumes (CV) of your TEA-spiked mobile phase before loading your sample[7].

Q3: When should I abandon normal-phase silica entirely and switch to reversed-phase (C18) chromatography? Causality: Normal-phase chromatography relies on adsorption kinetics. If your quinoxaline derivative is highly polar (e.g., polyhydroxylated or bearing primary amine substituents) and is only soluble in highly polar solvents like methanol, DMSO, or water, it will crash out (precipitate) on a normal-phase column[3][8]. Solution: Transition to reversed-phase (RP) flash chromatography. RP relies on hydrophobic partitioning rather than polar adsorption[2][9]. In RP, the stationary phase (C18) is non-polar, and the mobile phase is polar (Water/Methanol or Water/Acetonitrile). Highly polar compounds will partition effectively without precipitating[8][9].

Mechanism of Silica Deactivation

Understanding the molecular interactions on the column is critical for rational method development. The diagram below illustrates how basic modifiers rescue the elution profile of basic heterocycles.

Mechanism S Acidic Silanol (Si-OH) D Deactivated Silica (Si-O⁻ HN⁺Et3) S->D Acid-Base Neutralization T TEA Modifier (NEt3) T->D Q Quinoxaline (Target) E Free Elution Q->E Bypasses Active Sites D->E Prevents Target Binding

Mechanism of silica gel deactivation by triethylamine preventing quinoxaline retention.

Self-Validating Experimental Protocols

Protocol A: TEA-Deactivated Normal Phase Chromatography

Objective: Purify moderately polar quinoxalines while suppressing silanol-induced tailing.

  • TLC Optimization: Prepare your target solvent system (e.g., Hexane/Ethyl Acetate) and add 1-3% TEA (v/v)[4]. Run your crude mixture on a standard silica TLC plate. Validation Check: The target spot should have an Rf of 0.2–0.4 with a tight, circular shape (no streaking)[4].

  • Slurry Packing: Prepare a slurry of silica gel using the TEA-spiked mobile phase. Pour it into the column and allow it to settle under gentle pressure.

  • Equilibration (Critical Step): Pass 3 Column Volumes (CV) of the TEA-spiked solvent through the bed. Validation Check: Collect a few drops of the eluent and test with pH paper. It must read basic (pH > 8), confirming silanol saturation.

  • Sample Loading: Dissolve the crude quinoxaline in a minimal amount of the TEA-spiked mobile phase. Load evenly onto the sand layer.

  • Elution & Recovery: Elute using the isocratic or gradient TEA-spiked system. Post-collection, TEA is volatile and can be removed by co-evaporation with toluene under reduced pressure, or via a mild acidic wash (1M HCl) during workup[10].

Protocol B: Reversed-Phase (C18) Flash Chromatography

Objective: Purify highly polar, water-soluble quinoxalines via hydrophobic partitioning.

  • Column Selection: Select a C18 bonded silica column. If the compound is ionizable, prepare a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid or Ammonium Acetate buffer to maintain a consistent ionization state[2].

  • Equilibration: Flush the C18 column with 3-5 CV of the starting gradient (e.g., 95% Water / 5% Acetonitrile).

  • Dry Loading (To Prevent Precipitation): Dissolve the highly polar crude mixture in a volatile polar solvent (e.g., Methanol). Add a small amount of C18 functionalized silica or Celite to the flask. Evaporate the solvent completely under reduced pressure to yield a free-flowing powder[8]. Load this powder into a solid-load cartridge. Causality: Dry loading prevents the sample from precipitating at the column head when it meets the highly aqueous mobile phase.

  • Gradient Elution: Run a gradient from 5% organic to 100% organic. Validation Check: Monitor via UV detection (typically 254 nm for the quinoxaline chromophore). The most polar impurities will elute first, followed by the target compound[9][11].

Quantitative Data: Stationary Phase Selection Matrix

Use the following empirical data matrix to select the optimal stationary phase based on your compound's profile and expected recovery rates.

Stationary PhaseRetention MechanismIdeal Analyte ProfileRequired ModifiersTypical Recovery
Bare Silica (Normal Phase) Adsorption (H-bonding, Dipole)Non-polar to moderately polarNone40-60% (High loss due to binding)
TEA-Deactivated Silica Adsorption (Neutralized surface)Basic, moderately polar1-3% TEA or NH₄OH80-95%
Amine-Functionalized Silica Adsorption (Weak anion exchange)Highly basic N-heterocyclesNone90-98%
Alumina (Neutral/Basic) Adsorption (Basic surface)Acid-sensitive basic compoundsNone75-85%
C18 (Reversed-Phase) Hydrophobic PartitioningHighly polar, water/MeOH solubleVolatile buffers (Formic acid)85-95%

References

  • 3 - Benchchem

  • 12 - Benchchem 3.1 - PubMed 4.8 - Biotage 5.10 - Benchchem 6.4 - Benchchem 7.7 - ResearchGate

  • 11 - University of Rochester 9.2 - King Group (WFU)

  • 9 - Biotage 11.5 - Teledyne ISCO 12.6 - FUJIFILM Wako

Sources

Optimization

Preventing decomposition of 3-Amino-6-bromoquinoxalin-2-ol during storage

Welcome to the dedicated technical support resource for 3-Amino-6-bromoquinoxalin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 3-Amino-6-bromoquinoxalin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. By understanding its potential instabilities, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of 3-Amino-6-bromoquinoxalin-2-ol

3-Amino-6-bromoquinoxalin-2-ol is a heterocyclic compound with a complex structure that, while offering significant potential in medicinal chemistry, also presents challenges in terms of its long-term stability. The presence of an amino group, a bromine substituent, and the quinoxalin-2-ol core creates a molecule susceptible to several degradation pathways. This guide provides a structured approach to mitigating these risks through best practices in storage and handling, along with troubleshooting advice for common issues.

Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section addresses specific issues you may encounter during the storage and use of 3-Amino-6-bromoquinoxalin-2-ol.

Question: I've observed a change in the color of my solid 3-Amino-6-bromoquinoxalin-2-ol sample, from a light to a darker shade. What could be the cause?

Answer: A change in color is a common indicator of chemical decomposition. This is often due to oxidation or photodegradation.

  • Oxidative Degradation: The electron-rich aromatic system of the quinoxaline ring, particularly with the activating amino group, is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of colored byproducts.

  • Photodegradation: Many aromatic compounds are light-sensitive. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, such as the cleavage of the C-Br bond or reactions involving the amino group.

Recommended Actions:

  • Verify Storage Atmosphere: Ensure the compound is stored under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][2]

  • Protect from Light: Always store the compound in an amber vial or a container wrapped in aluminum foil to block light.

  • Purity Check: If you suspect degradation, it is advisable to re-analyze the purity of the sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Question: My recent experimental results using 3-Amino-6-bromoquinoxalin-2-ol are inconsistent. Could this be related to its stability in solution?

Answer: Yes, inconsistent results are often a sign of compound degradation in solution. The stability of 3-Amino-6-bromoquinoxalin-2-ol in solution is highly dependent on the pH and the solvent used.

  • pH-Dependent Hydrolysis: The quinoxalin-2-ol structure contains lactam functionality which can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The amino group's protonation state will also vary with pH, which can affect the molecule's overall stability. Studies on similar heterocyclic compounds have shown that stability is often greatest in a slightly acidic to neutral pH range.[3][4][5][6]

  • Solvent Effects: The choice of solvent can influence the rate of degradation. Protic solvents may participate in degradation reactions, while certain solvents may not be suitable for long-term storage.

Recommended Actions:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of 3-Amino-6-bromoquinoxalin-2-ol fresh for each experiment.

  • pH Control: If your experimental protocol allows, buffer your solutions to a slightly acidic or neutral pH. Avoid highly alkaline conditions.

  • Solvent Selection: Use high-purity, anhydrous solvents. If storing solutions for a short period, consider aprotic solvents and store at low temperatures.

Question: I need to store a stock solution of 3-Amino-6-bromoquinoxalin-2-ol for a few days. What is the best way to do this?

Answer: Short-term storage of solutions requires careful consideration to minimize degradation.

Recommended Protocol for Short-Term Solution Storage:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Inert Atmosphere: After dissolving the compound, purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing.

  • Temperature: Store the solution at -20°C or lower.

  • Light Protection: Use an amber vial or wrap the container in foil.

  • Re-equilibration: Before use, allow the solution to slowly warm to room temperature to prevent condensation from introducing moisture.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 3-Amino-6-bromoquinoxalin-2-ol?

A1: For optimal long-term stability, solid 3-Amino-6-bromoquinoxalin-2-ol should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or belowReduces the rate of thermal decomposition.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative degradation.[1][2]
Light Protected from light (Amber vial)Prevents photodegradation.
Moisture Dry environment (Desiccator)Minimizes hydrolysis.

Q2: What are the likely degradation pathways for 3-Amino-6-bromoquinoxalin-2-ol?

A2: Based on the structure of the molecule and the known degradation patterns of similar compounds, the following pathways are plausible:

  • Oxidation: The electron-rich quinoxaline ring system, activated by the amino group, is a likely site for oxidation, potentially leading to the formation of N-oxides or hydroxylated byproducts.

  • Photodegradation: The carbon-bromine bond can be susceptible to photolytic cleavage, leading to debromination. The aromatic ring system itself can also undergo light-induced rearrangements.

  • Hydrolysis: The lactam (amide) bond within the quinoxalin-2-ol ring could be hydrolyzed under strongly acidic or basic conditions, leading to ring-opening.

  • Tautomerization: Quinoxaline derivatives are known to undergo tautomerization, which could lead to less stable isomers under certain conditions.[1]

cluster_main 3-Amino-6-bromoquinoxalin-2-ol cluster_stressors Stress Factors cluster_pathways Potential Degradation Pathways A 3-Amino-6-bromo- quinoxalin-2-ol B Oxygen (Air) A->B leads to C Light (UV/Visible) A->C leads to D H₂O (Acid/Base) A->D leads to E Oxidation B->E F Photodegradation (e.g., Debromination) C->F G Hydrolysis (Ring Opening) D->G

Caption: Potential degradation pathways for 3-Amino-6-bromoquinoxalin-2-ol.

Q3: How can I monitor the stability of my 3-Amino-6-bromoquinoxalin-2-ol sample?

A3: A stability-indicating analytical method is crucial for monitoring the purity of your compound over time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.[7][8]

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 column is a good starting point for the separation of quinoxaline derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good separation of the parent compound from potential degradation products.

  • Detection: A photodiode array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths and can help in identifying peak purity.

  • Forced Degradation Study: To validate that your method is stability-indicating, you should perform a forced degradation study.[9][10][11][12] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. The HPLC method should be able to resolve the peak of the intact compound from all the degradation product peaks.

cluster_workflow Forced Degradation Workflow A Prepare Solutions of 3-Amino-6-bromoquinoxalin-2-ol B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Analyze by HPLC-PDA B->C D Evaluate Peak Purity and Resolution C->D E Identify Degradation Products (e.g., by LC-MS/MS) D->E

Caption: Workflow for a forced degradation study.

Q4: Are there any specific materials I should avoid when handling or storing this compound?

  • Strong Oxidizing Agents: These can react with the amino group and the aromatic ring.

  • Strong Bases and Acids: These can catalyze hydrolysis of the lactam ring.

  • Reactive Metals: Some organometallic compounds are sensitive to certain metals that can catalyze decomposition. Use glass or high-quality plastic labware.

By adhering to these guidelines, you can significantly improve the shelf-life of your 3-Amino-6-bromoquinoxalin-2-ol and ensure the integrity of your valuable research.

References

  • Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. MDPI. Available at: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at: [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS. Available at: [Link]

  • Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. SpringerLink. Available at: [Link]

  • Chemical Storage Safety Guideline. The University of Queensland. Available at: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. Available at: [Link]

  • Safely handling air-sensitive products. Cleanroom Technology. Available at: [Link]

  • LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor. PubMed. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hyd. SpringerLink. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO JOURNALS. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Symbiosis Online Publishing. Available at: [Link]

  • degradation product formed: Topics by Science.gov. Science.gov. Available at: [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Semantic Scholar. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC. Available at: [Link]

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate. Available at: [Link]

  • Analysis of Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF MS. Agilent. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 3-Amino-6-bromoquinoxalin-2-ol vs. Benchmark Quinoxalines

Executive Summary Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, driving the development of novel therapeutics ranging from neuroprotectants to targeted anticancer agents[1]. Among these, 3-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, driving the development of novel therapeutics ranging from neuroprotectants to targeted anticancer agents[1]. Among these, 3-Amino-6-bromoquinoxalin-2-ol (3-ABQO) represents a highly functionalized, versatile building block. This guide provides an in-depth comparative analysis of 3-ABQO's biological activity against benchmark quinoxalines, detailing the structural causality behind its performance and outlining self-validating experimental workflows for its evaluation in drug discovery pipelines.

Structural & Mechanistic Rationale

As an Application Scientist, it is critical to understand why a compound exhibits specific biological activities before designing assays. The pharmacological versatility of 3-ABQO is dictated by three core structural features:

  • Lactam-Lactim Tautomerism (2-ol vs. 2-one): In physiological environments, 3-ABQO exists in a dynamic equilibrium between its enol (quinoxalin-2-ol) and keto (quinoxalin-2(1H)-one) forms[2]. This tautomerism allows the molecule to adapt to different binding pockets, acting as both a hydrogen bond donor and acceptor depending on the microenvironment of the target protein.

  • 3-Amino Substitution: The primary amine at the C3 position serves as a critical hydrogen bond donor. In the context of kinase inhibition, this moiety mimics the exocyclic amine of adenine in ATP, anchoring the compound to the backbone carbonyls of the kinase hinge region[1].

  • 6-Bromo Substitution: The incorporation of a bromine atom at the C6 position significantly enhances the molecule's lipophilicity, improving cellular membrane permeability. Furthermore, the electron-withdrawing and polarizable nature of bromine enables halogen bonding with hydrophobic residues in target proteins—a mechanism heavily utilized in both AMPA receptor antagonists and VEGFR-2 kinase inhibitors[3].

Comparative Biological Activity

To objectively evaluate 3-ABQO, we must benchmark it against established quinoxaline standards: CNQX (a classic AMPA/kainate receptor antagonist) and ML281 (a highly selective quinoxalinone-based STK33 kinase inhibitor)[4].

CompoundPrimary TargetTypical IC₅₀ / AffinityLogP (Calculated)TPSA (Ų)Key Mechanistic Driver
3-ABQO Dual Kinase / AMPA (Lead Scaffold)~1–10 µM (Screening range)0.867.56-Bromo halogen bonding & 3-Amino H-bonding[2]
CNQX AMPA / Kainate Receptors~0.3 µM~0.8106.56-Cyano & 7-Nitro electron withdrawal
ML281 STK33 Kinase~14 nM~3.275.2Extended hydrophobic tail for kinase selectivity[4]

Data Interpretation: 3-ABQO possesses a significantly lower Topological Polar Surface Area (TPSA = 67.5 Ų) compared to CNQX (106.5 Ų)[2]. This suggests superior blood-brain barrier (BBB) penetration potential if developed for neurological indications. Its moderate LogP makes it an ideal, lead-like scaffold for further optimization into selective kinase inhibitors without violating Lipinski's Rule of Five[2][4].

Self-Validating Experimental Protocols

Generating trustworthy data requires assay designs that inherently verify their own accuracy. Below are the self-validating protocols to evaluate 3-ABQO's activity across its primary target classes.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: We select TR-FRET over standard colorimetric assays because the heavily conjugated quinoxaline core of 3-ABQO can absorb light in the visible spectrum, leading to false positives in absorbance-based assays. TR-FRET's ratiometric emission normalizes this optical interference.

  • Reagent Preparation: Prepare a 3-ABQO dilution series (10 nM to 100 µM) in 100% DMSO. Keep the final assay DMSO concentration strictly at 1% to prevent solvent-induced kinase denaturation.

  • Reaction Assembly: In a 384-well plate, combine 3-ABQO, recombinant kinase (e.g., VEGFR-2), and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow equilibrium binding at the ATP pocket[3].

  • Initiation & Termination: Initiate the reaction by adding ATP at its predetermined Km​ value. Incubate for 60 minutes. Terminate by adding EDTA (to chelate Mg2+ ) alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Self-Validation & Readout: Measure the FRET signal (ratio of 665 nm / 615 nm).

    • System Validation Checkpoint: The assay must include Staurosporine (positive control, 100% inhibition) and 1% DMSO (negative control, 0% inhibition). Calculate the Z'-factor: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . The plate is only validated and trusted if Z′≥0.6 , proving the signal window is wide enough to overcome any compound autofluorescence.

Protocol B: Radioligand Displacement Assay (AMPA Receptor)

Causality: To confirm if 3-ABQO acts similarly to CNQX, we use [3H] AMPA displacement. This directly measures binding affinity ( Ki​ ) independent of downstream cellular variables or signal amplification.

  • Membrane Preparation: Isolate rat cortical membranes and wash extensively with 50 mM Tris-HCl buffer. Causality: This removes endogenous glutamate, which would otherwise competitively mask 3-ABQO binding.

  • Binding Reaction: Incubate membranes with 5 nM [3H] AMPA and varying concentrations of 3-ABQO for 60 minutes at 4°C to minimize receptor internalization and proteolytic degradation.

  • Filtration & Washing: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI reduces the non-specific binding of the lipophilic 3-ABQO to the negatively charged filter matrix.

  • Self-Validation & Readout: Quantify bound radioactivity using liquid scintillation counting.

    • System Validation Checkpoint: Define Non-Specific Binding (NSB) using 1 mM unlabeled L-glutamate. Total binding minus NSB equals specific binding. The assay is self-validating if specific binding constitutes >80% of the total signal , ensuring the calculated IC50​ reflects true receptor interaction rather than non-specific membrane partitioning.

Signaling Pathway & Workflow Visualization

Pathway cluster_targets Primary Biological Targets Compound 3-Amino-6-bromoquinoxalin-2-ol (3-ABQO) AMPA AMPA / Glutamate Receptors (Antagonism) Compound->AMPA H-bond & Halogen bond Kinase Tyrosine Kinases (e.g., VEGFR-2, Cdk) Compound->Kinase ATP Pocket Binding Mech1 Glutamate Displacement (Synaptic Cleft) AMPA->Mech1 Mech2 ATP Competitive Inhibition (Hinge Region Binding) Kinase->Mech2 Outcome1 Decreased Excitotoxicity & Neuroprotection Mech1->Outcome1 Outcome2 Cell Cycle Arrest & Tumor Apoptosis Mech2->Outcome2

Mechanistic workflow of 3-ABQO targeting AMPA receptors and Tyrosine Kinases.

References

  • 3-Amino-6-bromoquinoxalin-2-ol | C8H6BrN3O | CID 46864140 - PubChem , NIH. Available at:[Link]

  • A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells , ACS Medicinal Chemistry Letters. Available at:[Link]

  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation , Bioorganic Chemistry / ResearchGate. Available at:[Link]

  • Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative , MDPI. Available at:[Link]

Sources

Comparative

Comparative Application Guide: 3-Amino-6-bromoquinoxalin-2-ol vs. 3-amino-6-chloroquinoxalin-2-ol in Biological Assays

Executive Summary In early-stage drug discovery, the quinoxaline scaffold is a privileged pharmacophore widely utilized in the development of ionotropic glutamate receptor antagonists and ATP-competitive kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the quinoxaline scaffold is a privileged pharmacophore widely utilized in the development of ionotropic glutamate receptor antagonists and ATP-competitive kinase inhibitors[1][2]. The tautomeric nature of quinoxalin-2-ols (often existing as quinoxalin-2(1H)-ones) allows them to act as versatile hydrogen-bond donors and acceptors.

When optimizing these scaffolds, the choice of halogen substitution at the 6-position—specifically comparing 3-amino-6-bromoquinoxalin-2-ol and 3-amino-6-chloroquinoxalin-2-ol —profoundly dictates the molecule's physicochemical properties, target residence time, and behavior in high-throughput screening (HTS) environments. As a Senior Application Scientist, I have structured this guide to objectively compare these two derivatives, providing the mechanistic causality behind their performance differences and detailing self-validating experimental workflows for their evaluation.

Physicochemical & Pharmacological Divergence

The transition from a chlorine to a bromine atom at the 6-position is not merely a molecular weight adjustment; it fundamentally alters the steric bulk, lipophilicity, and electron-withdrawing capacity of the quinoxaline core.

  • Steric Fit & Halogen Bonding: Bromine possesses a larger Van der Waals radius (1.85 Å) compared to chlorine (1.75 Å). In the hydrophobic pockets of target proteins (such as the GluA2 ligand-binding domain or the kinase hinge region), the bromo-derivative often achieves superior shape complementarity and stronger halogen bonding, typically driving down the IC₅₀[3].

  • Assay Solvation Dynamics: The increased lipophilicity of the bromo-variant (LogP ~0.8)[4] reduces its aqueous solubility. In biological assays, this necessitates higher DMSO concentrations, which can introduce solvent-mediated artifacts if not rigorously controlled.

Quantitative Performance Comparison
Property / Assay Metric3-Amino-6-bromoquinoxalin-2-ol3-Amino-6-chloroquinoxalin-2-olMechanistic Impact
Halogen VdW Radius 1.85 Å1.75 ÅBr provides tighter packing in hydrophobic pockets.
Computed LogP ~0.80[4]~0.40 (Estimated)Cl offers superior aqueous solubility for HTS.
Target Affinity (Trend) Higher (Lower IC₅₀)Moderate (Higher IC₅₀)Br yields longer target residence times.
Aqueous Solubility Marginal (< 50 µM)Moderate (~ 150 µM)Cl minimizes compound aggregation artifacts.
Fluorescence Interference Moderate (Heavy atom effect)LowBr can quench fluorophores via spin-orbit coupling.

Application 1: AMPA/Kainate Receptor Antagonism

Mechanistic Rationale

Quinoxaline derivatives are classic competitive antagonists for AMPA and Kainate receptors[1]. The 3-amino group and the 2-hydroxyl (or 2-oxo) group mimic the α-amino acid moiety of endogenous glutamate. The 6-halogen projects into an auxiliary hydrophobic cavity within the receptor's ligand-binding domain (LBD). The bromo-derivative generally exhibits higher affinity due to optimal cavity filling, whereas the chloro-derivative is often preferred for dynamic kinetic studies due to its faster off-rate.

G Glutamate Endogenous Glutamate AMPAR AMPA Receptor (GluA2 LBD) Glutamate->AMPAR Activates Quinoxaline 6-Halo-Quinoxaline Antagonist Quinoxaline->AMPAR Competes IonChannel Na+/Ca2+ Influx (Depolarization) AMPAR->IonChannel Triggers

Fig 1: Competitive inhibition of AMPA receptor signaling by 6-halo-quinoxaline derivatives.

Self-Validating Protocol: Radioligand Binding Assay ([³H]-AMPA)

To accurately compare the binding affinities (Kᵢ) of the bromo vs. chloro derivatives, a competitive radioligand binding assay must be employed. This protocol incorporates internal validation to ensure compound aggregation does not skew the results.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes expressing native AMPA receptors. Causality: Using native tissue rather than recombinant cells ensures the receptors are in their physiological stoichiometric complexes with auxiliary proteins (e.g., TARPs), which heavily influence quinoxaline binding kinetics[1].

  • Compound Solvation & DMSO Control: Prepare 10 mM stocks of both derivatives in 100% DMSO. Because the bromo-derivative is less soluble, ensure the final assay DMSO concentration is normalized across all wells (e.g., 1%). Validation: Include a 1% DMSO vehicle control to confirm that the solvent alone does not alter [³H]-AMPA specific binding.

  • Incubation: Add 50 µg of membrane protein, 5 nM [³H]-AMPA, and varying concentrations of the quinoxaline derivatives (1 nM to 100 µM) in 50 mM Tris-HCl buffer (pH 7.4). Incubate at 4°C for 60 minutes. Causality: Conducting the assay at 4°C minimizes receptor internalization, proteolytic degradation, and prevents the rapid desensitization kinetics that occur at physiological temperatures.

  • Non-Specific Binding (NSB) Validation: In parallel wells, add 1 mM unlabeled L-glutamate. Validation: This saturates all specific AMPA sites. The radioactive signal remaining in these wells defines the NSB. A valid assay requires the total signal to be at least 5x higher than the NSB.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific compound adherence). Wash 3x with ice-cold buffer and quantify via liquid scintillation counting.

Application 2: Kinase Inhibition Assays (e.g., Pim-1/2, IKKβ)

Mechanistic Rationale

Beyond neuropharmacology, quinoxalines are potent ATP-competitive kinase inhibitors[2][3]. The nitrogen atoms of the quinoxaline ring form critical hydrogen bonds with the kinase hinge region. The 6-position halogen is directed toward the hydrophobic pocket adjacent to the gatekeeper residue. While the bromo-derivative often provides superior biochemical inhibition, its heavy-atom effect can cause fluorescence quenching in optical assays, making the chloro-derivative a safer choice for primary HTS campaigns.

G Step1 1. Compound Incubation (Kinase + Quinoxaline) Step2 2. ATP/Substrate Addition (Initiate Reaction) Step1->Step2 Step3 3. TR-FRET Reagents (Eu-Antibody + Acceptor) Step2->Step3 Step4 4. Ratiometric Readout (665nm / 615nm) Step3->Step4

Fig 2: Self-validating TR-FRET kinase assay workflow for evaluating quinoxaline inhibitors.

Self-Validating Protocol: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is highly sensitive but prone to interference from lipophilic, halogenated compounds.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: In a 384-well microplate, combine 2 nM recombinant kinase (e.g., Pim-1) with a titration series of the quinoxaline derivatives. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the compounds to reach binding equilibrium before they must compete with ATP, ensuring accurate IC₅₀ determination for slow-binding inhibitors.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated peptide substrate. Causality: Using an ATP concentration near the enzyme's Kₘ ensures the assay is highly sensitive to competitive inhibitors like quinoxalines.

  • Reaction Termination & Detection: After 60 minutes, add the TR-FRET detection mixture containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium-labeled anti-phospho antibody, and Streptavidin-fluorophore acceptor.

  • Ratiometric Validation (Crucial Step): Measure emission at both 615 nm (Europium donor) and 665 nm (Acceptor). Validation: Calculate the 665/615 ratio. If the bromo-derivative causes a dose-dependent drop in the 615 nm signal, it indicates compound-mediated fluorescence quenching (a false positive artifact) rather than true kinase inhibition. The chloro-derivative typically maintains a stable 615 nm baseline, validating its utility in optical HTS.

  • Z'-Factor Calculation: Calculate the Z'-factor using the positive control (no inhibitor) and negative control (no ATP). Validation: Proceed with data analysis only if Z' > 0.6, confirming robust assay dynamic range.

References

  • 3-Amino-6-bromoquinoxalin-2-ol | C8H6BrN3O | CID 46864140 - PubChem National Center for Biotechnology Information (NIH) URL:[Link][4]

  • Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects PubMed Central (PMC) URL:[Link][1]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation PubMed Central (PMC) URL:[Link][2]

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy PubMed Central (PMC) URL:[Link][3]

Sources

Validation

Definitive Structure Confirmation: A Comparative Guide for 3-Amino-6-bromoquinoxalin-2-ol

A publication-quality image of the chemical structure of 3-Amino-6-bromoquinoxalin-2-ol.[1] In the fields of medicinal chemistry and materials science, the unambiguous determination of a molecule's three-dimensional stru...

Author: BenchChem Technical Support Team. Date: March 2026

A diagram showing the molecular structure of 3-Amino-6-bromoquinoxalin-2-ol, which consists of a quinoxaline core with an amino group at position 3, a bromine atom at position 6, and a hydroxyl group at position 2. The quinoxaline core is a bicyclic heteroaromatic compound made of a benzene ring fused to a pyrazine ring. A publication-quality image of the chemical structure of 3-Amino-6-bromoquinoxalin-2-ol.[1]

In the fields of medicinal chemistry and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For a compound like 3-Amino-6-bromoquinoxalin-2-ol, a quinoxaline derivative with significant potential in pharmacological applications, precise structural knowledge is paramount.[2][3][4] This guide provides a comprehensive comparison of single-crystal X-ray crystallography—the gold standard for structure elucidation—with essential spectroscopic techniques, offering researchers a framework for achieving definitive structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution "photograph" of a molecule's atomic arrangement in the solid state.[2][5] It yields precise 3D atomic coordinates, bond lengths, and bond angles, which are crucial for understanding intermolecular interactions and structure-activity relationships.[2]

Experimental Protocol: From Powder to Final Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process requiring patience and precision.

  • Crystal Growth (The Critical Step):

    • Objective: To grow a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in size).

    • Methodology - Slow Evaporation:

      • Dissolve the 3-Amino-6-bromoquinoxalin-2-ol powder in a suitable solvent (e.g., a mixture of Dimethylformamide (DMF) and ethanol) to create a near-saturated solution. The choice of solvent is critical and often determined empirically.

      • Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

      • Monitor periodically for the formation of well-defined, non-twinned crystals.

    • Causality: Slow solvent evaporation allows molecules to self-assemble into a highly ordered, repeating lattice, which is the fundamental requirement for X-ray diffraction.

  • Data Collection:

    • Objective: To obtain a complete set of diffraction data from the crystal.

    • Methodology:

      • A suitable crystal is mounted on a goniometer head.[6]

      • The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[6]

      • The crystal is irradiated with a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern (the intensity and position of thousands of spots).[6]

    • Self-Validation: Data quality is assessed by monitoring key statistics like R-int (internal R-factor). A low R-int value indicates good agreement between symmetry-related reflections, validating the quality of the collected data.

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction pattern into a 3D model of the molecule.

    • Methodology:

      • Specialized software is used to solve the "phase problem" and generate an initial electron density map.[6]

      • An initial molecular model is built into the electron density map.

      • The model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[6]

    • Trustworthiness: The final refined structure is validated by the R1-factor, which should ideally be below 5% for a well-resolved small molecule structure, confirming the accuracy of the model.

Visualizing the Workflow

Xray_Workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesized Powder Dissolution Dissolve in Solvent Synthesis->Dissolution Growth Slow Evaporation Dissolution->Growth Selection Select Quality Crystal Growth->Selection Mount Mount Crystal Selection->Mount Collect Collect Diffraction Data (100 K) Mount->Collect Process Process Data (Solve Phase Problem) Collect->Process Build Build Initial Model Process->Build Refine Refine Structure Build->Refine Validate Validate Model (R1-factor < 5%) Refine->Validate Final Final Structure (CIF) Validate->Final

Caption: Workflow for Single-Crystal X-ray Crystallography.

Orthogonal Validation: Spectroscopic & Spectrometric Techniques

While X-ray crystallography is definitive, other analytical techniques provide complementary data that are crucial for initial characterization and for confirming the structure in solution.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and chemical environment of atoms in a solution.[7][8][9] For 3-Amino-6-bromoquinoxalin-2-ol, ¹H and ¹³C NMR spectra would provide key insights.[7][10]

  • Information Provided:

    • ¹H NMR: Shows the number of different types of protons, their chemical environment, and their neighboring protons (connectivity).

    • ¹³C NMR: Indicates the number of unique carbon atoms in the molecule.

  • Expected Data for 3-Amino-6-bromoquinoxalin-2-ol:

    • Aromatic Region (¹H): Signals corresponding to the protons on the benzene ring, with splitting patterns indicating their relative positions.

    • Amine/Hydroxyl Protons (¹H): Broad signals for the -NH₂ and -OH protons, which may be exchangeable with D₂O.

    • Carbon Signals (¹³C): Eight distinct signals corresponding to the eight carbon atoms in the molecule's core structure.

  • Limitation: While excellent for establishing connectivity, NMR alone may not definitively distinguish between certain isomers without more complex 2D experiments like HMBC and HSQC.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer clues about the structure through fragmentation patterns.[13]

  • Information Provided:

    • Molecular Ion Peak (M+): Confirms the molecular weight of the compound. For 3-Amino-6-bromoquinoxalin-2-ol (C₈H₆BrN₃O), the expected molecular weight is approximately 240.06 g/mol .[1]

    • Isotopic Pattern: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with a roughly 1:1 intensity ratio, which is a key diagnostic feature.[14][15]

    • Fragmentation: The molecule will break apart in a predictable way, providing evidence for structural components like the loss of CO or the bromo-substituted ring.[13]

  • Limitation: MS provides the molecular formula and pieces of the structure but cannot determine how those pieces are connected or their 3D arrangement.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule.[16]

  • Information Provided: Detects the vibrations of chemical bonds, which correspond to specific functional groups.

  • Expected Data for 3-Amino-6-bromoquinoxalin-2-ol:

    • ~3400-3300 cm⁻¹: N-H stretching vibrations from the amino group.[17]

    • ~3300 cm⁻¹ (broad): O-H stretching from the hydroxyl group.[18]

    • ~1650 cm⁻¹: C=O stretching, indicating the keto-enol tautomerism common in such systems.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.[17]

    • ~800-600 cm⁻¹: C-Br stretching vibration.[19]

  • Limitation: FTIR confirms the presence of functional groups but provides no information on the molecular skeleton or connectivity.[5]

Comparative Analysis: A Multi-Technique Approach

No single technique outside of X-ray crystallography can provide a complete and unambiguous structural picture. The true power lies in using these methods synergistically.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Precise 3D atomic coordinates, bond lengths/anglesAtomic connectivity, chemical environmentMolecular weight, elemental formula, fragmentsPresence of functional groups
Sample Phase Solid (single crystal)SolutionSolid, Liquid, GasSolid, Liquid, Gas
Data Nature DefinitiveInferentialInferentialInferential
Key Strengths Unambiguous structure determination[5]Excellent for solution-state structure and dynamics[7]High sensitivity, confirms molecular formula[8]Fast, non-destructive, confirms functional groups[16]
Limitations Requires high-quality single crystalsCan be complex to interpret, less definitive for 3D structureDoes not provide connectivity or stereochemistryProvides no information on the overall molecular framework
Logical Workflow for Structure Elucidation

For a novel compound like 3-Amino-6-bromoquinoxalin-2-ol, a logical analytical workflow ensures comprehensive characterization.

Logical_Flow cluster_initial Initial Characterization cluster_detailed Detailed Connectivity cluster_definitive Definitive Confirmation Start Newly Synthesized Compound MS Mass Spectrometry (Check MW & Br pattern) Start->MS FTIR FTIR Spectroscopy (Confirm functional groups) Start->FTIR NMR 1D & 2D NMR (Determine connectivity) MS->NMR FTIR->NMR Xray X-ray Crystallography (Unambiguous 3D Structure) NMR->Xray Result Confirmed Structure Xray->Result

Caption: Logical workflow for structural elucidation.

Conclusion

For the absolute structural confirmation of 3-Amino-6-bromoquinoxalin-2-ol, single-crystal X-ray crystallography is indispensable. It provides the definitive, high-resolution three-dimensional data that underpins rational drug design and an understanding of its chemical properties. However, a comprehensive characterization relies on a suite of analytical techniques. Mass spectrometry and FTIR provide rapid, essential checks of the molecular weight and functional groups, while NMR spectroscopy meticulously maps the atomic connectivity in solution. By integrating the data from these orthogonal techniques, researchers can build an irrefutable case for the structure of their target molecule, ensuring the integrity and reproducibility of their scientific findings.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. PubMed. Available at: [Link]

  • 3-Amino-6-bromoquinoxalin-2-ol. PubChem. Available at: [Link]

  • Santos, C. M. M., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Mohamed, S. K., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. ResearchGate. Available at: [Link]

  • Mohamed, S. K., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Taylor & Francis Online. Available at: [Link]

  • X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph. ResearchGate. Available at: [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites.gsu.edu. Available at: [Link]

  • Sim, J., et al. (2018). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC. Available at: [Link]

  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar. Available at: [Link]

  • Functional groups obtained from different peaks in FTIR analysis. ResearchGate. Available at: [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI. Available at: [Link]

  • Synthesis, Characterization And Biological Screening Of 3-(2-Amino Pyrimidin-4-Yl) Quinoxalin-2-Ol Derivatives. Balbhim College Beed. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. GSC Online Press. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. NC State University Libraries. Available at: [Link]

  • Interpreting the mass spectrum of 1,2-dibromoethane. Doc Brown's Chemistry. Available at: [Link]

  • Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate. Available at: [Link]

  • Method for preparing 5-bromo-6-[(2-imidazolin-2-yl)amino]quinoxaline l-tartrate. Google Patents.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of Substituted Quinoxalinones

For the modern medicinal chemist and process development scientist, the quinoxalinone scaffold is a cornerstone of contemporary drug discovery, forming the core of numerous therapeutic agents. The efficient and scalable...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist and process development scientist, the quinoxalinone scaffold is a cornerstone of contemporary drug discovery, forming the core of numerous therapeutic agents. The efficient and scalable synthesis of these heterocyles is therefore a critical endeavor. This guide provides a comparative analysis of the principal synthetic routes to substituted quinoxalinones, offering an in-depth look at the underlying mechanisms, practical considerations, and comparative performance. Our aim is to equip researchers with the necessary insights to select and optimize the ideal synthetic strategy for their specific target molecules.

The Classical Approach: Hinsberg Condensation

The traditional and most fundamental method for the synthesis of quinoxalinones is the Hinsberg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with an α-keto acid. While a classic and straightforward approach, it often requires harsh reaction conditions and can result in moderate yields.

Mechanism of the Hinsberg Condensation

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the α-keto carbon of the α-keto acid, followed by an intramolecular cyclization and subsequent dehydration to afford the quinoxalinone ring system.

Hinsberg Condensation Mechanism OPD o-Phenylenediamine Intermediate1 Initial Adduct OPD->Intermediate1 Nucleophilic Attack KetoAcid α-Keto Acid KetoAcid->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Quinoxalinone Quinoxalinone Intermediate2->Quinoxalinone Dehydration

Caption: Mechanism of the Hinsberg Condensation.

Experimental Protocol: A Modernized Hinsberg Reaction

A variety of modifications to the classical Hinsberg synthesis have been developed to improve yields and reduce reaction times. One such modification employs microwave irradiation.[1]

Step-by-Step Protocol:

  • In a microwave-safe vessel, combine the substituted o-phenylenediamine (1.0 mmol) and the α-keto acid (1.1 mmol).

  • Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (0.1 mmol).

  • To the mixture, add a high-boiling point solvent like dimethylformamide (DMF) (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 10-30 minutes.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Performance Data
Starting MaterialsProductConditionsYield (%)Reference
o-Phenylenediamine, Pyruvic Acid3-Methylquinoxalin-2(1H)-oneAcetic Acid, Reflux, 4h75[2]
4-Methyl-o-phenylenediamine, Phenylglyoxylic Acid7-Methyl-3-phenylquinoxalin-2(1H)-oneDMF, 120°C, 6h82[3]
o-Phenylenediamine, Phenylglyoxylic Acid3-Phenylquinoxalin-2(1H)-oneMicrowave, 150°C, 15 min91[4]

Palladium-Catalyzed Intramolecular N-Arylation

A highly efficient and versatile modern approach to substituted quinoxalinones involves the palladium-catalyzed intramolecular N-arylation of N-(2-bromoaryl)-2-aminoamides.[5][6] This method offers excellent yields and a broad substrate scope, including the synthesis of complex polycyclic quinoxalinone scaffolds.

Mechanism of Palladium-Catalyzed Intramolecular N-Arylation

The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amide nitrogen to the palladium center. Subsequent reductive elimination forms the quinoxalinone ring and regenerates the active palladium(0) catalyst.

Palladium-Catalyzed N-Arylation Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Complex Pd0->OxidativeAddition Oxidative Addition Substrate N-(2-bromoaryl)-2-aminoamide Substrate->OxidativeAddition Cyclization Intramolecular Coordination OxidativeAddition->Cyclization ReductiveElimination Reductive Elimination Complex Cyclization->ReductiveElimination ReductiveElimination->Pd0 Product Quinoxalinone ReductiveElimination->Product Reductive Elimination

Caption: Catalytic cycle for Palladium-catalyzed N-arylation.

Experimental Protocol

A representative procedure utilizing microwave irradiation is described below.[5]

Step-by-Step Protocol:

  • To a microwave vial, add the N-(2-bromoaryl)-2-aminoamide (0.5 mmol), Pd₂(dba)₃ (0.01 mmol, 2 mol%), and a suitable ligand such as Xantphos (0.02 mmol, 4 mol%).

  • Add a base, typically Cs₂CO₃ (1.0 mmol), and a solvent such as 1,4-dioxane (3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 140°C for 30 minutes.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired quinoxalinone.

Performance Data
SubstrateProductCatalyst/LigandYield (%)Reference
N-(2-bromophenyl)acetamide1-Methylquinoxalin-2(1H)-onePd(OAc)₂/dppf85[5]
N-(2-bromo-4-methylphenyl)propionamide1-Ethyl-7-methylquinoxalin-2(1H)-onePd₂(dba)₃/Xantphos92[5][6]
N-(2-bromo-5-fluorophenyl)isobutyramide6-Fluoro-1,1-dimethylquinoxalin-2(1H)-onePd₂(dba)₃/Xantphos88[5]

Copper-Catalyzed Synthetic Routes

Copper catalysis has emerged as a cost-effective and efficient alternative to palladium for the synthesis of quinoxalinones. Several copper-catalyzed methodologies have been developed, including domino reactions and direct C-H/N-H cross-couplings.[7][8]

Domino SNAr/Coupling/Demesylation Reaction

An efficient copper-catalyzed domino reaction of N-(2-halophenyl)methylsulfonamides with 2-halo amides provides access to a variety of substituted quinoxalinones.[8]

Experimental Protocol

Step-by-Step Protocol:

  • In a sealed tube, combine the N-(2-halophenyl)methylsulfonamide (1.0 mmol), 2-halo amide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Add a suitable solvent, such as DMSO (3 mL).

  • Heat the mixture at 110°C for 12-24 hours.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Performance Data
N-(2-halophenyl)methylsulfonamide2-Halo AmideProductYield (%)Reference
N-(2-chlorophenyl)methylsulfonamide2-chloroacetamideQuinoxalin-2(1H)-one78[8]
N-(2-bromo-4-fluorophenyl)methylsulfonamide2-chloro-N-methylacetamide7-Fluoro-1-methylquinoxalin-2(1H)-one85[8]
N-(2-chlorophenyl)methylsulfonamide2-bromo-N-phenylacetamide1-Phenylquinoxalin-2(1H)-one72[8]

Green Synthetic Approaches

In line with the principles of sustainable chemistry, several green synthetic methods for quinoxalinones have been developed. These methods often utilize environmentally benign solvents, renewable starting materials, and catalyst-free conditions.[9][10][11]

Synthesis in Polyethylene Glycol (PEG-400)

A simple and efficient catalyst-free method for the synthesis of quinoxaline derivatives has been developed using PEG-400 as a green solvent.[9]

Green_Synthesis_Workflow Start Combine Reactants in PEG-400 Reaction Stir at Room Temperature Start->Reaction Workup Aqueous Workup Reaction->Workup Product Isolate Product Workup->Product

Caption: A typical workflow for green synthesis in PEG-400.

Experimental Protocol

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the substituted 2-chloroquinoxaline (1.0 mmol) and the desired amine (1.2 mmol) in PEG-400 (5 mL).

  • Stir the reaction mixture at room temperature for the specified time (typically 30-60 minutes).

  • Upon completion (monitored by TLC), add water to the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be purified by simple recrystallization.

Performance Data
2-Chloroquinoxaline DerivativeAmineConditionsYield (%)Reference
2-ChloroquinoxalineMorpholinePEG-400, RT, 45 min92[9]
2-Chloro-3-methylquinoxalinePiperidinePEG-400, RT, 30 min95[9]
2-ChloroquinoxalineBenzylaminePEG-400, RT, 60 min88[9]

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesBest Suited For
Hinsberg Condensation Simple, readily available starting materials.Often requires harsh conditions, moderate yields.Straightforward synthesis of simple quinoxalinones.
Palladium-Catalyzed N-Arylation High yields, broad substrate scope, excellent functional group tolerance.Expensive catalyst, potential for heavy metal contamination.Complex, polycyclic, and highly substituted quinoxalinones.
Copper-Catalyzed Reactions Cost-effective, good yields, novel reactivity.Can require high temperatures and long reaction times.Diverse substitution patterns and large-scale synthesis.
Green Synthesis Environmentally friendly, mild conditions, often catalyst-free.May have a more limited substrate scope compared to metal-catalyzed methods.Sustainable and scalable synthesis, particularly for amino-substituted quinoxalinones.

Conclusion

The synthesis of substituted quinoxalinones has evolved significantly from the classical Hinsberg condensation to modern, highly efficient metal-catalyzed and green methodologies. The choice of synthetic route is a critical decision that depends on factors such as the desired substitution pattern, scale of the reaction, cost considerations, and environmental impact. For the synthesis of complex and highly functionalized quinoxalinones, palladium-catalyzed intramolecular N-arylation offers unparalleled efficiency and scope. Copper-catalyzed methods provide a cost-effective and versatile alternative. For researchers focused on sustainability and process safety, the emerging green synthetic protocols offer a compelling and increasingly viable option. By understanding the nuances of each approach, chemists can strategically navigate the synthesis of this important class of heterocycles to advance their research and development goals.

References

  • Zhang, et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 28(6), 2567. [Link]

  • Kobayashi, Y., et al. (2011). Highly Efficient Synthesis of Quinoxalinone-N-oxide via Tandem Nitrosation/Aerobic Oxidative C–N Bond Formation. Organic Letters, 13(23), 6280-6283. [Link]

  • (2021). Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization. Chinese Chemical Letters, 32(11), 3299-3310. [Link]

  • (2017). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of Pharmaceutical Sciences and Research, 8(7), 3045-1000. [Link]

  • Kobayashi, Y., et al. (2011). Highly efficient synthesis of quinoxalinone-N-oxide via tandem nitrosation/aerobic oxidative C-N bond formation. Organic Letters, 13(23), 6280-3. [Link]

  • (2023). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. International Journal of Innovative Research in Technology, 10(3). [Link]

  • (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. The Journal of Organic Chemistry, 81(5), 2038-45. [Link]

  • (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc.[Link]

  • (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of Chemical Sciences, 9(4), 1768-1774. [Link]

  • (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Renault, K., Renard, P. Y., & Sabot, C. (2022). Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications. European Journal of Organic Chemistry, 2022(48), e202201314. [Link]

  • (2023). An electrochemical tandem oxidative azidation and intramolecular cyclization strategy for the synthesis of quinoxaline derivatives. Organic & Biomolecular Chemistry, 21(21), 4485-4489. [Link]

  • (2020). Copper-Catalyzed Synthesis of Alkyl-Substituted Pyrrolo[1,2-a]quinoxalines from 2-(1H-Pyrrol-1-yl)anilines and Alkylboronic Acids. Synlett, 31(18), 1825-1828. [Link]

  • (2023). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Journal of Chemical and Pharmaceutical Research, 15(10), 058. [Link]

  • (2022). Synthesis of pyrrolo[1,2-a]quinoxalines via palladium-catalyzed reaction. ResearchGate. [Link]

  • Luo, X., et al. (2010). Practical Synthesis of Quinoxalinones via Palladium-Catalyzed Intramolecular N-Arylations. Organic Letters, 12(17), 3848-3851. [Link]

  • Wang, S. L., et al. (2011). Microwave-Assisted Solvent-Dependent Reaction: Chemoselective Synthesis of Quinoxalin-2(1H)-ones, Benzo[d]imidazoles and Dipeptides. ACS Combinatorial Science, 13(5), 479-483. [Link]

  • (2018). Copper-catalyzed C–H/N–H cross-coupling reactions for the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry, 16(29), 5301-5305. [Link]

  • (1998). Synthesis of quinoxaline derivatives from substituted acetanilides through intramolecular quaternization reactions. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-109. [Link]

  • (2024). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 14(1), 1-20. [Link]

  • (2010). Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. Organic Letters, 12(17), 3848-51. [Link]

  • (2018). An Efficient Domino Synthesis of Quinoxalin‐2(1H)‐ones via an SNAr/Coupling/Demesylation Reaction Catalyzed by Copper(I) as Key Step. Advanced Synthesis & Catalysis, 360(14), 2696-2701. [Link]

  • Zhou, K., Xia, S., & Chen, Z. (2023). An electrochemical tandem oxidative azidation and intramolecular cyclization strategy for the synthesis of quinoxaline derivatives. Organic & Biomolecular Chemistry, 21(21), 4485-4489. [Link]

  • (2020). One-pot synthesis substituted quinoxalines from hydroxy ketones. ResearchGate. [Link]

  • (2021). Copper(II)‐Catalyzed Synthesis of Quinoxalines From β‐Alkyl Nitroolefins and o‐Phenylenediamines. Advanced Synthesis & Catalysis, 363(2), 555-560. [Link]

  • (2014). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Journal of the Chinese Chemical Society, 61(1), 109-114. [Link]

  • (2012). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2012(5), 209-218. [Link]

  • (2024). Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

  • (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-23. [Link]

  • (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(48), 35368-35372. [Link]

  • (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5081. [Link]

  • (2020). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications, 56(73), 10731-10734. [Link]

  • (2013). One-Pot Copper-Catalyzed Three-Component Synthesis of Quinoxalines by Condensation and C-N Bond Formation. Synlett, 24(18), 2315-2319. [Link]

  • (2019). Microwave assisted synthesis of novel 1,?-bis(quinoxalin-2-yl)phenoxy)alkanes or arenes. ResearchGate. [Link]

  • (2022). Synthesis of[3][12][13]Triazolo-[1,5-a]quinoxalin-4(5H)-ones through Photoredox-Catalyzed [3 + 2] Cyclization Reactions with Hypervalent Iodine(III) Reagents. The Journal of Organic Chemistry, 87(6), 4457-4467. [Link]

  • (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. [Link]

  • (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18, 224-229. [Link]

  • (2015). Multicomponent and One‐pot Syntheses of Quinoxalines. The Chemical Record, 15(5), 871-896. [Link]

Sources

Validation

A Spectroscopic Journey: Differentiating 3-Amino-6-bromoquinoxalin-2-ol from its Synthetic Precursors

Introduction In the landscape of medicinal chemistry, quinoxaline derivatives represent a privileged scaffold, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antican...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, quinoxaline derivatives represent a privileged scaffold, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1] The synthesis of these complex heterocycles requires meticulous control and unambiguous characterization at each step to ensure the integrity of the final product. 3-Amino-6-bromoquinoxalin-2-ol is a key intermediate, whose functionality allows for further molecular elaboration.

This guide provides an in-depth spectroscopic comparison of 3-Amino-6-bromoquinoxalin-2-ol with its key precursors, 4-bromo-2-nitroaniline and 4-bromo-1,2-diaminobenzene. We will explore how fundamental spectroscopic techniques—NMR, FT-IR, UV-Vis, and Mass Spectrometry—serve as indispensable tools to monitor the chemical transformations, confirm the identity of intermediates, and validate the structure of the final product. Our focus will be not just on the data itself, but on the chemical rationale behind the observed spectral changes, offering researchers a clear, validated pathway for characterization.

The Synthetic Pathway: A Visual Overview

The synthesis of 3-Amino-6-bromoquinoxalin-2-ol from 4-bromo-2-nitroaniline is a two-step process involving reduction followed by a condensation-cyclization reaction. This pathway provides distinct chemical entities whose unique spectroscopic signatures allow for clear differentiation.

Synthetic_Pathway P1 4-bromo-2-nitroaniline (Precursor 1) P2 4-bromo-1,2-diaminobenzene (Precursor 2) P1->P2 Reduction (e.g., SnCl₂/HCl) FP 3-Amino-6-bromoquinoxalin-2-ol (Final Product) P2->FP Condensation/Cyclization (e.g., with Ethyl Oxamate) Spectroscopic_Workflow cluster_0 Characterization Suite NMR NMR (¹H, ¹³C) Analysis Data Integration & Structural Confirmation NMR->Analysis FTIR FT-IR FTIR->Analysis MS Mass Spec. MS->Analysis UV UV-Vis UV->Analysis Sample Synthesized Compound Sample->NMR Sample->FTIR Sample->MS Sample->UV

Sources

Comparative

Structure-Activity Relationship (SAR) of 3-Amino-quinoxalin-2-ol Derivatives: A Comparative Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Scaffold Significance The 3-amino-quinoxalin-2-ol scaffold (and its tautomeric 3-amino-1,2-dihydroquinoxalin-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scaffold Significance

The 3-amino-quinoxalin-2-ol scaffold (and its tautomeric 3-amino-1,2-dihydroquinoxalin-2-one form) is a highly privileged nitrogen-containing heterocycle in medicinal chemistry. Its structural resemblance to natural purines and pteridines allows it to act as a versatile pharmacophore, capable of intercalating DNA, inhibiting critical kinases, and generating lethal oxidative stress in target pathogens or tumor cells [1].

This technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 3-amino-quinoxalin-2-ol derivatives. By objectively comparing these novel derivatives against standard-of-care alternatives—such as Doxorubicin (for oncology) and Isoniazid (for mycobacterial infections)—we will elucidate the mechanistic causality behind specific structural modifications and provide validated experimental protocols for their evaluation.

Mechanistic Grounding: The Causality of Structural Modifications

To engineer a highly potent derivative, medicinal chemists must manipulate three primary zones of the 3-amino-quinoxalin-2-ol core:

  • The Benzenoid Ring (C-6 and C-7 Positions): The introduction of electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) or trifluoromethyl (-CF3) groups significantly increases the lipophilicity of the molecule. This modification is causally linked to enhanced cell membrane penetration. Furthermore, EWGs lower the reduction potential of the molecule, making it more susceptible to bioreductive activation [2].

  • The Heterocyclic Ring (Position 2 and 3): The 3-amino and 2-hydroxyl (or 2-oxo) groups act as critical hydrogen bond donors and acceptors. In kinase inhibition, this region perfectly mimics the adenine ring of ATP, allowing the compound to anchor into the hinge region of the kinase ATP-binding pocket.

  • N-Oxidation (1,4-di-N-oxides): Oxidation of the pyrazine nitrogens transforms the scaffold into a bioreductive prodrug. Under hypoxic conditions—which are characteristic of both solid tumors and latent Mycobacterium tuberculosis granulomas—these N-oxides are reduced by specific enzymes (e.g., nitroreductases), triggering the release of highly reactive oxygen species (ROS) that cleave DNA [1, 2].

MOA Q 3-amino-quinoxalin-2-ol (Prodrug / Scaffold) Enz Bioreductive Enzymes (e.g., NTR, CYP450) Q->Enz Enzymatic Reduction ROS Reactive Oxygen Species (Free Radicals) Enz->ROS Electron Transfer DNA DNA Cleavage & Target Inhibition ROS->DNA Oxidative Stress Death Apoptosis / Pathogen Clearance DNA->Death Caspase Activation

Figure 1: Bioreductive activation pathway of quinoxaline derivatives leading to pathogen/tumor cell death.

Comparative Efficacy: Derivatives vs. Standard Alternatives

When comparing 3-amino-quinoxalin-2-ol derivatives to standard alternatives, the primary advantage lies in their hypoxia-selective toxicity . Standard drugs like Doxorubicin often fail to penetrate the hypoxic cores of solid tumors, while Isoniazid loses efficacy against non-replicating, latent mycobacteria.

The table below synthesizes quantitative experimental data comparing rationally designed quinoxaline derivatives against established clinical standards [1, 3].

Table 1: SAR and Comparative Efficacy Data
Compound DerivativeC-6 / C-7 SubstitutionN-Oxidation StatusTarget Cell Line / PathogenIC₅₀ / MIC (µM)Reference Standard AlternativeStandard IC₅₀ / MIC (µM)
Compound 1a -H, -HUnoxidizedA549 (Human Lung Cancer)12.4Doxorubicin1.2
Compound 1b -Cl, -ClUnoxidizedA549 (Human Lung Cancer)4.1Doxorubicin1.2
Compound 2a -CF₃, -H1,4-di-N-oxideM. tuberculosis H37Rv0.8Isoniazid0.4
Compound 2b -F, -F1,4-di-N-oxideM. tuberculosis H37Rv1.5Isoniazid0.4
Compound 3a -OCH₃, -OCH₃UnoxidizedLeishmania amazonensis5.3Amphotericin B1.1

Data Interpretation: The transition from Compound 1a to 1b demonstrates that adding electron-withdrawing halogens (-Cl) at C-6/C-7 improves anticancer potency by 3-fold. While Compound 2a is slightly less potent than Isoniazid under normoxic conditions, its unique mechanism allows it to bypass standard resistance pathways, making it a superior alternative for multidrug-resistant (MDR) strains [2].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of 6,7-Dichloro-3-amino-quinoxalin-2-ol

Causality of Experimental Choices: The condensation of an o-phenylenediamine with an α-keto acid derivative is highly sensitive to pH. Glacial acetic acid is utilized not merely as a solvent, but as a mild acid catalyst that protonates the carbonyl oxygen, increasing its electrophilicity and driving the nucleophilic attack of the amine.

  • Preparation: Dissolve 10 mmol of 4,5-dichloro-1,2-phenylenediamine in 30 mL of glacial acetic acid under continuous magnetic stirring.

  • Condensation: Slowly add 11 mmol of ethyl cyanoglyoxylate-2-oxime to the solution. Heat the mixture to reflux (118°C) for 4 hours.

  • Self-Validating Step (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the highly fluorescent o-phenylenediamine spot under UV light (254 nm) provides immediate visual confirmation of complete conversion.

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice. The sudden drop in solubility forces the crude product to precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove residual acetic acid, and recrystallize from ethanol to yield the pure 6,7-dichloro-3-amino-quinoxalin-2-ol.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality of Experimental Choices: Mycobacteria possess lipid-rich, hydrophobic cell walls that cause them to clump in aqueous media. This renders standard optical density (OD₆₀₀) measurements highly inaccurate. We utilize REMA because the reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin is strictly dependent on the NADH/NAD⁺ active metabolism of living cells. This creates a self-validating readout: fluorescence directly correlates with viable biomass, entirely bypassing the optical artifacts of bacterial clumping.

  • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic growth is achieved.

  • Plating: Dispense 100 µL of the bacterial suspension (adjusted to 1×105 CFU/mL) into a 96-well microtiter plate.

  • Dosing: Add serial dilutions of the quinoxaline derivatives (0.1 to 50 µM) and the standard alternative (Isoniazid) to respective wells. Incubate at 37°C for 7 days.

  • Metabolic Labeling: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration preventing the color change from blue to pink.

Workflow Syn 1. Scaffold Synthesis (C6/C7 & N3 Modification) Pur 2. Purification & QC (HPLC, NMR >95% Purity) Syn->Pur Screen 3. Primary Screening (REMA / MTT Assays) Pur->Screen Hit 4. Hit Identification (IC50 < 1 µM) Screen->Hit Dose-Response Analysis Val 5. Mechanistic Validation (ROS Quantification) Hit->Val Lead Selection

Figure 2: Standardized SAR screening workflow for evaluating 3-amino-quinoxalin-2-ol derivatives.

References

  • Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. URL:[Link]

  • Cheng, G., Sa, W., Cao, C., Guo, L., Hao, H., Liu, Z., Wang, X., & Yuan, Z. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 64. URL:[Link]

  • Kaplum, V., Cogo, J., Sangi, D. P., Ueda-Nakamura, T., Corrêa, A. G., & Nakamura, C. V. (2016). In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. Antimicrobial Agents and Chemotherapy, 60(6), 3433-3444. URL:[Link]

Validation

Head-to-head comparison of different catalysts for quinoxaline synthesis

Title: Head-to-Head Comparison of Catalysts for Quinoxaline Synthesis: Bridging Efficiency and Sustainability Introduction Quinoxaline derivatives are privileged N-heterocyclic scaffolds with profound significance in med...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison of Catalysts for Quinoxaline Synthesis: Bridging Efficiency and Sustainability

Introduction Quinoxaline derivatives are privileged N-heterocyclic scaffolds with profound significance in medicinal chemistry (e.g., antitumoral and antimicrobial agents) and materials science (e.g., organic light-emitting diodes). The classical Hinsberg-Körner synthesis involves the double condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While the reaction can proceed uncatalyzed under harsh conditions, modern synthetic chemistry demands high-yielding, rapid, and environmentally benign protocols.

This guide provides a rigorous, head-to-head comparison of three distinct catalytic systems, evaluating their mechanistic causality, efficiency, and alignment with green chemistry principles:

  • Homogeneous Brønsted Acids (e.g., p-Toluenesulfonic acid, p-TSA)

  • Heterogeneous Magnetic Nanocatalysts (e.g., Fe₃O₄ Nanoparticles)

  • Solvent-Free Solid Acids (e.g., Sulfated Polyborate)

Mechanistic Causality: How Catalysts Drive the Condensation

The formation of the quinoxaline core is a cascade process: initial nucleophilic attack of the amine on the carbonyl, elimination of water to form a monoimine, intramolecular cyclization, and a final dehydration to achieve aromatization. Catalysts lower the activation energy by increasing the electrophilicity of the carbonyl carbon.

Quinoxaline_Mechanism Diamine o-Phenylenediamine Activation Carbonyl Activation (Catalyst Binding) Diamine->Activation Mixing Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Activation Mixing Monoimine Monoimine Intermediate (-H2O) Activation->Monoimine Nucleophilic Attack Cyclization Intramolecular Attack Monoimine->Cyclization Ring Closure Product Quinoxaline Core (-H2O) Cyclization->Product Aromatization

Catalytic mechanism of quinoxaline synthesis via intermediate monoimine and cyclization.

Catalyst Profiles & Performance Analysis

1. p-Toluenesulfonic Acid (p-TSA) – The Traditional Homogeneous Standard p-TSA is a strong organic Brønsted acid. It operates by directly protonating the oxygen atoms of the 1,2-dicarbonyl compound, creating a highly electrophilic carbon center that is rapidly attacked by the weak nucleophile (o-phenylenediamine)[1].

  • Pros: Highly effective, low cost, and provides rapid kinetics in aqueous-organic mixtures (e.g., EtOH/H₂O)[2].

  • Cons: As a homogeneous catalyst, p-TSA is difficult to recover. The workup requires neutralization, generating salt waste and violating green chemistry principles.

2. Fe₃O₄ Nanoparticles – The Magnetic Green Alternative Iron oxide (Fe₃O₄) nanoparticles provide a high-surface-area heterogeneous alternative. The Fe²⁺ and Fe³⁺ oxidation states on the nanoparticle surface act as Lewis acid sites, coordinating with the carbonyl oxygen to facilitate the reaction[3].

  • Pros: Can be used in pure water, a benign solvent. The superparamagnetic nature of Fe₃O₄ allows for instantaneous recovery using an external permanent magnet, eliminating the need for tedious filtration[3].

  • Cons: Nanoparticles can agglomerate over time, potentially requiring stabilizing ligands or silica coatings (e.g., Fe₃O₄@SiO₂) to maintain long-term catalytic activity across multiple cycles[4].

3. Sulfated Polyborate (SPB) – The Solvent-Free Innovator Sulfated polyborate is an inexpensive, solid acid catalyst. Boron acts as an electron-deficient Lewis acid, while the adjacent electron-withdrawing sulfate groups dramatically enhance this acidity and provide Brønsted acid character[5].

  • Pros: Operates perfectly under solvent-free conditions. The dual acidity drives the reaction to completion in minutes. It is easily recovered by washing the product mixture with specific organic solvents where the catalyst is insoluble[5].

  • Cons: Requires mechanical mixing (grinding) or mild heating to ensure the solid reactants interact effectively.

Quantitative Data Comparison

The following table synthesizes the experimental performance of these catalysts based on standard model reactions (e.g., condensation of benzil and o-phenylenediamine).

Catalyst SystemCatalyst TypeSolventTemp (°C)Time (min)Yield (%)Recovery / Recyclability
p-TSA (10-20 mol%)Homogeneous BrønstedEtOH/H₂O25 - 5030 - 6085 - 92Poor (Neutralized during workup)
Fe₃O₄ NPs (10 mol%)Heterogeneous LewisWater25 (RT)15 - 4590 - 96Excellent (Magnetic, >5 cycles)
Sulfated Polyborate (10 wt%)Heterogeneous DualSolvent-free50 - 805 - 1592 - 98Good (Filtration, >4 cycles)

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following step-by-step methodologies are designed as self-validating systems. Each protocol includes specific monitoring and isolation steps to confirm the causality of the catalyst.

Experimental_Workflow Mix 1. Substrate Mixing (1:1 Molar Ratio) Cat 2. Catalyst Addition (p-TSA, Fe3O4, or SPB) Mix->Cat React 3. Reaction Phase (Monitor via TLC) Cat->React Sep 4. Catalyst Recovery (Magnet / Filtration) React->Sep Purify 5. Purification (Recrystallization) Sep->Purify

Standardized experimental workflow for catalyst-driven quinoxaline synthesis.

Protocol A: Magnetic Synthesis using Fe₃O₄ Nanoparticles in Water Rationale: Proves the efficacy of Lewis acid surface catalysis in a green solvent with magnetic recovery.

  • Setup: In a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).

  • Solvent & Catalyst: Add 5.0 mL of deionized water, followed by 0.1 mmol (approx. 23 mg) of Fe₃O₄ nanoparticles[3].

  • Reaction: Stir the mixture vigorously at room temperature. The hydrophobic substrates will gradually react on the hydrophilic/hydrophobic interface of the nanoparticles. Monitor via TLC (Hexane:Ethyl Acetate, 4:1) until the starting materials disappear (approx. 30 mins).

  • Magnetic Separation: Place a conventional permanent magnet (0.5–0.7 T) against the outside of the flask. The black Fe₃O₄ nanoparticles will immediately migrate to the wall[3].

  • Isolation: Decant the clear aqueous suspension containing the crude solid product. Filter the crude product, wash with cold water, and recrystallize from hot ethanol to yield pure 2,3-diphenylquinoxaline.

  • Validation: The recovered catalyst can be washed with ethanol, dried, and reused for the next cycle without significant loss of mass.

Protocol B: Solvent-Free Synthesis using Sulfated Polyborate Rationale: Demonstrates the power of dual Brønsted/Lewis acidity in the absence of a solvent medium.

  • Setup: To a mortar or a glass vial, add o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).

  • Catalyst Addition: Add 10 wt% of sulfated polyborate catalyst[5].

  • Reaction: Grind the mixture thoroughly with a pestle (or stir vigorously if using a melt-phase at 50 °C) for 5–10 minutes. The mixture will undergo a visible phase change (often becoming a paste) as the condensation releases water.

  • Isolation: Once TLC indicates completion, add 10 mL of ethyl acetate to the mixture. The product dissolves, while the inorganic sulfated polyborate remains completely insoluble.

  • Separation: Filter the mixture to recover the solid catalyst[5].

  • Purification: Concentrate the ethyl acetate filtrate under reduced pressure and recrystallize the residue from ethanol.

Conclusion & Selection Guide

The choice of catalyst dictates the environmental footprint and operational complexity of quinoxaline synthesis.

  • For high-throughput screening where catalyst recovery is not a priority, p-TSA remains a reliable, fast-acting choice.

  • For sustainable, aqueous chemistry , Fe₃O₄ Nanoparticles offer an elegant solution, completely eliminating organic solvents during the reaction phase and simplifying workup via magnetic decantation.

  • For scale-up and maximum atom economy , Sulfated Polyborate under solvent-free conditions provides the highest yields in the shortest time, leveraging the physical proximity of reactants and dual-acid activation.

References

  • Magnetic Fe3O4 Nanoparticles as New, Efficient, and Reusable Catalysts for the Synthesis of Quinoxalines in W
  • Fe3O4@SiO2/Schiff base complex of metal ions as an efficient and recyclable nanocatalyst for the green synthesis of quinoxaline deriv
  • Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable c
  • Refining protocols for consistent results in quinoxaline-based experiments. Benchchem.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. PMC.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-6-bromoquinoxalin-2-ol

Handling 3-Amino-6-bromoquinoxalin-2-ol (CAS: 1083181-48-9) requires a rigorous, scientifically grounded approach to laboratory safety[1]. As a halogenated, nitrogen-rich heterocyclic compound, it is frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 3-Amino-6-bromoquinoxalin-2-ol (CAS: 1083181-48-9) requires a rigorous, scientifically grounded approach to laboratory safety[1]. As a halogenated, nitrogen-rich heterocyclic compound, it is frequently utilized as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and fluorescent probes.

However, the very structural features that make it synthetically valuable—the lipophilic bromine atom, the reactive amino group, and the planar quinoxaline core—also dictate its hazard profile. As a Senior Application Scientist, I have designed this comprehensive guide to move beyond generic safety data sheets (SDS). Here, we explore the causality behind the required Personal Protective Equipment (PPE) and provide self-validating, step-by-step operational protocols to ensure absolute safety and compliance in your drug development workflows.

Hazard Profiling & Causality Assessment

To select the appropriate PPE, we must first understand the mechanistic interactions between the chemical's structural motifs and human biology.

  • The Bromine Substituent (C-6): Halogenation significantly increases the lipophilicity (LogP) of the molecule. This enhances its ability to permeate the stratum corneum (the outermost layer of the epidermis). Therefore, standard single-layer latex gloves offer insufficient breakthrough times.

  • The Amino Group (C-3): Primary aromatic amines are notorious skin sensitizers and potential haptens. Upon dermal contact, they can covalently bind to epidermal proteins, triggering an immune-mediated allergic contact dermatitis.

  • The Quinoxaline Core: Planar, polycyclic aromatic systems possess a high affinity for DNA intercalation. While 3-Amino-6-bromoquinoxalin-2-ol is not classified as a severe mutagen, minimizing inhalation of aerosolized particulates is critical to prevent long-term respiratory and genetic toxicity.

Quantitative Hazard Summary
Hazard CategoryGHS ClassificationMechanistic RationaleRequired Mitigation
Acute Toxicity (Oral) Category 4 (H302)Nitrogenous base absorption in the GI tract.Strict prohibition of food/drink; meticulous hand hygiene.
Skin Irritation/Sensitization Category 2 (H315)Amine-mediated protein adduction.Multi-layer chemical-resistant dermal protection.
Eye Irritation Category 2A (H319)Basic amine interaction with corneal mucosa.Full-seal ocular barriers.
Respiratory Irritation Category 3 (H335)Particulate deposition in alveolar spaces.High-velocity engineering controls (Fume Hood).

The Personal Protective Equipment (PPE) Matrix

Based on the physicochemical properties of 3-Amino-6-bromoquinoxalin-2-ol, the following PPE matrix must be strictly enforced.

A. Dermal Protection: The Double-Glove Protocol

Latex is strictly prohibited due to its high permeability to lipophilic organic compounds.

  • Inner Glove: Standard 4-mil Nitrile glove. Acts as a tactile base layer.

  • Outer Glove: Extended-cuff 8-mil Nitrile or Neoprene glove. Neoprene provides superior resistance if the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF) which act as transdermal carriers.

  • Causality: If a solvent splash occurs, the outer glove absorbs the chemical and mechanical degradation. The user immediately strips the outer glove, leaving the inner glove intact to prevent skin exposure during the decontamination process.

B. Ocular & Facial Protection
  • Dry Powder Handling: Impact-resistant, anti-fog safety goggles with a full peripheral seal. Standard safety glasses with side shields are inadequate against airborne dust.

  • Solution Handling (>100 mL): A full-face shield worn over safety goggles to protect the mucosal membranes of the mouth and nose from solvent splashes.

C. Respiratory & Body Protection
  • Engineering Controls: All handling must occur within a certified Class II, Type A2 Biological Safety Cabinet or a standard chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Body: A flame-resistant (FR) lab coat with knit cuffs. Tyvek sleeves should be worn over the forearms to prevent the accumulation of micro-dust on the lab coat fabric.

Operational Workflow & Step-by-Step Handling Protocol

The following protocol is a self-validating system designed to prevent contamination at the source.

Step 1: Pre-Operation Verification Ensure the fume hood is operational. Clear the workspace of all unnecessary equipment to prevent cross-contamination. Line the weighing area with an anti-static, disposable bench pad.

Step 2: Static-Free Weighing 3-Amino-6-bromoquinoxalin-2-ol is a fine powder that can hold a static charge, leading to aerosolization. Use a grounded, anti-static micro-spatula. Weigh the material directly into a tared, sealable secondary container (e.g., a septum-capped vial) rather than an open weigh boat.

Step 3: Solvent Addition If preparing a stock solution, inject the solvent (e.g., DMSO) directly through the septum of the sealed vial using a syringe. This eliminates the risk of powder aerosolization during solvent addition.

Step 4: Decontamination Wipe down the balance, spatulas, and the exterior of the sealed vial with a solvent that solubilizes the compound (e.g., 70% Ethanol or Isopropanol), followed by a secondary wipe with distilled water.

HandlingWorkflow Start 1. Pre-Operation: Verify Fume Hood Flow (>100 fpm) PPE 2. Don PPE: Double Nitrile Gloves, Tyvek Sleeves, Goggles Start->PPE Weigh 3. Weighing: Use Anti-Static Spatula into Sealable Vial PPE->Weigh Solvent 4. Dissolution: Inject Solvent via Septum (Eliminates Aerosols) Weigh->Solvent Transfer 5. Transfer: Move Sealed Vial in Secondary Container Solvent->Transfer Clean 6. Decontamination: EtOH Wipe Down of All Surfaces Transfer->Clean

Standard Operating Procedure for Handling 3-Amino-6-bromoquinoxalin-2-ol.

Spill Response & Disposal Plan

Because 3-Amino-6-bromoquinoxalin-2-ol contains a halogen (bromine), it must be segregated from standard organic waste to prevent the generation of highly toxic dioxins during standard low-temperature incineration.

Immediate Spill Response Protocol
  • Isolate: Evacuate personnel from the immediate vicinity.

  • Assess: Determine if the spill is dry powder or a solvent solution.

  • Contain (Dry Spill): Do not sweep dry powder, as this creates hazardous dust clouds. Gently cover the powder with absorbent pads lightly dampened with water or ethanol to suppress dust.

  • Contain (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed material into a heavy-duty, sealable polyethylene hazardous waste bag.

DisposalPathway Spill Spill Detected Assess Assess State: Solid or Solution? Spill->Assess Solid Solid Spill: Cover with Damp Absorbent Pad Assess->Solid Powder Liquid Liquid Spill: Apply Inert Absorbent (Vermiculite) Assess->Liquid Solution Sweep Collect in Polyethylene Hazardous Waste Bag Solid->Sweep Liquid->Sweep Label Label Strictly as: Halogenated Organic Waste Sweep->Label Incinerate Final Disposal: High-Temp Incineration (>1000°C) Label->Incinerate

Emergency Spill Response and Halogenated Waste Disposal Decision Tree.

Disposal Logistics

All waste containing this compound (including contaminated gloves, bench pads, and empty vials) must be clearly labeled as "Halogenated Organic Waste." It must be disposed of via a certified hazardous waste contractor utilizing high-temperature incineration (>1000°C) equipped with flue gas scrubbers to neutralize hydrobromic acid (HBr) emissions generated during combustion.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." United States Department of Labor. Available at: [Link]

Sources

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